molecular formula C8H7BrF2O B1318762 4,5-Difluoro-2-methoxybenzyl bromide CAS No. 886499-64-5

4,5-Difluoro-2-methoxybenzyl bromide

Cat. No.: B1318762
CAS No.: 886499-64-5
M. Wt: 237.04 g/mol
InChI Key: PRLKVWCFDNQAED-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-methoxybenzyl bromide is a useful research compound. Its molecular formula is C8H7BrF2O and its molecular weight is 237.04 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-4,5-difluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-12-8-3-7(11)6(10)2-5(8)4-9/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLKVWCFDNQAED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CBr)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401250676
Record name 1-(Bromomethyl)-4,5-difluoro-2-methoxybenzene
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Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886499-64-5
Record name 1-(Bromomethyl)-4,5-difluoro-2-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886499-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)-4,5-difluoro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401250676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 4,5-Difluoro-2-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4,5-Difluoro-2-methoxybenzyl bromide (CAS No. 886499-64-5) is a fluorinated aromatic building block of significant interest in medicinal chemistry and drug discovery.[1][2][3] Its unique electronic properties, conferred by the vicinal fluorine atoms and the methoxy group, make it a valuable synthon for introducing a specifically functionalized benzyl moiety into target molecules. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, key parameters in the optimization of drug candidates.[4] This guide provides an in-depth analysis of the compound's physicochemical properties, a detailed protocol for its synthesis, an exploration of its chemical reactivity, and critical safety and handling information tailored for researchers and drug development professionals.

Core Physicochemical and Structural Characteristics

This compound is a substituted toluene derivative where the methyl group is brominated, rendering it a reactive electrophilic reagent. The aromatic ring is decorated with two fluorine atoms and a methoxy group, which modulate the reactivity of the benzylic bromide and influence the properties of the resulting derivatives.

Key Properties

The fundamental properties of this compound are summarized in the table below for quick laboratory reference.

PropertyValueReference(s)
CAS Number 886499-64-5[1][2][3][5]
Molecular Formula C₈H₇BrF₂O[1][2][3]
Molecular Weight 237.04 g/mol [1][2]
IUPAC Name 1-(bromomethyl)-4,5-difluoro-2-methoxybenzene[3]
Synonyms 1-(Bromomethyl)-4,5-difluoro-2-methoxy-benzene[2][3]
Appearance Typically a solid (may vary by supplier)
Purity Commonly available in ≥95% purity[2]

Synthesis and Mechanistic Considerations

The most direct and common laboratory-scale synthesis of this compound involves the free-radical bromination of its precursor, 4,5-difluoro-2-methoxytoluene. This reaction selectively targets the benzylic position, which is activated for radical formation due to the resonance stabilization of the resulting benzyl radical by the aromatic ring.

Causality in Reagent Selection
  • Brominating Agent: N-Bromosuccinimide (NBS) is the preferred reagent over elemental bromine (Br₂). NBS provides a low, constant concentration of bromine in the reaction mixture, which minimizes side reactions such as electrophilic aromatic substitution on the electron-rich methoxy- and fluoro-substituted ring.

  • Radical Initiator: A radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), is required to initiate the reaction by generating the initial bromine radical. The choice of initiator depends on the solvent and reaction temperature.

Generalized Synthetic Workflow

G cluster_start Starting Material cluster_process Process cluster_product Product & Purification A 4,5-Difluoro-2-methoxytoluene E Reflux under Inert Atmosphere A->E B N-Bromosuccinimide (NBS) B->E C Radical Initiator (e.g., AIBN) C->E D Solvent (e.g., CCl4) D->E G Workup & Column Chromatography E->G F This compound G->F

Caption: Synthesis of this compound.

Experimental Protocol: Radical Bromination
  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4,5-difluoro-2-methoxytoluene (1.0 eq), N-bromosuccinimide (1.1 eq), and a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Initiation: Add a catalytic amount of a radical initiator (e.g., AIBN, 0.05 eq).

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure this compound.

Reactivity and Applications in Drug Discovery

The primary utility of this compound stems from the high reactivity of the benzylic bromide. It is an excellent electrophile, readily participating in nucleophilic substitution (S_N2) reactions. This allows for the covalent attachment of the 4,5-difluoro-2-methoxybenzyl moiety to a wide range of nucleophiles, including amines, phenols, thiols, and carbanions.

Role as a Key Building Block

In drug discovery, the introduction of fluorinated motifs is a well-established strategy to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.[4] The 4,5-difluoro-2-methoxybenzyl group can serve as a key fragment in the synthesis of complex molecules targeting various biological pathways. For instance, substituted benzyl groups are common in the development of enzyme inhibitors, where they can form critical binding interactions within the active site. This compound has been identified as a key intermediate in the synthesis of potent and selective inhibitors for targets like protein tyrosine phosphatase 1B (PTP1B), which is implicated in type 2 diabetes.[6]

General Application Workflow in Synthesis

G A This compound (Electrophile) D S_N2 Reaction (Solvent, Temp) A->D B Nucleophile (Nu-H) (e.g., R-OH, R-NH2, R-SH) B->D C Base (e.g., K2CO3, NaH, Et3N) C->D E Target Molecule (with incorporated moiety) D->E F Salt Byproduct (e.g., HBr salt of Base) D->F

Caption: General S_N2 reaction workflow.

Safety, Handling, and Storage

As a reactive benzyl bromide, this compound is corrosive and a lachrymator. Strict adherence to safety protocols is mandatory.[7][8]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield that complies with OSHA or EN166 standards.[7]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Gloves must be inspected before use and disposed of properly after.

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[7]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Handle in accordance with good industrial hygiene and safety practices.[7]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store locked up in a corrosives area.[7]

Conclusion

This compound is a specialized and highly valuable reagent for medicinal chemists and organic synthesists. Its well-defined reactivity as an electrophile, combined with the beneficial properties conferred by its fluorine and methoxy substituents, makes it an indispensable tool for constructing complex molecular architectures. The strategic incorporation of this moiety can significantly impact the biological profile of novel drug candidates. Proper understanding of its synthesis, reactivity, and handling is crucial for its safe and effective application in the laboratory.

References

  • CP Lab Safety. (n.d.). This compound, 95% Purity, C8H7BrF2O, 1 gram. Retrieved from [Link]

  • P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Difluoro-2-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Difluoro-4-methoxybenzyl bromide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4,5-dimethoxybenzyl bromide. National Center for Biotechnology Information. Retrieved from [Link]

  • Doemling, A. et al. (2021). Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties. Bioorganic Chemistry, 108, 104648. Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Retrieved from a representative article like [Link]

Sources

Introduction: The Strategic Role of Fluorinated Benzyl Halides in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4,5-Difluoro-2-methoxybenzyl bromide

Prepared by: Gemini, Senior Application Scientist

In the landscape of contemporary drug discovery and materials science, fluorinated organic compounds have established an indispensable role. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. This compound emerges as a highly valuable and reactive building block, providing researchers with a reliable tool to introduce the 4,5-difluoro-2-methoxyphenyl moiety. This guide offers a comprehensive overview of its properties, synthesis, handling, and application, grounded in established chemical principles and safety protocols, to empower researchers in leveraging this reagent to its full potential.

Core Physicochemical Properties

This compound, also known as 1-(bromomethyl)-4,5-difluoro-2-methoxybenzene, is a substituted aromatic halide.[1] Its utility is primarily derived from the benzylic bromide, which is a potent electrophilic site for alkylation reactions. The presence of two electron-withdrawing fluorine atoms on the aromatic ring further influences its reactivity and the properties of its derivatives.

PropertyValueSource(s)
Molecular Formula C₈H₇BrF₂O[1][2]
Molecular Weight 237.04 g/mol [1][2]
CAS Number 886499-64-5[2]
Appearance White to off-white solid[3]
Synonyms 1-(Bromomethyl)-4,5-difluoro-2-methoxybenzene[1]

Synthesis Pathway: From Benzaldehyde to Benzyl Bromide

The synthesis of this compound is most effectively achieved from its corresponding benzaldehyde precursor, 4,5-Difluoro-2-methoxybenzaldehyde[4]. This two-step process involves a standard reduction of the aldehyde to a benzyl alcohol, followed by a nucleophilic substitution to replace the hydroxyl group with bromide. This approach is favored due to the high yields and selectivity of each step.

Diagram of Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Bromination Start 4,5-Difluoro-2- methoxybenzaldehyde Reagent1 NaBH₄, Methanol Start->Reagent1 Intermediate 4,5-Difluoro-2- methoxybenzyl alcohol Reagent1->Intermediate Reagent2 PBr₃ or CBr₄/PPh₃ Intermediate->Reagent2 Product 4,5-Difluoro-2- methoxybenzyl bromide Reagent2->Product

Caption: Two-step synthesis of the target compound from its aldehyde precursor.

Experimental Protocol: Synthesis

PART A: Reduction of 4,5-Difluoro-2-methoxybenzaldehyde

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,5-difluoro-2-methoxybenzaldehyde (1.0 eq) in anhydrous methanol at 0 °C (ice bath).

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes. The slow addition is crucial to control the exothermic reaction and hydrogen gas evolution.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been completely consumed.

  • Workup: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the bubbling ceases. Reduce the volume of methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3x). The organic layers are combined.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 4,5-difluoro-2-methoxybenzyl alcohol, which is often pure enough for the next step.

PART B: Bromination of 4,5-Difluoro-2-methoxybenzyl alcohol

This protocol uses Phosphorus tribromide (PBr₃), a common and effective brominating agent for primary and secondary alcohols.

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the alcohol from Part A (1.0 eq) in anhydrous diethyl ether at 0 °C.

  • Reagent Addition: Add phosphorus tribromide (PBr₃, 0.4 eq) dropwise via syringe. PBr₃ is highly reactive with water, hence the need for anhydrous conditions. An excess is avoided to simplify purification.

  • Reaction Progression: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

  • Workup: Cool the reaction back to 0 °C and cautiously pour it over crushed ice.

  • Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).

  • Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography to yield pure this compound.

Applications in Drug Development & Organic Synthesis

The primary utility of this compound lies in its function as an alkylating agent. The carbon-bromine bond is polarized and susceptible to nucleophilic attack, making it an excellent electrophile for forming new carbon-heteroatom or carbon-carbon bonds. This is a cornerstone reaction in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[5][6]

Mechanism of Action: Sₙ2 Alkylation

The compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, phenols, thiols, carbanions). The benzylic position is activated towards this substitution, leading to efficient displacement of the bromide ion.

Diagram of General Alkylation Reaction

Alkylation_Reaction Reagent 4,5-Difluoro-2-methoxy- benzyl bromide Product Alkylated Product Reagent->Product Nucleophile Nucleophile (e.g., R-NH₂, R-OH) Nucleophile->Product Sₙ2 Attack Base Base (e.g., K₂CO₃, Et₃N) Base->Product Deprotonation

Caption: General workflow for an Sₙ2 alkylation reaction using the title reagent.

Causality in Experimental Design:

  • Choice of Base: A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a hindered amine like triethylamine) is chosen to deprotonate the nucleophile without competing in the alkylation reaction.

  • Choice of Solvent: A polar aprotic solvent (e.g., Acetonitrile, DMF) is typically used as it effectively solvates the cation of the base while not interfering with the nucleophile's reactivity.

  • Significance: This reaction is fundamental in lead optimization campaigns, allowing medicinal chemists to systematically modify scaffolds to probe structure-activity relationships (SAR). For instance, attaching this moiety can enhance a drug candidate's metabolic stability or alter its binding mode within a target protein.[6]

Safety, Handling, and Stability

This compound is a hazardous substance and must be handled with appropriate precautions.[7] It is classified as a corrosive material that can cause severe skin burns and eye damage, and may also cause respiratory irritation.[7][8]

Personal Protective Equipment (PPE) and Engineering Controls:

  • Handling: Always handle this compound within a certified chemical fume hood.[7]

  • Eye/Face Protection: Wear safety glasses with side shields and a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use and disposed of properly.

  • Respiratory Protection: If dusts or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person.[7][9]

Storage and Stability:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

  • The compound is stable under recommended storage conditions. However, it is a lachrymator and is moisture-sensitive.

  • Incompatible materials include strong oxidizing agents and strong bases.

Analytical Characterization

Confirming the identity and purity of this compound is critical. A combination of spectroscopic techniques provides a definitive structural confirmation.

Diagram of Analytical Workflow

Analytical_Workflow Sample Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Identity MS Mass Spectrometry (GC-MS or LC-MS) Sample->MS Mass FTIR FTIR Spectroscopy Sample->FTIR Functional Groups Confirmation Structure & Purity Confirmed NMR->Confirmation MS->Confirmation FTIR->Confirmation

Caption: Standard analytical workflow for structural verification and purity assessment.

Expected Spectroscopic Data:
  • ¹H NMR:

    • ~4.5 ppm (s, 2H): A singlet corresponding to the two protons of the benzylic bromide (CH₂Br).

    • ~3.9 ppm (s, 3H): A singlet for the three protons of the methoxy group (OCH₃).

    • ~7.0-7.2 ppm (m, 2H): Two signals in the aromatic region for the two protons on the benzene ring. Their splitting patterns will be complex due to coupling with each other and with the fluorine atoms.

  • ¹⁹F NMR: Two distinct signals are expected, as the two fluorine atoms are in different chemical environments relative to the methoxy group. Each will likely appear as a doublet of doublets due to coupling with the adjacent aromatic proton and the other fluorine atom.

  • ¹³C NMR: Eight distinct signals are expected: one for the CH₂Br carbon, one for the OCH₃ carbon, and six for the aromatic carbons (two of which are directly bonded to fluorine and will show large C-F coupling constants).

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion (M⁺) peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), there will be two peaks of nearly equal intensity at m/z = 236 and m/z = 238, which is a definitive signature for a monobrominated compound. Analysis by gas chromatography-mass spectrometry (GC-MS) can also confirm purity.[10]

Conclusion

This compound is a specialized but powerful reagent for introducing a difluoro-methoxyphenyl scaffold into target molecules. Its synthesis is straightforward, and its reactivity is predictable, making it a reliable tool for medicinal chemists and synthetic researchers. A thorough understanding of its properties, coupled with strict adherence to safety protocols, is paramount to its successful and safe application in the laboratory.

References

  • Callery, P. S., et al. (2012). Regioisomeric bromodimethoxy benzyl piperazines related to the designer substance 4-bromo-2,5-dimethoxybenzylpiperazine: GC-MS and FTIR analysis. PubMed. Retrieved from [Link][10]

  • PubChem. (n.d.). 4,5-Difluoro-2-methoxybenzaldehyde. Retrieved from [Link][4]

  • CP Lab Safety. (n.d.). This compound, 95% Purity. Retrieved from [Link][11]

  • Patsnap Eureka. (n.d.). Preparation method for pinaverium bromide intermediate 2-bromo-4,5-dimethoxybenzyl bromide. Retrieved from [Link][12]

  • Google Patents. (n.d.). CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5. Retrieved from [13]

  • Google Patents. (n.d.). HU226938B1 - Method for preparing substituted benzyl bromides. Retrieved from [14]

Sources

A Technical Guide to 4,5-Difluoro-2-methoxybenzyl Bromide: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Difluoro-2-methoxybenzyl bromide is a halogenated aromatic compound of significant interest in synthetic organic chemistry. Its unique substitution pattern—featuring a reactive benzylic bromide, an electron-donating methoxy group, and two electron-withdrawing fluorine atoms—creates a versatile chemical scaffold. This guide provides an in-depth analysis of its chemical properties, reactivity, and applications, offering field-proven insights for its use as a key building block and synthetic intermediate, particularly in the realms of medicinal chemistry and materials science. The strategic incorporation of fluorine is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2][3] This makes fluorinated synthons like this compound highly valuable for developing next-generation therapeutics.[4]

Physicochemical and Spectroscopic Profile

The precise manipulation of this compound in a synthetic context requires a foundational understanding of its physical and analytical characteristics.

Core Chemical Properties

Quantitative data for this specific isomer is not widely published; however, data from closely related isomers provide valuable reference points. For instance, the isomer 3,5-Difluoro-4-methoxybenzyl bromide is a white to off-white solid with a melting point in the range of 39-42°C and is noted to be insoluble in water.[5][6]

PropertyValueSource(s)
CAS Number 886499-64-5[7]
Molecular Formula C₈H₇BrF₂O[7]
Molecular Weight 237.04 g/mol [7]
IUPAC Name 1-(bromomethyl)-4,5-difluoro-2-methoxybenzeneN/A
Appearance White to light yellow solid/liquid (Expected)N/A
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF, Acetone) and insoluble in water.[5][6]
Spectroscopic Characterization (Predicted)

Detailed spectral analysis is crucial for confirming the identity and purity of the compound during and after synthesis. While a definitive spectrum for this compound is not publicly available, its key features can be reliably predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

    • A singlet for the benzylic methylene protons (-CH₂Br) around δ 4.5-4.7 ppm.

    • A singlet for the methoxy protons (-OCH₃) around δ 3.8-4.0 ppm.

    • Two aromatic signals in the δ 6.8-7.5 ppm region. These protons will appear as doublets or triplets due to coupling with the adjacent fluorine atoms (³JHF, ⁴JHF) and with each other.

  • ¹³C NMR: The carbon spectrum will provide a clear fingerprint of the molecule:

    • The benzylic carbon (-CH₂Br) signal is expected around δ 30-35 ppm.

    • The methoxy carbon (-OCH₃) should appear around δ 55-60 ppm.

    • Six distinct aromatic carbon signals will be present. The carbons directly bonded to fluorine will show large one-bond coupling constants (¹JCF ~240-250 Hz) and will be significantly downfield. Other aromatic carbons will exhibit smaller two- and three-bond C-F couplings.[8]

  • Mass Spectrometry (MS): The mass spectrum will be characterized by a distinctive isotopic pattern for bromine, showing two major peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the benzylic bromide functional group, which serves as an excellent electrophilic site for nucleophilic substitution reactions.

Electrophilicity and Nucleophilic Substitution

The C-Br bond is polarized, rendering the benzylic carbon highly susceptible to attack by a wide range of nucleophiles (e.g., alcohols, phenols, amines, thiols, carbanions). The reaction typically proceeds via an Sₙ2 mechanism, particularly with strong, unhindered nucleophiles.

The electronic nature of the aromatic ring substituents modulates this reactivity:

  • Ortho-Methoxy Group: This group is electron-donating through resonance, which can help stabilize the transition state of an Sₙ2 reaction. In reactions with potential Sₙ1 character, this group would strongly stabilize the resulting benzylic carbocation.[9]

  • Fluorine Atoms: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect.[3] This effect deactivates the aromatic ring towards electrophilic substitution but can influence the reactivity of the benzylic position by modulating the electron density of the overall system.

G cluster_reactants Reactants cluster_process Process cluster_products Products Reactant 4,5-Difluoro-2-methoxybenzyl Bromide TS SN2 Transition State [Nu---C---Br]⁻ Reactant->TS Nucleophile Nucleophile (e.g., RO⁻, R₂NH) Nucleophile->TS Product Substituted Product TS->Product LeavingGroup Bromide Ion (Br⁻) TS->LeavingGroup

Caption: SN2 reaction of this compound.

Application as a Protecting Group

Similar to the widely used p-methoxybenzyl (PMB) group, the 4,5-difluoro-2-methoxybenzyl moiety can function as a protecting group for alcohols. The key advantage conferred by the fluorine atoms is the altered stability towards certain deprotection conditions. While standard PMB ethers are readily cleaved by oxidative reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), the electron-withdrawing nature of the fluorine atoms can render the benzyl group more robust to such conditions, allowing for orthogonal deprotection strategies in complex multi-step syntheses.

Synthesis and Experimental Protocols

Synthetic Route

A plausible and common method for the synthesis of benzyl bromides is the bromination of the corresponding benzyl alcohol. This can be achieved using reagents such as phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) with triphenylphosphine (PPh₃). The precursor, (4,5-difluoro-2-methoxyphenyl)methanol, can be synthesized by the reduction of the commercially available 4,5-difluoro-2-methoxybenzaldehyde.

Experimental Protocol: O-Alkylation of a Phenol

This protocol details a representative nucleophilic substitution reaction. It is designed as a self-validating system, incorporating in-process checks and final characterization to ensure success.

Objective: To synthesize 1-(4,5-difluoro-2-methoxybenzyloxy)-4-nitrobenzene.

Materials:

  • This compound (1.0 eq)

  • 4-Nitrophenol (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetone or Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-nitrophenol (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

    • Causality: An inert atmosphere prevents side reactions. K₂CO₃ is a mild base sufficient to deprotonate the phenol, forming the nucleophilic phenoxide in situ.

  • Solvent and Reagent Addition: Add anhydrous acetone or DMF to the flask to dissolve the solids. Stir the suspension for 15 minutes. Add a solution of this compound (1.0 eq) in the same solvent dropwise.

  • Reaction Execution: Heat the reaction mixture to 60°C and stir for 4-12 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting benzyl bromide.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with 1M NaOH (to remove excess 4-nitrophenol), water, and finally brine.

    • Causality: The base wash removes unreacted acidic starting material, simplifying purification. The brine wash helps to remove residual water from the organic layer.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety and Handling

This compound is a reactive and hazardous chemical that must be handled with appropriate precautions.

  • Hazards: It is classified as a corrosive material that causes severe skin burns and serious eye damage.[6] It is also a lachrymator and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[5][6] It is noted as being light-sensitive and incompatible with strong oxidizing agents, acids, and bases.[6]

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing.

    • Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.

Conclusion

This compound stands out as a highly functionalized and reactive building block. Its utility is rooted in the reliable reactivity of the benzyl bromide group, modulated by the unique electronic properties of the ortho-methoxy and difluoro substituents. For researchers in drug discovery and materials science, this compound offers a strategic tool for introducing a fluorinated moiety, a common strategy for enhancing the pharmacokinetic and pharmacodynamic profiles of novel molecules.[2] A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective application in the laboratory.

References

  • The Role of Fluorinated Benzylamines in Modern Drug Discovery. (2025, October 11). PharmaCompass. Retrieved January 17, 2026, from [Link]

  • Wiley-VCH. (2007). Supporting Information. Wiley Online Library. Retrieved January 17, 2026, from [Link]

  • Fluorine in Medicinal Chemistry. (2025, August 30). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Tale, R. H., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4739. [Link]

  • Wan, P., & Budac, D. (1992). Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. Journal of the Chemical Society, Perkin Transactions 2, (5), 859-865. [Link]

  • 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). (n.d.). Human Metabolome Database. Retrieved January 17, 2026, from [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-803. [Link]

  • Chemical Properties of 4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0). (n.d.). Cheméo. Retrieved January 17, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 4,5-Difluoro-2-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: 4,5-Difluoro-2-methoxybenzyl bromide is a key building block in medicinal chemistry, valued for the unique electronic properties imparted by its polysubstituted aromatic ring. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of target molecules. This guide provides a comprehensive overview of the logical synthesis and detailed characterization of this important reagent. While this compound is commercially available, peer-reviewed, publicly accessible experimental data on its synthesis and characterization is sparse. Therefore, this document combines established, authoritative chemical principles with predictive analysis based on structurally analogous compounds to offer a robust and scientifically grounded guide.

Strategic Approach to Synthesis: The Wohl-Ziegler Bromination

The most direct and industrially scalable method for the synthesis of this compound is the free-radical bromination of its precursor, 4,5-Difluoro-2-methoxytoluene. This specific type of reaction, known as the Wohl-Ziegler bromination, targets the benzylic position (the carbon atom adjacent to the aromatic ring) due to the resonance stabilization of the resulting benzylic radical intermediate.

Reaction Rationale and Mechanism

The reaction employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, typically Azobisisobutyronitrile (AIBN) or benzoyl peroxide. The choice of a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, is crucial to the success of the reaction.

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is the preferred reagent for benzylic bromination because it provides a low, constant concentration of bromine (Br₂) in the reaction mixture. This is critical for selectivity. High concentrations of Br₂ would favor electrophilic aromatic substitution on the electron-rich ring, a competing side reaction.

  • Radical Initiator (AIBN): The reaction is not spontaneous and requires initiation. AIBN is a common choice because it decomposes upon heating to generate nitrogen gas and two cyanoisopropyl radicals, which then initiate the chain reaction.

  • Non-Polar Solvent: The selectivity of NBS for allylic/benzylic bromination over other reactions is highly dependent on the solvent. In non-polar solvents, NBS is sparingly soluble. The reaction mechanism is believed to involve a trace amount of HBr that reacts with NBS to produce a very low concentration of molecular bromine. This Br₂ is then homolytically cleaved by the initiator to start the radical chain process.

The generally accepted mechanism for the Wohl-Ziegler reaction is a radical chain reaction involving the following steps:

  • Initiation: The initiator (e.g., AIBN) decomposes upon heating to form radicals.

  • Propagation:

    • A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 4,5-Difluoro-2-methoxytoluene to form a resonance-stabilized benzylic radical and HBr.

    • The newly formed HBr reacts with NBS to generate a molecule of Br₂.

    • The benzylic radical reacts with a molecule of Br₂ to form the desired product, this compound, and a new bromine radical, which continues the chain.

  • Termination: The reaction is terminated by the combination of any two radicals.

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination AIBN AIBN Radicals 2 R• + N₂ AIBN->Radicals Heat (Δ) Br_Radical Br• Toluene 4,5-Difluoro-2-methoxytoluene BenzylRadical Benzylic Radical Toluene->BenzylRadical + Br• BenzylRadical->Toluene - H Product This compound BenzylRadical->Product + Br₂ Product->BenzylRadical - Br• NBS NBS Br2 Br₂ NBS->Br2 + HBr Succinimide Succinimide Br2->Succinimide - Br• Br2->Br_Radical Homolysis HBr HBr HBr->NBS Br_Radical->Toluene Term1 Br• + Br• → Br₂ Term2 R• + Br• → R-Br Term3 R• + R• → R-R

Caption: Wohl-Ziegler free-radical bromination mechanism.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on standard Wohl-Ziegler conditions. Researchers should perform small-scale trials to optimize reaction times and purification methods.

Materials:

  • 4,5-Difluoro-2-methoxytoluene

  • N-Bromosuccinimide (NBS), recrystallized from water before use

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes, for chromatography/recrystallization

  • Ethyl acetate, for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4,5-Difluoro-2-methoxytoluene (1.0 eq.). Dissolve the starting material in anhydrous carbon tetrachloride (approx. 0.2-0.5 M concentration).

  • Addition of Reagents: Add N-bromosuccinimide (1.1 eq.) and AIBN (0.05 eq.) to the solution.

  • Reaction Execution: Place the flask in a preheated oil bath and heat the mixture to reflux (approx. 77 °C for CCl₄) under a nitrogen atmosphere. The reaction can be monitored by TLC or GC-MS by observing the disappearance of the starting material spot. The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated Na₂S₂O₃ solution (to quench any remaining bromine), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound is typically an oil or low-melting solid. It can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient or by recrystallization from a suitable solvent system like hexanes.

G start Start: Dissolve Reactants (Toluene, NBS, AIBN) in CCl₄ reflux Heat to Reflux (77°C) Under N₂ Atmosphere start->reflux monitor Monitor Reaction by TLC/GC-MS reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter to Remove Succinimide cool->filter wash Sequential Wash: 1. Sat. Na₂S₂O₃ 2. Sat. NaHCO₃ 3. Brine filter->wash dry Dry Organic Layer (Anhydrous MgSO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify end Final Product: This compound purify->end

Caption: Workflow for the synthesis of this compound.

Characterization and Data Interpretation (Predictive Analysis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the methoxy group, and the benzylic methylene protons.

  • ¹³C NMR: The carbon NMR will show eight distinct signals. The carbons attached to fluorine will appear as doublets due to C-F coupling.

  • ¹⁹F NMR: The fluorine NMR is crucial for confirming the fluorine substitution pattern. Two distinct signals are expected, each coupled to the other and to adjacent protons.

Table 1: Predicted NMR Data for this compound (in CDCl₃)

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Assignment Rationale for Prediction
¹H ~7.0 - 7.2ddH-6 (Aromatic)Ortho to the electron-donating OMe group and coupled to F-5.
~6.8 - 7.0ddH-3 (Aromatic)Ortho to the CH₂Br group and coupled to F-4.
~4.5 - 4.7sCH₂ BrTypical range for benzylic bromides.
~3.9sOCH₃ Standard chemical shift for an aryl methoxy group.
¹³C ~150 - 155dC -4 (C-F)Aromatic carbon attached to fluorine, deshielded.
~145 - 150dC -5 (C-F)Aromatic carbon attached to fluorine, deshielded.
~145 - 150sC -2 (C-OMe)Aromatic carbon attached to the methoxy group.
~120 - 125sC -1 (C-CH₂Br)Aromatic carbon attached to the bromomethyl group.
~115 - 120dC -6 (C-H)Aromatic methine carbon coupled to fluorine.
~105 - 110dC -3 (C-H)Aromatic methine carbon coupled to fluorine.
~56qOC H₃Standard chemical shift for a methoxy carbon.
~30 - 35tC H₂BrTypical range for a benzylic bromide carbon.
¹⁹F ~-120 to -140dF-4 or F-5Standard range for aryl fluorides.
~-120 to -140dF-5 or F-4Standard range for aryl fluorides.
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

  • Technique: Electron Impact (EI) or Electrospray Ionization (ESI).

  • Molecular Ion (M⁺): A key feature will be the isotopic pattern of the molecular ion peak due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, two peaks of roughly equal intensity will be observed at m/z = 236 and m/z = 238.

  • Fragmentation: A prominent fragment would be the loss of the bromine atom (M-Br)⁺, resulting in the formation of the stable benzylic carbocation at m/z = 157.

Table 2: Predicted Mass Spectrometry Data

m/z (Predicted) Assignment Notes
238[M+2]⁺Corresponds to the molecule with the ⁸¹Br isotope.
236[M]⁺Corresponds to the molecule with the ⁷⁹Br isotope.
157[M-Br]⁺Loss of the bromine radical, forming the stable benzyl cation.
Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) (Predicted) Vibration Type Functional Group
3100-3000C-H stretchAromatic C-H
2950-2850C-H stretchAliphatic C-H (CH₂ and CH₃)
1600-1450C=C stretchAromatic ring
1250-1000C-O stretchAryl ether (C-O-C)
1200-1100C-F stretchAryl fluoride
700-600C-Br stretchAlkyl bromide

Applications in Drug Development

This compound serves as a crucial intermediate for introducing the 4,5-difluoro-2-methoxyphenylmethyl moiety into larger molecules. This structural motif is of interest in drug discovery for several reasons:

  • Modulation of Lipophilicity: The fluorine atoms increase lipophilicity, which can enhance membrane permeability and oral absorption.

  • Metabolic Blocking: The C-F bond is very strong. Fluorine atoms can be strategically placed to block sites of metabolic oxidation, thereby increasing the half-life of a drug.

  • Conformational Control: The substituents on the ring can influence the preferred conformation of the molecule, potentially leading to higher binding affinity for a biological target.

  • pKa Modification: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can be critical for drug-receptor interactions.

Safety and Handling

Benzyl bromides are lachrymators and are corrosive. They can cause severe skin burns and eye damage. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.

Conclusion

This guide outlines a robust and scientifically sound approach to the synthesis and characterization of this compound. The proposed synthesis via Wohl-Ziegler bromination is a reliable and well-documented method for this class of compounds. While experimental data for the final product is not widely published, the predictive characterization data provided herein offers a strong foundation for researchers to confirm the identity and purity of their synthesized material. The unique properties conferred by the difluoro-methoxy substitution pattern make this a valuable building block for the next generation of therapeutics.

References

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317. [Link]

  • Horner, L., & Winkelmann, E. H. (1959). Verlauf und Kinetik der Bromierung von Olefinen und Toluol-Derivaten mit N-Brom-succinimid. Angewandte Chemie, 71(11), 349-365. [Link]

  • Tanko, J. M., & Blackert, J. F. (1994). Free-radical side-chain brominations of alkylaromatics in supercritical carbon dioxide. Science, 263(5144), 203–205. [Link]

  • PubChem. (n.d.). 2,6-Difluoro-4-methoxybenzyl bromide. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

4,5-Difluoro-2-methoxybenzyl bromide 1H NMR spectra

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectra of 4,5-Difluoro-2-methoxybenzyl bromide

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound (CAS: 886499-64-5).[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation of this key synthetic intermediate. By explaining the causality behind spectral features such as chemical shifts and coupling patterns, this guide serves as a self-validating reference for the structural elucidation and quality control of this compound.

Introduction and Molecular Structure

This compound is a substituted aromatic compound frequently utilized in organic synthesis as an alkylating agent to introduce the 4,5-difluoro-2-methoxybenzyl moiety into target molecules. Its utility in medicinal chemistry and materials science necessitates unambiguous structural characterization, for which ¹H NMR spectroscopy is the primary analytical tool.

The molecular structure presents a unique substitution pattern on the benzene ring, featuring two electron-donating groups (methoxy) and two electron-withdrawing groups (fluorine), in addition to the benzylic bromide. This complex interplay of electronic effects results in a distinctive and informative ¹H NMR spectrum.

Molecular Identifiers

Property Value
Chemical Name 1-(Bromomethyl)-4,5-difluoro-2-methoxybenzene
CAS Number 886499-64-5[1]
Molecular Formula C₈H₇BrF₂O[1]

| Molecular Weight | 237.04 g/mol [1] |

Below is the chemical structure with IUPAC numbering and proton assignments for the subsequent spectral analysis.

G Figure 1: Structure of this compound cluster_ring C1 C2 C1->C2 C1_sub CH₂Br (c) C1->C1_sub C3 C2->C3 C2_sub OCH₃ (d) C2->C2_sub C4 C⁴ C3->C4 C3_H H (a) C3->C3_H C5 C⁵ C4->C5 C4_F F C4->C4_F C6 C⁶ C5->C6 C5_F F C5->C5_F C6->C1 C6_H H (b) C6->C6_H

Structure with proton and substituent labeling.

Principles of ¹H NMR and Substituent Effects

The ¹H NMR spectrum provides information based on four key parameters: the number of signals, their chemical shift (δ), their integration, and their multiplicity (spin-spin coupling).[2]

2.1. Chemical Shift (δ)

The chemical shift of a proton is determined by its local electronic environment. Electron-donating groups (EDGs) increase electron density around nearby protons, "shielding" them from the external magnetic field and causing their signals to appear at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs) "deshield" protons, shifting their signals downfield.[3]

In this compound:

  • -OCH₃ (Methoxy Group): This is a strong electron-donating group through resonance, increasing electron density primarily at the ortho (C3) and para (C6) positions.

  • -F (Fluoro Groups): Fluorine is highly electronegative, acting as an electron-withdrawing group via induction, which deshields nearby protons.

  • -CH₂Br (Bromomethyl Group): This group is moderately electron-withdrawing due to the electronegativity of the bromine atom.

The protons on the aromatic ring (Hₐ and Hₑ) are influenced by a combination of these competing effects. Aromatic protons typically resonate in the range of 6.5-8.0 ppm.[4] The benzylic protons (H꜀) are shifted downfield by both the adjacent aromatic ring and the bromine atom, typically appearing between 4.0 and 5.0 ppm. The methoxy protons (H꜀) are shielded and appear further upfield, usually between 3.5 and 4.0 ppm.

2.2. Spin-Spin Coupling (J-coupling)

Spin-spin coupling arises from the interaction of the magnetic moments of non-equivalent nuclei, causing signals to split into multiplets. The magnitude of this interaction is the coupling constant, J, measured in Hertz (Hz).

  • Proton-Proton (H-H) Coupling:

    • ³Jortho: Coupling between protons on adjacent carbons (7–10 Hz).[5]

    • ⁴Jmeta: Coupling between protons separated by three bonds (2–3 Hz).[5]

    • ⁵Jpara: Coupling across four bonds, which is often too small to be resolved (0–1 Hz).

  • Proton-Fluorine (H-F) Coupling: Fluorine (¹⁹F) has a spin of I=1/2, just like ¹H, and therefore couples to protons.[6]

    • ³Jortho: Typically 5–10 Hz.

    • ⁴Jmeta: Typically 2–8 Hz.

    • ⁵Jpara: Typically 1–3 Hz.

These coupling interactions are critical for unambiguously assigning the aromatic signals in the target molecule.

Predicted ¹H NMR Spectrum: A Detailed Analysis

Based on the principles outlined above, we can predict the ¹H NMR spectrum of this compound. The spectrum is expected to show four distinct signals.

Figure 2: Key coupling interactions for aromatic protons.

3.1. Signal Assignments and Interpretation

Proton LabelIntegrationPredicted δ (ppm)Predicted MultiplicityCoupling Constants (Hz)Rationale
Hₐ (H-3) 1H~6.9 - 7.1Doublet of doublets (dd)⁴JHₐ-Hₑ ≈ 2-3 Hz⁴JHₐ-F₄ ≈ 5-8 HzShielded by the strong ortho -OCH₃ group. Exhibits meta coupling to Hₑ and a larger meta coupling to the fluorine at C4.
Hₑ (H-6) 1H~7.1 - 7.3Doublet of doublets (dd)⁴JHₑ-Hₐ ≈ 2-3 Hz³JHₑ-F₅ ≈ 8-10 HzLess shielded than Hₐ due to its para position relative to the -OCH₃ group and proximity to the EWG -CH₂Br. Shows meta coupling to Hₐ and a large ortho coupling to the fluorine at C5.
H꜀ (-CH₂Br) 2H~4.5 - 4.7Singlet (s)N/ABenzylic protons deshielded by the aromatic ring and the bromine atom. No adjacent protons to couple with, resulting in a singlet.
H꜀ (-OCH₃) 3H~3.8 - 4.0Singlet (s)N/AProtons of the methoxy group. No adjacent protons, resulting in a singlet.

Experimental Protocol for Spectrum Acquisition

To ensure high-quality, reproducible data, a standardized experimental protocol is essential.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing start Weigh ~10-20 mg of This compound solvent Dissolve in ~0.6-0.7 mL of CDCl₃ containing 0.03% TMS start->solvent transfer Transfer solution to a 5 mm NMR tube solvent->transfer insert Insert sample into spectrometer and lock on CDCl₃ transfer->insert tune Tune and shim the probe insert->tune params Set acquisition parameters: - Scans: 16-32 - Relaxation delay (d1): 5s - Pulse width: 90° tune->params acquire Acquire Free Induction Decay (FID) params->acquire ft Apply Fourier Transform acquire->ft phase Phase correction (zero- and first-order) ft->phase baseline Baseline correction phase->baseline integrate Integrate signals and reference TMS to 0.00 ppm baseline->integrate

Figure 3: Standard workflow for ¹H NMR analysis.

4.1. Step-by-Step Methodology

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). The use of a solvent containing a known internal standard, such as tetramethylsilane (TMS), is highly recommended for accurate chemical shift referencing.[7]

    • Transfer the resulting solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer field frequency using the deuterium signal from the CDCl₃ solvent.

    • Optimize the field homogeneity by shimming the magnetic field.

    • Set appropriate acquisition parameters. A relaxation delay of 5 seconds is crucial to allow for full relaxation of the quaternary carbons, ensuring accurate integration, although this is less critical for ¹H NMR than for ¹³C NMR.

    • Acquire the Free Induction Decay (FID) data over 16 to 32 scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency domain.

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum by setting the TMS signal to 0.00 ppm.

    • Integrate all signals and normalize the values to a known proton count (e.g., the 1H aromatic signals).

Safety and Handling

Benzyl bromide derivatives are often lachrymatory and corrosive. This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed within a certified chemical fume hood to avoid inhalation. It is classified as a substance that can cause severe skin burns and eye damage.[8][9]

Conclusion

The ¹H NMR spectrum of this compound is highly predictable and provides a definitive fingerprint for its structural confirmation. The four distinct signals corresponding to the two aromatic protons, the benzylic methylene protons, and the methoxy protons each offer unique information. The chemical shifts are governed by the interplay of electron-donating and withdrawing substituents, while the multiplicities of the aromatic signals are dictated by characteristic H-H and H-F coupling constants. By following the detailed experimental protocol and applying the principles of spectral interpretation outlined in this guide, researchers can confidently verify the identity and purity of this important synthetic building block.

References

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11034248, 2-Bromo-4,5-dimethoxybenzyl bromide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 165021, 4-Methoxybenzyl bromide. Retrieved from [Link]

  • Interpreting Aromatic NMR Signals. (2021, March 24). [Video]. YouTube. Retrieved from [Link]

  • Ross, B. D., & Parise, R. A. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Organic letters, 20(15), 4456–4460. Retrieved from [Link]

  • UC Santa Barbara, NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

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A Guide to the 13C NMR Spectral Analysis of 4,5-Difluoro-2-methoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of 4,5-Difluoro-2-methoxybenzyl Bromide and the Role of 13C NMR

This compound serves as a crucial building block in medicinal chemistry. The strategic placement of fluorine atoms can significantly enhance the metabolic stability and bioavailability of drug candidates. The methoxy and benzyl bromide functionalities provide reactive handles for further molecular elaboration.

In the synthesis and quality control of such critical intermediates, 13C NMR spectroscopy is an indispensable tool. It provides unambiguous information about the carbon skeleton of a molecule, confirming its identity and purity. For a molecule like this compound, 13C NMR is particularly powerful for verifying the substitution pattern on the aromatic ring.

Predicted 13C NMR Spectral Data

The predicted 13C NMR chemical shifts for this compound are summarized in Table 1. These predictions are derived from established substituent effects on benzene rings and analysis of related compounds.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Predicted Multiplicity (due to C-F coupling)
C1~118Doublet of doublets (dd)
C2~150Singlet (s)
C3~100Doublet of doublets (dd)
C4~152Doublet of doublets (dd)
C5~148Doublet of doublets (dd)
C6~115Doublet of doublets (dd)
CH2Br~30Singlet (s)
OCH3~56Singlet (s)

In-Depth Spectral Interpretation

The interpretation of the 13C NMR spectrum of this compound requires a careful consideration of the electronic effects of each substituent and the impact of carbon-fluorine coupling.

Substituent Effects on Chemical Shifts
  • Methoxy Group (-OCH3): The methoxy group is a strong electron-donating group through resonance and electron-withdrawing through induction. Its net effect is to shield the ortho and para carbons, shifting them to lower ppm values, while the ipso-carbon (C2) is deshielded. The methoxy carbon itself is expected to appear around 56 ppm.[1]

  • Fluorine Atoms (-F): Fluorine is a highly electronegative atom, leading to a strong deshielding effect on the directly attached carbon (ipso-carbon). This results in a significant downfield shift for C4 and C5. Fluorine also exhibits a weaker shielding effect on the ortho and para carbons.

  • Bromomethyl Group (-CH2Br): The bromomethyl group is an electron-withdrawing group. The benzylic carbon (CH2) is deshielded by the adjacent bromine atom and the aromatic ring, with a typical chemical shift in the range of 30-40 ppm.[2][3]

Carbon-Fluorine (C-F) Coupling

A key feature in the 13C NMR spectrum of fluorinated compounds is the presence of through-bond J-coupling between carbon and fluorine nuclei.[4][5] This coupling results in the splitting of carbon signals into multiplets.

  • ¹JCF (One-bond coupling): The coupling between a carbon and a directly attached fluorine is typically very large, in the range of 240-260 Hz. This will cause the signals for C4 and C5 to appear as large doublets.

  • ²JCF (Two-bond coupling): The coupling between a carbon and a fluorine atom two bonds away is smaller, typically 15-25 Hz. This will affect C3, C6, and potentially C1.

  • ³JCF (Three-bond coupling): Three-bond C-F coupling is generally smaller, around 5-10 Hz, and will influence the chemical shifts of C1, C2, and C6.

Due to the presence of two non-equivalent fluorine atoms, the aromatic carbons will likely appear as doublets of doublets, reflecting coupling to both F4 and F5.

Experimental Protocol for 13C NMR Acquisition

To obtain a high-quality 13C NMR spectrum of this compound, the following experimental parameters are recommended:

  • Sample Preparation: Dissolve approximately 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6).

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) should be performed.

  • Parameters:

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio, especially for quaternary carbons.

    • Relaxation Delay (d1): 2 seconds.

  • ¹⁹F Decoupling (Optional): To simplify the spectrum and confirm assignments, a proton and fluorine decoupled 13C NMR experiment can be performed.[4][5] This will collapse the C-F multiplets into singlets, but requires a spectrometer equipped with a triple-resonance probe.

Visualizing the Structure and Assignments

The following diagram illustrates the molecular structure of this compound with the carbon numbering used for the NMR assignments.

Caption: Molecular structure of this compound.

Conclusion

The 13C NMR spectrum of this compound is predicted to show eight distinct signals, with the aromatic carbons exhibiting complex splitting patterns due to C-F coupling. By understanding the fundamental principles of substituent effects and spin-spin coupling, researchers can confidently interpret the spectrum to confirm the structure and purity of this important synthetic intermediate. This guide provides a solid framework for the analysis of this and other similarly substituted fluorinated aromatic compounds, aiding in the acceleration of drug discovery and development programs.

References

  • A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds - ACD/Labs. Available at: [Link]

  • Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek. Available at: [Link]

  • 13C NMR Chemical Shift - Oregon State University. Available at: [Link]

  • Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds - PubMed. Available at: [Link]

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A Comprehensive Guide to the Spectroscopic Analysis of 4,5-Difluoro-2-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, multi-faceted approach to the spectroscopic analysis of 4,5-Difluoro-2-methoxybenzyl bromide (CAS No. 886499-64-5), a key intermediate in pharmaceutical and agrochemical synthesis. Unambiguous structural confirmation and purity assessment are paramount for its effective use in drug development and materials science. This document outlines the application of core spectroscopic techniques—Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to achieve a comprehensive characterization. We delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer an expert interpretation of the resulting spectral data. The causality behind spectral features, such as chemical shifts and fragmentation patterns, is explained by considering the molecule's unique electronic landscape, shaped by the interplay of electron-withdrawing fluorine substituents and the electron-donating methoxy group. This guide is intended for researchers, analytical scientists, and quality control professionals who require a robust, self-validating methodology for the analysis of this and structurally related compounds.

Introduction and Molecular Profile

This compound is a substituted aromatic compound of significant interest as a versatile chemical building block. Its structure incorporates a reactive benzyl bromide moiety, making it suitable for a variety of nucleophilic substitution reactions, and a difluoro-methoxy substituted phenyl ring, which can impart desirable properties such as metabolic stability and altered binding affinities in target molecules.[1][2] Given its role as a precursor, rigorous verification of its structure and purity is a critical prerequisite for its use in synthesis.

Spectroscopic analysis provides the definitive means for such verification. By integrating data from multiple orthogonal techniques, we can create a detailed molecular fingerprint that confirms atomic connectivity, functional groups, and overall structure, leaving no room for ambiguity.

Molecular Properties:

  • Chemical Formula: C₈H₇BrF₂O[3]

  • Molecular Weight: 237.04 g/mol [3][4][5]

  • Appearance: Typically a white to cream or off-white solid[6]

  • CAS Number: 886499-64-5[3]

Mandatory Safety Precautions

This compound is classified as a hazardous substance. It is corrosive and causes severe skin burns and serious eye damage.[7][8][9][10] It may also cause respiratory irritation.[7][9] All handling must be performed inside a certified chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and splash-proof safety goggles, is mandatory.[7][8] An eyewash station and safety shower must be readily accessible.[8]

Molecular Structure and Atom Numbering Scheme

The following diagram illustrates the chemical structure of this compound with a numbering scheme used for the assignment of NMR signals.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all essential for a complete structural assignment.

Proton (¹H) NMR Spectroscopy

Principle & Causality: ¹H NMR detects the chemical environment of protons. The electron-donating methoxy group (-OCH₃) and electron-withdrawing fluorine atoms create a distinct electronic distribution across the aromatic ring, leading to well-differentiated chemical shifts for the aromatic protons. The benzylic protons (-CH₂Br) are significantly deshielded due to the electronegativity of the adjacent bromine atom.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice as it is a common solvent with a well-defined residual signal (δ ≈ 7.26 ppm) and is unlikely to react with the analyte.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard acquisition includes 16-32 scans to ensure a good signal-to-noise ratio.

  • Referencing: The chemical shifts are referenced to the residual solvent signal or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.

Predicted Spectral Data & Interpretation:

Signal AssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Rationale
H6~7.1 - 7.3Doublet of doublets (dd)1H³JH6-F5 ≈ 7-9, ⁴JH6-F4 ≈ 4-6This proton is ortho to the electron-withdrawing C-F group at position 5 and meta to the C-F at position 4, resulting in deshielding and complex splitting from both fluorine atoms.
H3~6.8 - 7.0Doublet of doublets (dd)1H³JH3-F4 ≈ 9-11, ⁴JH3-F5 ≈ 1-2Positioned between the electron-donating -OCH₃ group and the electron-withdrawing C-F group, its chemical shift is moderately downfield. It shows a large ortho coupling to F4 and a smaller meta coupling to F5.
-CH₂Br (C7 protons)~4.6Singlet (s)2H-These protons are attached to a carbon bearing an electronegative bromine atom, causing a significant downfield shift. They appear as a singlet as there are no adjacent protons to couple with.
-OCH₃ (C8 protons)~3.9Singlet (s)3H-This is a characteristic chemical shift for a methoxy group attached to an aromatic ring. It appears as a singlet.
Carbon-13 (¹³C) NMR Spectroscopy

Principle & Causality: ¹³C NMR provides information about the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment. Carbons directly bonded to electronegative atoms (O, F, Br) are significantly deshielded (shifted downfield). A key feature in this spectrum will be the large one-bond and two-bond coupling constants between carbon and fluorine (¹JCF and ²JCF).

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • Referencing: The spectrum is referenced to the CDCl₃ solvent signal at δ 77.16 ppm.

Predicted Spectral Data & Interpretation:

Signal AssignmentPredicted δ (ppm)Multiplicity (due to C-F coupling)Rationale
C5150 - 155Doublet, ¹JC5-F5 ≈ 245-255 HzDirectly bonded to fluorine, this carbon is highly deshielded and exhibits a very large one-bond C-F coupling constant. It will also show a smaller coupling to F4.
C4147 - 152Doublet, ¹JC4-F4 ≈ 240-250 HzSimilar to C5, this carbon is deshielded by the directly attached fluorine and shows a large one-bond C-F coupling. It will also show a smaller coupling to F5.
C2145 - 150Doublet of doublets (dd)Attached to the electronegative oxygen of the methoxy group. It will exhibit smaller two-bond and three-bond couplings to F4 and F5.
C1125 - 130Doublet of doublets (dd)The ipso-carbon bearing the benzyl bromide group. Its shift is influenced by all substituents and will show coupling to both fluorine atoms.
C6115 - 120Doublet of doublets (dd)This CH carbon is adjacent to C5-F and will show a significant ²JC6-F5 coupling.
C3105 - 110Doublet of doublets (dd)This CH carbon is adjacent to C4-F and will show a significant ²JC3-F4 coupling.
-OCH₃ (C8)~56Singlet (q in ¹H-coupled)Typical chemical shift for a methoxy carbon.
-CH₂Br (C7)~30Singlet (t in ¹H-coupled)The benzylic carbon is shifted downfield by the attached bromine.
Fluorine-19 (¹⁹F) NMR Spectroscopy

Principle & Causality: ¹⁹F NMR is a highly sensitive technique that directly observes the fluorine atoms. Since the two fluorine atoms in the molecule are in non-equivalent chemical environments (one is ortho to the methoxy group, the other is meta), they will appear as two distinct signals.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. This technique is highly sensitive, so acquisition is rapid.

  • Referencing: The spectrum is typically referenced externally to CFCl₃ at δ 0.00 ppm.

Predicted Spectral Data & Interpretation:

Signal AssignmentPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)Rationale
F4-130 to -140Doublet of doublets (dd)³JF4-F5 ≈ 20, ³JF4-H3 ≈ 9-11The chemical shift is influenced by the ortho methoxy group and the adjacent fluorine. It will show a three-bond coupling to the other fluorine and a three-bond coupling to H3.
F5-135 to -145Doublet of doublets (dd)³JF5-F4 ≈ 20, ³JF5-H6 ≈ 7-9The chemical environment of F5 is different from F4. It will show coupling to F4 and to the adjacent proton H6.

Infrared (IR) Spectroscopy

Principle & Causality: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. This technique is excellent for rapidly confirming the presence of key functional groups like the aromatic ring, C-O ether linkage, and C-H bonds.

Experimental Protocol:

  • Sample Preparation: As the sample is a solid, it can be analyzed using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of the solid placed directly on the crystal.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3100 - 3000C-H StretchAromatic
2950 - 2850C-H StretchAliphatic (-CH₂, -OCH₃)
1600 - 1450C=C StretchAromatic Ring
1250 - 1000C-O StretchAryl Ether
1200 - 1100C-F StretchAryl Fluoride
700 - 500C-Br StretchAlkyl Bromide

Mass Spectrometry (MS)

Principle & Causality: Mass spectrometry bombards the molecule with energy, causing it to ionize and fragment in a reproducible manner. By analyzing the mass-to-charge ratio (m/z) of the resulting ions, one can determine the molecular weight and deduce structural information from the fragmentation pattern. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br in ~1:1 ratio), provides a highly characteristic isotopic pattern for any bromine-containing fragment.

Experimental Protocol:

  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or coupled with a GC or LC system.

  • Ionization: Use Electron Ionization (EI) for fragmentation analysis or a softer technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Data Acquisition: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and key fragments.

Predicted Mass Spectrum Data:

m/z ValueIonRationale
236 / 238[M]⁺Molecular Ion Peak . The two peaks of nearly equal intensity are characteristic of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).
157[M - Br]⁺Base Peak . This corresponds to the loss of the bromine radical (•Br) to form a highly stable, resonance-delocalized benzylic carbocation. Its high abundance makes it the base peak.
127[M - Br - CH₂O]⁺A subsequent fragmentation involving the loss of formaldehyde from the methoxy group.
114[C₇H₃F₂]⁺Represents further fragmentation of the aromatic ring.
Primary Fragmentation Pathway

The most favorable fragmentation pathway involves the cleavage of the C-Br bond to generate a stable secondary benzylic carbocation.

G MolIon [C₈H₇BrF₂O]⁺ m/z = 236/238 LossBr - •Br MolIon->LossBr BasePeak [C₈H₇F₂O]⁺ m/z = 157 (Base Peak) LossBr->BasePeak

Caption: Dominant fragmentation of this compound in EI-MS.

Integrated Analytical Workflow

No single technique provides a complete picture. A robust analysis relies on the integration of all spectroscopic data. The workflow below ensures an unambiguous structural confirmation.

G cluster_nmr NMR Analysis Sample Sample Received (this compound) Safety Safety Assessment (SDS) [Corrosive, Irritant] Sample->Safety IR IR Spectroscopy (Confirm Functional Groups: C-O, C-F, C-Br, C=C) Safety->IR MS Mass Spectrometry (Determine MW & Fragmentation) [M]⁺ at m/z 236/238 Safety->MS NMR NMR Suite (in CDCl₃) (Determine Connectivity) Safety->NMR Report Final Report: Structure Confirmed Purity Assessed IR->Report MS->Report H1 ¹H NMR C13 ¹³C NMR F19 ¹⁹F NMR NMR->Report

Caption: Integrated workflow for the complete spectroscopic characterization.

Conclusion

The spectroscopic characterization of this compound is achieved through a synergistic application of NMR (¹H, ¹³C, ¹⁹F), IR, and MS techniques. ¹H and ¹³C NMR establish the precise proton and carbon framework, with C-F and H-F couplings providing definitive proof of the fluorine substitution pattern. ¹⁹F NMR directly confirms the two non-equivalent fluorine environments. IR spectroscopy provides rapid verification of essential functional groups, while mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern dominated by the formation of a stable benzylic cation. Together, these methods provide a self-validating system for the unambiguous structural elucidation and quality assessment of this important synthetic intermediate.

References

  • PubChem. 2,6-Difluoro-4-methoxybenzyl bromide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Retrieved from [Link]

  • Royal Society of Chemistry. Pd-catalyzed sp–sp 3 cross-coupling of benzyl bromides using lithium acetylides. Retrieved from [Link]

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An In-depth Technical Guide to 4,5-Difluoro-2-methoxybenzyl bromide: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4,5-Difluoro-2-methoxybenzyl bromide is a fluorinated aromatic building block of significant interest to the fields of medicinal chemistry and materials science. Its unique electronic properties, conferred by the two fluorine atoms and the methoxy group on the benzene ring, coupled with the reactive benzyl bromide moiety, make it a versatile intermediate for introducing a specifically functionalized aromatic scaffold into complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, a detailed protocol for its synthesis, an analysis of its reactivity, and essential safety and handling procedures to support its effective use by researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, purification, and analytical characterization.

PropertyValueSource(s)
Chemical Name 1-(Bromomethyl)-4,5-difluoro-2-methoxybenzene[1]
CAS Number 886499-64-5[2]
Molecular Formula C₈H₇BrF₂O[1][2]
Molecular Weight 237.04 g/mol [1][2]
Appearance Data not publicly available; likely a solid or oil at RT-
Melting Point Data not publicly available-
Boiling Point Data not publicly available-
Density Data not publicly available-
Solubility Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)Inferred

Spectroscopic Profile for Structural Elucidation

While specific spectra are proprietary, the structural features of this compound allow for a reliable prediction of its spectroscopic signatures, which are critical for identity confirmation post-synthesis or prior to use.

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three distinct signals:

    • A singlet around δ 4.5-4.7 ppm, corresponding to the two protons of the benzylic methylene group (-CH₂Br).

    • A singlet around δ 3.8-4.0 ppm for the three protons of the methoxy group (-OCH₃).

    • Two doublets of doublets (or complex multiplets) in the aromatic region (δ 6.8-7.2 ppm), corresponding to the two aromatic protons, showing coupling to each other and to the adjacent fluorine atoms.

  • ¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide key information about the carbon framework, with characteristic shifts for the benzylic carbon, the methoxy carbon, and the six aromatic carbons, two of which will show large C-F coupling constants.

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by:

    • C-H stretching vibrations for the aromatic and aliphatic protons just above and below 3000 cm⁻¹.

    • C=C stretching vibrations in the 1500-1600 cm⁻¹ region, characteristic of the aromatic ring.

    • Strong C-O stretching for the methoxy ether around 1020-1250 cm⁻¹.

    • Prominent C-F stretching bands in the 1100-1300 cm⁻¹ region.

    • A C-Br stretching vibration typically found in the 500-650 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is the definitive signature of a monobrominated compound.

Reactivity and Synthetic Utility

The synthetic utility of this compound is primarily dictated by the reactivity of the benzylic bromide. As a primary benzylic halide, it is an excellent electrophile for nucleophilic substitution reactions.

Causality of Reactivity: The benzylic position is activated towards both Sₙ1 and Sₙ2 reaction pathways because of the ability of the adjacent benzene ring to stabilize either the transition state (Sₙ2) or a carbocation intermediate (Sₙ1) through resonance.[3][4] However, as a primary bromide, the Sₙ2 pathway is generally favored, especially with good, non-bulky nucleophiles in polar aprotic solvents.[3][5] The electron-withdrawing fluorine atoms may slightly decrease the rate of a pure Sₙ1 reaction by destabilizing the carbocation, while the electron-donating methoxy group can help stabilize it, creating a nuanced electronic environment that must be considered in reaction design.

This reactivity makes it an ideal reagent for attaching the 4,5-difluoro-2-methoxyphenylmethyl group to a wide variety of substrates, a common strategy in the synthesis of novel pharmaceutical agents and functional materials.[6][7][8]

G reagent This compound (Electrophile) product Substituted Product reagent->product C-Nu Bond Formation leaving_group Bromide Ion (Br⁻) reagent->leaving_group C-Br Bond Cleavage nucleophile Nucleophile (Nu⁻) (e.g., R-O⁻, R-S⁻, N₃⁻, CN⁻) nucleophile->reagent Sₙ2 Attack solvent Polar Aprotic Solvent (e.g., DMF, Acetonitrile)

Caption: Generalized Sₙ2 reaction pathway.

Experimental Protocol: Synthesis

The most common and reliable method for synthesizing benzylic bromides is through the free-radical bromination of the corresponding toluene precursor. The following protocol is a self-validating system for the preparation of this compound from 4,5-difluoro-2-methoxytoluene.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Dissolve Precursor in CCl₄ B 2. Add NBS & AIBN A->B C 3. Reflux with Irradiation B->C D 4. Cool & Filter C->D E 5. Wash Organic Layer D->E F 6. Dry & Concentrate E->F G 7. Purify (Crystallization or Chromatography) F->G

Caption: Synthesis workflow for benzylic bromination.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1 equivalent of 4,5-difluoro-2-methoxytoluene in a suitable solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

    • Rationale: These non-polar solvents are ideal for free-radical reactions and have boiling points suitable for reflux.

  • Initiation Setup: Add N-Bromosuccinimide (NBS, 1.05 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO, ~0.02 equivalents).

    • Rationale: NBS serves as the source of bromine radicals in a controlled manner.[5] The initiator is required to start the free-radical chain reaction upon heating or irradiation.[5][9]

  • Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a heat lamp or UV lamp. The reaction is typically complete within 1-3 hours.

    • Rationale: Heat and/or light provides the energy to homolytically cleave the initiator, starting the chain reaction. The reaction progress can be monitored by observing the consumption of the dense NBS, which sinks, and the formation of succinimide, which floats.

  • Workup - Quenching and Filtration: Once the reaction is complete (as determined by TLC or GC-MS), cool the mixture to room temperature, then place it in an ice bath. The succinimide byproduct will precipitate. Filter the mixture to remove the solid succinimide.

  • Workup - Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with water and then a saturated aqueous sodium bicarbonate solution.

    • Rationale: The washes remove any remaining water-soluble impurities and neutralize any trace amounts of HBr that may have formed.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., hexanes) or by column chromatography on silica gel if it is an oil.

Safety, Handling, and Storage

Benzyl bromides and their fluorinated analogs are hazardous reagents that demand strict safety protocols.

  • Hazard Identification: This compound is expected to be a lachrymator and corrosive. It can cause severe skin burns and eye damage.[10][11][12] Inhalation may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles with a face shield.[12][13]

  • Handling: Avoid all personal contact, including inhalation of vapors or dust.[13] Use only spark-proof tools and ensure adequate ventilation. Eyewash stations and safety showers must be readily accessible.[10]

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.[14][15] For long-term stability, storage in a freezer at or below -20°C is recommended.[14]

Conclusion

This compound is a valuable and highly reactive intermediate for synthetic chemistry. Its well-defined reactivity, primarily through Sₙ2 substitution, allows for the precise installation of the difluoro-methoxyphenyl moiety into target molecules. A thorough understanding of its physical properties, reactive nature, and stringent handling requirements is paramount for its safe and effective utilization in the laboratory, paving the way for innovations in drug discovery and materials science.

References

  • A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Benzylic Bromides. Benchchem.
  • What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Quora.
  • LACK OF ENHANCED REACTIVITY OF α-NUCLEOPHILES In THE Sₙ2 REACTIONS OF BENZYL BROMIDES AND SMALL α-EFFEC. Journal of the Korean Chemical Society.
  • Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide. Journal of the Chemical Society D - RSC Publishing.
  • Reactions on the “Benzylic” Carbon: Bromination And Oxid
  • This compound | CAS 886499-64-5. Santa Cruz Biotechnology.
  • 4-Fluoro-2-methoxybenzyl bromide | CAS 886498-51-7. BLD Pharm.
  • SAFETY DATA SHEET - 2,3-Difluoro-4-methoxybenzyl bromide. Fisher Scientific.
  • SAFETY DATA SHEET - 3,5-Difluoro-4-methoxybenzyl bromide. Fisher Scientific.
  • This compound. Echemi.
  • SAFETY DATA SHEET - 2,3-DIFLUORO-4-METHOXYBENZYL BROMIDE. ChemicalBook.
  • 2-Fluoro-4-methoxybenzyl bromide - Safety D
  • SAFETY DATA SHEET - 3,5-Difluoro-2-methoxybenzyl bromide. Fisher Scientific.
  • 2,6-DIFLUORO-4-METHOXYBENZYL BROMIDE synthesis. ChemicalBook.
  • 2-Bromo-4,5-dimethoxybenzyl bromide | Reagent. Benchchem.
  • 2,4-Difluorobenzyl bromide. Chem-Impex.
  • Mastering Organic Synthesis: The Versatility of 2,4,5-Trifluorobenzyl Bromide. NINGBO INNO PHARMCHEM CO.,LTD..
  • Preparation of 4-bromobenzyl bromide. PrepChem.com.
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships.

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Purity and analysis of 4,5-Difluoro-2-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity and Analysis of 4,5-Difluoro-2-methoxybenzyl bromide

Abstract

This compound is a key building block in medicinal chemistry and drug development, valued for its role in introducing the fluorinated methoxybenzyl moiety into target molecules. The stringent purity requirements of the pharmaceutical industry necessitate a robust and multi-faceted analytical approach to ensure the quality, consistency, and safety of this intermediate. This guide provides a comprehensive overview of the synthesis, purification, and detailed analytical characterization of this compound, grounded in established scientific principles. It is intended for researchers, scientists, and drug development professionals who require a practical and in-depth understanding of how to control and verify the purity of this critical reagent.

Introduction: The Significance of Purity

In pharmaceutical synthesis, the purity of a starting material is not merely a quality metric; it is a critical determinant of the entire downstream process. Impurities present in this compound can lead to the formation of unwanted side products, complicate purification of the final active pharmaceutical ingredient (API), reduce overall yield, and introduce potentially genotoxic or otherwise harmful substances. Therefore, a thorough understanding of the potential impurities and the analytical methods to detect and quantify them is paramount. This guide establishes a framework for ensuring the material meets the rigorous standards required for drug development.

Synthesis and Impurity Profile

The most common route to this compound is the radical bromination of the corresponding toluene precursor, 1,2-difluoro-4-methoxy-5-methylbenzene. This process, while effective, can generate a predictable profile of impurities.

Typical Synthetic Route: The reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride or acetonitrile.[1] The reaction is initiated by heat or UV light.

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is the reagent of choice for benzylic bromination because it provides a low, constant concentration of bromine radicals, which favors substitution at the benzylic position over electrophilic addition to the aromatic ring.

  • Radical Initiator (AIBN): The initiator is necessary to start the radical chain reaction by generating initial radicals upon decomposition.

  • Solvent: A non-polar, aprotic solvent is used to prevent solvolysis of the product and to facilitate the radical mechanism.

Common Process-Related Impurities:

  • Unreacted Starting Material: 1,2-difluoro-4-methoxy-5-methylbenzene.

  • Dibrominated Product: 4,5-Difluoro-2-methoxybenzylidene dibromide. Over-bromination is a common side reaction.

  • Benzylic Alcohol: 4,5-Difluoro-2-methoxybenzyl alcohol, formed via hydrolysis of the bromide product if moisture is present.[2]

  • Succinimide: A byproduct from the NBS reagent.

Purification: A Stepwise Approach to High Purity

Achieving high purity (>99%) requires a multi-step purification workflow designed to systematically remove the impurities identified above.

Aqueous Workup

The initial crude reaction mixture must be quenched and washed to remove reaction byproducts.

Protocol:

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the precipitated succinimide.

  • Transfer the filtrate to a separatory funnel and wash sequentially with:

    • Saturated sodium bisulfite solution to quench any remaining NBS or bromine.

    • Saturated sodium bicarbonate solution to neutralize any acidic byproducts like HBr.

    • Brine (saturated NaCl solution) to reduce the solubility of the organic product in the aqueous layer and aid in separation.[3]

  • Dry the separated organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Concentrate the solution under reduced pressure to yield the crude product.

Chromatographic Purification

Flash column chromatography is the most effective method for separating the target compound from structurally similar impurities.[4][5][6]

Protocol:

  • Stationary Phase: Silica gel (230-400 mesh) is standard.

  • Mobile Phase (Eluent): A non-polar solvent system is used, typically a gradient of ethyl acetate in hexane. Benzyl bromide itself is quite non-polar.[7]

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution:

    • Begin with 100% hexane to elute highly non-polar impurities.

    • Gradually increase the polarity (e.g., to 5-10% ethyl acetate in hexane) to elute the desired this compound.

    • The more polar impurities, such as the corresponding alcohol, will elute later or remain on the column.

  • Monitoring: Monitor the column fractions by Thin Layer Chromatography (TLC) to identify and combine the pure product fractions.

G crude crude chromatography chromatography

Caption: Synthesis and Purification Workflow for this compound.

Analytical Characterization for Purity Verification

A single analytical technique is insufficient to fully characterize the purity and identity of this compound. An orthogonal approach, using multiple methods that measure different chemical properties, provides the highest degree of confidence.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for quantitative purity assessment.[8][9] It separates components based on their differential partitioning between a stationary and mobile phase.

Experimental Protocol:

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used for optimal separation.

    • Solvent A: Water (with 0.1% Trifluoroacetic acid or Formic acid)

    • Solvent B: Acetonitrile (with 0.1% Trifluoroacetic acid or Formic acid)

  • Detection: UV detection at 225 nm or 254 nm.

  • Sample Preparation: Prepare a solution of the sample in acetonitrile or mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

ParameterTypical ValueRationale
Column C18 (250 x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase Gradient: Acetonitrile/Water (with 0.1% TFA)Resolves impurities with a wide range of polarities. TFA improves peak shape.
Flow Rate 1.0 mL/minStandard flow rate for analytical columns, balancing speed and resolution.
Detector UV at 225 nmWavelength where the aromatic ring exhibits strong absorbance for high sensitivity.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLStandard volume to avoid column overloading.

Table 1: Typical HPLC Parameters

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying volatile impurities and confirming the molecular weight and identity of the target compound.[10][11] The bromine atom provides a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), making mass spectrometry a powerful confirmation tool.

Experimental Protocol:

  • System: A GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) to elute all components.

  • MS Ionization: Electron Impact (EI) at 70 eV.

  • Analysis: The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, confirming the presence of one bromine atom. The fragmentation pattern provides further structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation and can also be used for quantitative analysis (qNMR). It confirms the connectivity of atoms within the molecule.

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H ~7.1 - 7.3Multiplet2HAromatic (Ar-H)
¹H ~4.5 - 4.7Singlet2HMethylene (-CH₂Br)
¹H ~3.9Singlet3HMethoxy (-OCH₃)
¹³C ~150 - 160Singlet-Ar-C-O, Ar-C-F
¹³C ~110 - 130Singlet-Ar-C-H, Ar-C-CH₂Br
¹³C ~56Singlet-Methoxy (-OCH₃)
¹³C ~30Singlet-Methylene (-CH₂Br)

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (like COSY and HSQC) on a 400 MHz or higher spectrometer.

  • Analysis: The resulting spectra should match the predicted shifts, multiplicities, and integrations. The absence of significant unassigned peaks is a strong indicator of high purity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and simple technique to confirm the presence of key functional groups.[12]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic Ring
2950-2850C-H StretchMethoxy (-OCH₃)
1600-1450C=C StretchAromatic Ring
1250-1000C-O StretchAryl Ether
1200-1100C-F StretchAryl Fluoride
700-550C-Br StretchAlkyl Bromide

Table 3: Characteristic FT-IR Absorption Bands

G product Purified Product hplc hplc product->hplc gcms gcms product->gcms nmr nmr product->nmr ftir ftir product->ftir conclusion Final Confirmation: Purity & Identity Verified purity purity hplc->purity mw_id mw_id gcms->mw_id structure structure nmr->structure functional_groups functional_groups ftir->functional_groups purity->conclusion mw_id->conclusion structure->conclusion functional_groups->conclusion

Caption: Self-Validating Analytical Workflow for Purity and Identity Confirmation.

Safety and Handling

This compound is a lachrymator and a corrosive substance that can cause severe skin and eye burns.[13][14] It is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.

  • PPE: Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[15] Ensure eyewash stations and safety showers are readily accessible.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases.[15]

Conclusion

The purity of this compound is not an endpoint but a prerequisite for successful and reproducible research and development in the pharmaceutical field. By understanding its synthesis and potential impurity profile, employing a systematic purification strategy, and verifying the final product through a rigorous, orthogonal analytical workflow, scientists can ensure the quality and integrity of this vital chemical intermediate. The integration of HPLC for quantitative purity, GC-MS for identity and volatile impurities, NMR for structural verification, and FT-IR for functional group confirmation creates a self-validating system that provides the highest level of confidence in the material's quality.

References

  • A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. (n.d.). MDPI. [Link]

  • Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. (2012). Journal of Chemical Education. [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). LCGC North America. [Link]

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder. [Link]

  • A Process For Purification Of Substituted Benzyl Halides. (n.d.). Quick Company. [Link]

  • Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. (2015). ResearchGate. [Link]

  • Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. [Link]

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  • GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination. (n.d.). UNT Digital Library. [Link]

  • How does one separate Benzyl bromide from the reaction mixture?. (2014). ResearchGate. [Link]

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  • Preparation method of benzyl bromide. (n.d.).
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  • BnBr purification via basic alumina?. (2016). Reddit. [Link]

  • Supporting Information for Ni-Catalyzed Suzuki Coupling. (n.d.). Source not specified. [Link]

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  • separating benzyl bromide. (2022). Reddit. [Link]

  • A kind of preparation method of p-bromobenzyl bromide. (n.d.).
  • Material Safety Data Sheet - 4-Methoxybenzyl bromide. (n.d.). Cole-Parmer. [Link]

  • RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. (n.d.). Source not specified. [Link]

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Methodological & Application

Synthesis of 4,5-Difluoro-2-methoxybenzyl Bromide and its Derivatives: A Detailed Guide to Benzylic Bromination

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview and detailed protocols for the synthesis of 4,5-Difluoro-2-methoxybenzyl bromide, a key building block in medicinal chemistry. The strategic incorporation of fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2] This document delves into the prevalent synthetic route—free-radical benzylic bromination using N-Bromosuccinimide (NBS)—offering a deep dive into the reaction mechanism, a step-by-step experimental protocol, troubleshooting advice, and critical safety considerations. The methodologies described herein are designed to be robust and scalable, catering to the needs of researchers in drug discovery and process development.

Introduction: The Significance of Fluorinated Benzyl Halides

Benzyl bromides are versatile intermediates in organic synthesis, widely employed for introducing the benzyl group into various molecular scaffolds. The derivative this compound is of particular interest due to the unique properties conferred by its fluorine and methoxy substituents. The strategic placement of fluorine atoms is a cornerstone of modern drug design, used to modulate a molecule's electronic properties, pKa, and lipophilicity, which in turn can lead to improved potency and a more favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[1]

The primary and most effective method for synthesizing benzyl bromides from their corresponding toluene precursors is the Wohl-Ziegler reaction.[3][4] This reaction employs N-Bromosuccinimide (NBS) as a brominating agent under free-radical conditions, offering high selectivity for the benzylic position over competing reactions like aromatic bromination.[5]

The Synthetic Pathway: Mechanism of Free-Radical Benzylic Bromination

The selective bromination of the benzylic C-H bond in a substituted toluene, such as 4,5-Difluoro-2-methoxytoluene, is achieved through a free-radical chain mechanism.[6][7] Using NBS is critical, as it maintains a very low, steady-state concentration of molecular bromine (Br₂) and bromine radicals (Br•), which minimizes undesired side reactions like electrophilic addition to the aromatic ring.[5][8]

The mechanism proceeds in three key stages:

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or exposure to UV light. The resulting radical abstracts a bromine atom from NBS to generate a bromine radical (Br•).[3][8]

  • Propagation: This is a two-step cycle.

    • A bromine radical abstracts a hydrogen atom from the benzylic position of the toluene derivative. This step is highly selective because the resulting benzylic radical is stabilized by resonance with the aromatic ring.[8]

    • The benzylic radical then reacts with a molecule of Br₂, which is generated in situ from the reaction of HBr (a byproduct of the first propagation step) with NBS.[9] This forms the desired benzyl bromide product and a new bromine radical, which continues the chain reaction.

  • Termination: The chain reaction is terminated when two radical species combine.

Below is a diagram illustrating the free-radical chain mechanism.

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination I Initiator (I) 2 R• 2 R• I->2 R• Heat/UV R• R• Br• Br• R•->Br• + NBS R-R R-R R•->R-R + R• Benzylic Radical Ar-CH2• Br•->Benzylic Radical + Ar-CH3 - HBr HBr_NBS HBr + NBS → Br2 + Succinimide Br2 Br2 Br•->Br2 + Br• Ar-CH2Br Product (Ar-CH2Br) Benzylic Radical->Ar-CH2Br + Br2 Dimer Dimer Benzylic Radical->Dimer + Benzylic Radical Initiation Initiation Propagation Cycle Propagation Cycle Termination Termination

Caption: Free-Radical Mechanism of Benzylic Bromination.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis from 4,5-Difluoro-2-methoxytoluene. Researchers should perform a risk assessment before proceeding.

3.1 Materials and Reagents

Reagent/MaterialCAS NumberMolecular FormulaM.W.Notes
4,5-Difluoro-2-methoxytoluene180590-91-4C₈H₈F₂O158.14Starting Material
N-Bromosuccinimide (NBS)128-08-5C₄H₄BrNO₂177.98Brominating Agent. Recrystallize from water if it appears yellow.[3]
2,2'-Azobisisobutyronitrile (AIBN)78-67-1C₈H₁₂N₄164.21Radical Initiator.
Carbon Tetrachloride (CCl₄)56-23-5CCl₄153.82Solvent. Caution: Toxic and ozone-depleting. See note below.
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93For extraction.
Saturated Sodium BicarbonateN/ANaHCO₃84.01Aqueous solution for washing.
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Drying agent.

Solvent Choice: Carbon tetrachloride is the traditional solvent for Wohl-Ziegler reactions. However, due to its toxicity and environmental impact, alternative solvents such as 1,2-dichlorobenzene, acetonitrile, or supercritical carbon dioxide are now preferred where feasible.[10][11]

3.2 Equipment

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • 250W Tungsten lamp or heat lamp for initiation

  • Separatory funnel

  • Rotary evaporator

  • Glass fritted funnel for filtration

  • Standard laboratory glassware

3.3 Step-by-Step Procedure

The overall experimental workflow is depicted below.

Caption: General Experimental Workflow for Synthesis.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 4,5-Difluoro-2-methoxytoluene (e.g., 5.0 g, 31.6 mmol), N-Bromosuccinimide (5.9 g, 33.2 mmol, 1.05 eq), and carbon tetrachloride (100 mL).

  • Initiation: Add a catalytic amount of AIBN (approx. 260 mg, 1.58 mmol, 0.05 eq). Attach the reflux condenser and flush the system with an inert gas like nitrogen.

  • Reaction: Place a 250W lamp close to the flask. Heat the mixture to a gentle reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction should initiate, often indicated by a color change and an increase in the reflux rate. Maintain reflux for 4-8 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. The byproduct, succinimide, is less dense than CCl₄ and will float. Filter the mixture through a fritted glass funnel to remove the succinimide. Wash the collected solid with a small amount of cold CCl₄.

  • Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL) to remove any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product, this compound, is often a low-melting solid or an oil. It can be purified by recrystallization from a suitable solvent (e.g., hexanes) or by flash column chromatography on silica gel if necessary.

3.4 Safety Precautions

  • Work in a well-ventilated fume hood at all times.

  • NBS is a skin and eye irritant.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Benzyl bromides are often lachrymators (tear-inducing agents) and skin irritants. Handle with extreme care.

  • Carbon tetrachloride is a known carcinogen and is harmful to the liver. Avoid inhalation and skin contact.

  • The reaction can be exothermic upon initiation. Ensure proper cooling is available if needed.

Data and Expected Results

The success of the synthesis should be confirmed by standard analytical techniques.

  • Yield: Typical yields for this reaction are in the range of 75-90%.

  • Purity: Assessed by GC-MS or ¹H NMR.

  • Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. In the ¹H NMR spectrum, the appearance of a singlet at approximately 4.5 ppm is indicative of the newly formed benzylic CH₂Br group.

The following table summarizes typical reaction parameters.

ParameterValue/ConditionRationale
Stoichiometry (NBS) 1.05 - 1.1 equivalentsA slight excess ensures complete consumption of the starting material. A large excess can lead to dibromination.
Initiator Conc. 2-5 mol %A catalytic amount is sufficient to start and sustain the chain reaction.
Solvent CCl₄, 1,2-DichlorobenzeneNon-polar solvents that do not react under radical conditions are required.[11]
Temperature RefluxThermal energy is required to decompose the initiator and maintain the chain reaction.
Reaction Time 4-12 hoursDependent on scale, substrate reactivity, and initiation efficiency.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Reaction fails to initiate - Inactive initiator (old AIBN/BPO).- Insufficient light/heat.- Presence of radical inhibitors (e.g., phenols, oxygen).- Use a fresh batch of initiator.- Increase lamp intensity or ensure the flask is close enough.- Ensure the system is properly purged with inert gas.
Low Yield - Incomplete reaction.- Impure NBS (contains succinimide).- Product decomposition during work-up or purification.- Increase reaction time or add more initiator.- Recrystallize NBS from hot water before use.[3]- Avoid excessive heat during solvent removal.
Formation of side-products - Over-bromination (dibromide formation).- Aromatic ring bromination.- Use no more than 1.1 equivalents of NBS.- Ensure the reaction is performed in a non-polar solvent under strict radical conditions (avoid ionic conditions).

Conclusion

The synthesis of this compound via Wohl-Ziegler bromination is a reliable and high-yielding method for producing this valuable synthetic intermediate. By understanding the underlying free-radical mechanism and adhering to the detailed protocol, researchers can successfully and safely prepare this and other substituted benzyl bromide derivatives. These compounds serve as crucial precursors for the development of novel therapeutics, where the precise introduction of fluorinated motifs continues to be a powerful strategy in modern medicinal chemistry.

References

  • Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

  • ResearchGate. (n.d.). Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'. Retrieved from [Link]

  • Tuleen, D. L., & Hess, Jr., B. A. (n.d.). Free-radical bromination of p-toluic acid. An experiment in organic chemistry. Retrieved from [Link]

  • Data PDF. (n.d.). Free-Radical Bromination of p-Toluic Acid. Retrieved from [Link]

  • Pearson, R. E., & Martin, J. C. (1963). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Journal of the American Chemical Society. Retrieved from [Link]

  • Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]

  • Raju, T., et al. (2005). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. Tetrahedron Letters, 46, 7047–7050.
  • Tanko, J. M., & Blackert, J. F. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science, 263(5144), 203-5.
  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Professor Dave Explains. (2020, November 20). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS) [Video]. YouTube. Retrieved from [Link]

  • Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 95% Purity, C8H7BrF2O, 1 gram. Retrieved from [Link]

  • Google Patents. (n.d.). CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5.
  • Lee, S., & Ra, C. S. (2016). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. Clean Technology, 22(4), 269-273. Retrieved from [Link]

  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

  • ChemRxiv. (n.d.). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Difluoro-2-methoxybenzaldehyde. Retrieved from [Link]

  • Graham, D. V., et al. (2018). Benzylic Functionalisation of Phenyl all-cis-2,3,5,6-Tetrafluorocyclohexane Provides Access to New Organofluorine Building Blocks. Chemistry, 24(50), 13290-13296. Retrieved from [Link]

  • ResearchGate. (n.d.). Manufacturing Process Development for Belzutifan, Part 2: A Continuous Flow Visible-Light-Induced Benzylic Bromination. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Preparation method for pinaverium bromide intermediate 2-bromo-4,5-dimethoxybenzyl bromide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-methoxybenzyl bromide (7), which was used as reagent to.... Retrieved from [Link]

Sources

Application Notes: Strategic Use of 4,5-Difluoro-2-methoxybenzyl Bromide in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide

Abstract

4,5-Difluoro-2-methoxybenzyl bromide is a key building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. The presence of a difluorinated phenyl ring coupled with a methoxy group offers a unique electronic environment that influences its reactivity and imparts desirable properties, such as enhanced metabolic stability and bioavailability, to target molecules.[1] This guide provides an in-depth analysis of the reactivity of this compound in nucleophilic substitution reactions, discusses mechanistic considerations, and presents detailed, field-proven protocols for its application. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in complex molecular construction.

Physicochemical Properties and Safety Mandates

This compound is a substituted benzylic halide. Benzylic halides are known to be potent lachrymators and should be handled with extreme care.[2] Based on data from structurally similar compounds, it is classified as a corrosive substance that can cause severe skin burns and eye damage.[3][4][5] All manipulations must be performed within a certified chemical fume hood.

Table 1: Reagent Specifications and Safety Information

Parameter Value Source / Comment
Chemical Name This compound -
CAS Number 886499-64-5 [6]
Molecular Formula C₈H₇BrF₂O [6]
Molecular Weight 237.04 g/mol [6]
Appearance Typically a solid or oil -
Primary Hazards Corrosive, Lachrymator, Irritant [3][4][5]
GHS Hazard Statements H314: Causes severe skin burns and eye damage.H335: May cause respiratory irritation. Based on analogous structures[7][8]
Required PPE Chemical-resistant gloves (Nitrile or Neoprene), safety goggles with side shields, flame-retardant lab coat. [3]
Handling Strictly within a chemical fume hood. Ensure eyewash stations and safety showers are accessible.[3] [3]

| Storage | Store in a cool, dry, well-ventilated area, away from incompatible materials (e.g., strong bases, oxidizing agents). Keep container tightly closed.[7] |[7] |

Mechanistic Insights: The Duality of Sₙ1 and Sₙ2 Pathways

Benzylic halides are exceptionally reactive substrates for nucleophilic substitution because the adjacent aromatic ring can stabilize the transition states of both Sₙ1 and Sₙ2 pathways.[2] The choice between these two mechanisms is governed by the substitution of the benzylic carbon, the strength of the nucleophile, the solvent, and the electronic nature of the aromatic ring substituents.

As a primary benzylic halide, this compound would typically be expected to react via an Sₙ2 mechanism. This involves a backside attack by the nucleophile, proceeding through a single, concerted transition state. However, the substituents on the phenyl ring introduce competing electronic effects:

  • 2-Methoxy Group (-OCH₃): This is a strong electron-donating group (EDG) through resonance, with its lone pairs participating in the π-system of the ring. This effect is most pronounced at the ortho and para positions. An ortho-methoxy group provides powerful stabilization to a positive charge developing at the benzylic position, making the formation of a benzylic carbocation more favorable. This significantly lowers the activation energy for an Sₙ1 pathway .

  • 4,5-Difluoro Groups (-F): Fluorine is highly electronegative, making it a strong electron-withdrawing group (EWG) through induction. This effect destabilizes carbocation development, thus disfavoring the Sₙ1 pathway and slightly favoring the Sₙ2 pathway where charge is more dispersed in the transition state.

Causality: The presence of the ortho-methoxy group is the dominant electronic factor. Its ability to stabilize the benzylic carbocation intermediate via resonance often makes the Sₙ1 pathway competitive with, or even faster than, the Sₙ2 pathway, especially with weak nucleophiles or in polar, protic solvents that can solvate the ionic intermediates.[9]

G Diagram 1: Competing Sₙ1 and Sₙ2 Pathways sub 4,5-Difluoro-2-methoxy- benzyl bromide ts2 Sₙ2 Transition State [Nu---C---Br]⁻ sub->ts2 Sₙ2 carbocation Resonance-Stabilized Benzylic Carbocation sub->carbocation Sₙ1 (Slow, Rate-Limiting) prod_sn2 Substitution Product ts2->prod_sn2 Fast nu_sn2 Strong Nucleophile nu_sn2->ts2 prod_sn1 Substitution Product carbocation->prod_sn1 Fast nu_sn1 Weak Nucleophile nu_sn1->carbocation

Caption: Diagram 1: Competing Sₙ1 and Sₙ2 Pathways.

General Experimental Protocol for Nucleophilic Substitution

This protocol provides a robust, self-validating framework for reacting this compound with a range of nucleophiles. The key to success is the careful control of reaction conditions to favor the desired pathway and minimize side reactions.

Materials and Reagents
  • This compound (1.0 eq)

  • Nucleophile (e.g., a substituted phenol, amine, or thiol) (1.1 - 1.5 eq)

  • Base (if required, e.g., K₂CO₃, Cs₂CO₃, Et₃N) (1.5 - 2.0 eq)

  • Anhydrous Solvent (e.g., Acetonitrile, DMF, THF, Acetone)

  • Reaction Vessel (Round-bottom flask with magnetic stir bar)

  • Standard Glassware for workup and purification

  • TLC plates, developing chamber, and UV lamp for reaction monitoring

Step-by-Step Methodology
  • Reaction Setup:

    • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), combine the nucleophile (1.1 eq) and the base (e.g., K₂CO₃, 1.5 eq).

    • Rationale: An inert atmosphere prevents side reactions with atmospheric moisture or oxygen. Using a slight excess of the nucleophile and base drives the reaction to completion. Potassium carbonate is a moderately strong base suitable for deprotonating phenols and thiols without being overly reactive.

  • Solvent and Substrate Addition:

    • Add the chosen anhydrous solvent (e.g., Acetonitrile) to dissolve or suspend the reagents. Stir the mixture for 10-15 minutes.

    • Dissolve this compound (1.0 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirring reaction mixture at room temperature.

    • Rationale: Acetonitrile is a polar aprotic solvent that is excellent for Sₙ2 reactions, as it solvates the cation of the base but does not strongly solvate the nucleophile, leaving it highly reactive. Dropwise addition helps to control any potential exotherm.

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of ethyl acetate and hexanes. The reaction is complete when the spot corresponding to the benzyl bromide has been consumed.

    • Rationale: Heating increases the reaction rate. TLC is a critical and self-validating step; it provides direct visual confirmation of the conversion of starting material to product.

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature. Filter off any inorganic salts (e.g., the base) and wash the filter cake with a small amount of solvent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Partition the resulting residue between an organic solvent (e.g., Ethyl Acetate or Diethyl Ether) and water.[2]

    • Wash the organic layer sequentially with water, and finally with saturated aqueous NaCl (brine).[2]

    • Rationale: The aqueous wash removes any remaining water-soluble impurities. The brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic layer before the drying step.[2]

  • Drying and Purification:

    • Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the solvent in vacuo to yield the crude product.

    • Purify the crude material using flash column chromatography on silica gel.[10]

    • Rationale: This final purification step is essential to remove unreacted nucleophile and any side products, yielding the target compound with high purity.

G Diagram 2: General Experimental Workflow setup 1. Reaction Setup (Nucleophile + Base in Flask under N₂) addition 2. Add Anhydrous Solvent & Benzyl Bromide setup->addition reaction 3. Heat & Stir (Monitor by TLC) addition->reaction workup 4. Cool, Filter & Concentrate reaction->workup extraction 5. Liquid-Liquid Extraction (EtOAc / Water) workup->extraction purification 6. Dry, Concentrate & Purify (Column Chromatography) extraction->purification product Pure Product purification->product

Sources

Application Notes & Protocols: Leveraging 4,5-Difluoro-2-methoxybenzyl Bromide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4,5-Difluoro-2-methoxybenzyl bromide, a versatile alkylating agent increasingly utilized in organic synthesis, particularly for the protection of nucleophilic functional groups. We delve into the unique reactivity imparted by its substituted aromatic ring, offering detailed, field-proven protocols for its application in protecting alcohols, phenols, and amines. Furthermore, this guide outlines robust methodologies for the subsequent deprotection of the resulting 4,5-Difluoro-2-methoxybenzyl (DFMPM) ether and amine derivatives. Safety considerations, troubleshooting, and mechanistic insights are integrated throughout to ensure reliable and reproducible results for researchers in drug discovery and complex molecule synthesis.

Introduction: The Strategic Advantage of the DFMPM Group

This compound is a benzylic halide used to introduce the 4,5-Difluoro-2-methoxybenzyl (DFMPM) protecting group. Its structure is analogous to the widely used p-methoxybenzyl (PMB) group, but with the addition of two fluorine atoms on the aromatic ring.

Compound Information
IUPAC Name 1-(Bromomethyl)-4,5-difluoro-2-methoxybenzene
CAS Number 886499-64-5[1]
Molecular Formula C₈H₇BrF₂O[1]
Molecular Weight 237.04 g/mol [1]
Appearance White to cream crystals or powder

The strategic utility of the DFMPM group stems from the electronic properties of its substituents:

  • The Methoxy Group: Like the PMB group, the electron-donating methoxy group at the ortho position facilitates facile cleavage under specific oxidative or strongly acidic conditions. This is due to its ability to stabilize the benzylic carbocation intermediate formed during deprotection.[2][3]

  • The Fluoro Groups: The two electron-withdrawing fluorine atoms subtly modulate the electron density of the aromatic ring. This can alter the stability of the protecting group compared to a standard PMB group, potentially allowing for selective removal in the presence of other acid- or oxidation-labile groups—a key principle in orthogonal protection strategies.[4]

This unique electronic balance makes this compound an excellent choice for protecting hydroxyl and amino groups during multi-step syntheses where mild and selective deprotection is paramount.[4][5]

Reaction Mechanisms: Installation and Cleavage

Alkylation: Introducing the DFMPM Protecting Group

The installation of the DFMPM group is typically achieved via a Williamson ether synthesis (for O-alkylation) or a related nucleophilic substitution (for N-alkylation), which proceeds through an SN2 mechanism.[5] The reaction involves the deprotonation of the nucleophile (e.g., an alcohol or amine) by a suitable base, followed by the attack of the resulting anion on the electrophilic benzylic carbon of this compound.

Caption: General SN2 mechanism for DFMPM protection.

Deprotection: Removing the DFMPM Group

The key advantage of the DFMPM group is its susceptibility to removal under conditions that often leave other protecting groups, like standard benzyl ethers, intact.

Oxidative Cleavage: Reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are highly effective. The reaction proceeds via a single-electron transfer (SET) mechanism, initiated by the formation of a charge-transfer complex between the electron-rich DFMPM ether and the electron-deficient DDQ.[6][7]

cluster_1 Oxidative Cleavage with DDQ Protected R-O-DFMPM Complex [Charge-Transfer Complex] Protected->Complex DDQ DDQ DDQ->Complex Cation [R-O-DFMPM]⁺ Complex->Cation SET Hemiacetal Hemiacetal Intermediate Cation->Hemiacetal + H₂O Alcohol R-OH (Deprotected) Hemiacetal->Alcohol Byproduct DFMPM-Aldehyde Hemiacetal->Byproduct

Caption: Simplified mechanism for DDQ-mediated deprotection.

Acidic Cleavage: Strong acids such as trifluoroacetic acid (TFA) can cleave the DFMPM ether by protonating the ether oxygen, followed by the departure of the alcohol and formation of a resonance-stabilized benzylic carbocation.[2][6][8] This cation is then trapped by a nucleophile or scavenger in the medium.

Safety and Handling

As a benzylic bromide, this compound is a hazardous chemical and must be handled with appropriate precautions.

  • Hazards: Causes serious eye irritation and may cause respiratory irritation. It is corrosive and can cause severe skin burns.[9][10][11]

  • Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated chemical fume hood.[9][12] Wear safety glasses with side shields or goggles, a flame-retardant lab coat, and chemical-resistant gloves (inspect gloves prior to use).[9]

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[13] In case of contact, immediately flush the affected area with copious amounts of water.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[9][13]

Experimental Protocols

The following protocols are generalized procedures. Researchers should optimize stoichiometry, temperature, and reaction times for their specific substrates.

Protocol 1: O-Alkylation of a Phenol

This protocol describes the protection of a phenolic hydroxyl group. A similar procedure can be adapted for aliphatic alcohols, often requiring a stronger base like sodium hydride (NaH).

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 eq.) and dissolve it in an anhydrous solvent like N,N-Dimethylformamide (DMF) or acetonitrile (ACN) (0.1-0.5 M).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.) to the solution.[14]

  • Reagent Addition: Stir the suspension at room temperature for 15-30 minutes. Then, add this compound (1.2 eq.) dropwise or in portions.

  • Reaction Monitoring: Stir the reaction at room temperature or heat to 50-60 °C. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).[14]

  • Work-up: Cool the reaction to room temperature and quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[14][15]

Parameter Typical Conditions for O-Alkylation
Substrate Phenols, Alcohols
Base K₂CO₃, Cs₂CO₃ (for phenols); NaH (for alcohols)[14][16]
Solvent DMF, ACN, THF[14][16]
Temperature 25 °C to 80 °C
Equivalents of Alkylating Agent 1.1 - 1.5[14]
Protocol 2: N-Alkylation of a Secondary Amine

This protocol outlines the alkylation of a secondary amine. To prevent over-alkylation of primary amines, a large excess of the amine may be required.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the secondary amine (1.0 eq.) in anhydrous acetonitrile (ACN) (0.1-0.2 M).

  • Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 1.5 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.).[17]

  • Reagent Addition: Slowly add this compound (1.1 eq.) to the stirred solution at room temperature.[12]

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction's progress by TLC or LC-MS until completion (typically 2-24 hours).[12]

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Purification: Wash the organic phase sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[12][15] Purify the crude product by flash column chromatography.

Protocol 3: Deprotection via Oxidative Cleavage

This protocol is effective for cleaving DFMPM ethers.

  • Reaction Setup: Dissolve the DFMPM-protected compound (1.0 eq.) in a mixture of dichloromethane (DCM) and water (e.g., 10:1 v/v). The concentration is typically around 0.05-0.1 M.

  • Reagent Addition: Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2-1.5 eq.) in portions at room temperature. The reaction mixture usually turns dark.

  • Reaction Monitoring: Stir vigorously at room temperature and monitor by TLC. The reaction is often complete within 1-3 hours.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution until the dark color fades.

  • Purification: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product is then purified by flash column chromatography to remove the DDQ byproducts.

Workflow Overview & Troubleshooting

cluster_workflow Synthetic Workflow Using DFMPM Group Start Substrate (R-XH) Protect Protection Step (Alkylation with DFMPM-Br) Start->Protect Protocol 1 or 2 Intermediate DFMPM-Protected Intermediate (R-X-DFMPM) Protect->Intermediate Reaction Further Synthetic Transformations Intermediate->Reaction Deprotect Deprotection Step (e.g., DDQ, TFA) Reaction->Deprotect Protocol 3 End Final Product (R-XH with modifications) Deprotect->End

Caption: A typical synthetic sequence involving DFMPM protection.

Troubleshooting Common Issues:

  • Low Alkylation Yield:

    • Cause: Insufficiently strong base, especially for less acidic alcohols.

    • Solution: Switch from K₂CO₃ to a stronger base like NaH in an appropriate solvent (THF). Ensure all reagents and solvents are strictly anhydrous, as water can hydrolyze the benzyl bromide.[18]

  • Formation of Side Products:

    • Cause: Over-alkylation of primary/secondary amines.

    • Solution: Use a large excess of the amine relative to the alkylating agent or add the alkylating agent slowly to the reaction mixture.[18]

  • Incomplete Deprotection:

    • Cause: Steric hindrance around the ether linkage or substrate instability.

    • Solution: Increase the equivalents of the cleavage reagent (e.g., DDQ). Alternatively, explore acidic cleavage methods (e.g., TFA in DCM) if the substrate is stable under these conditions.[8]

References

  • Van der Kaaden, M., et al. (2015). Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. The Journal of Organic Chemistry, 80(17), 8796–8806. [Link]

  • Van der Kaaden, M., et al. (2015). Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. Scholarly Publications Leiden University. [Link]

  • Sápi, J., et al. (2012). Selective removal of the (2-naphthyl)methyl protecting group in the presence of p-methoxybenzyl group by catalytic hydrogenation. ARKIVOC, 2012(5), 312-325. [Link]

  • Sigma-Aldrich. (2024).
  • Fisher Scientific. (2024). Safety Data Sheet for 3,5-Difluoro-2-methoxybenzyl bromide. Fisher Scientific.
  • Fisher Scientific. (2024). Safety Data Sheet for 3,5-Difluoro-4-methoxybenzyl bromide. Fisher Scientific.
  • Fisher Scientific. (2024). Safety Data Sheet for 2,3-Difluoro-4-methoxybenzyl bromide. Fisher Scientific.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 5,6-Difluoropyridin-2-ol. BenchChem.
  • Reddy, G. S., et al. (2007). A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH. Bulletin of the Korean Chemical Society, 28(11), 2002-2004.
  • Apollo Scientific. (n.d.). Safety Data Sheet for 2-Fluoro-4-methoxybenzyl bromide. Apollo Scientific.
  • Manjula, M., & Vankar, Y. D. (2002). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Organic Letters, 4(14), 2393–2395. [Link]

  • BenchChem. (2025).
  • Kocienski, P. J. (2004). Protecting Groups. 3rd ed., Georg Thieme Verlag.
  • ChemicalBook. (n.d.). 2,6-DIFLUORO-4-METHOXYBENZYL BROMIDE synthesis. ChemicalBook.
  • BenchChem. (2025). Application Note: Protocols for N-Alkylation of 4-(4-fluorophenyl)piperidin-4-ol. BenchChem.
  • Pukin, A. V., et al. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of Organic Chemistry, 86(13), 9145–9154. [Link]

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine. BenchChem.
  • Guidechem. (n.d.). How can 4-Methoxybenzyl bromide be synthesized efficiently?. Guidechem.
  • BenchChem. (n.d.). Synthesis routes of 4-Methoxybenzyl bromide. BenchChem.
  • CP Lab Safety. (n.d.). This compound, 95% Purity. CP Lab Safety.
  • BenchChem. (2025). Technical Support Center: Alkylation Reactions with 2-(bromomethyl)-1-fluoro-4-methoxybenzene. BenchChem.
  • Diva-Portal.org. (2021).
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

  • MDPI. (2021). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. MDPI.
  • Thermo Scientific Chemicals. (n.d.). 3,5-Difluoro-4-methoxybenzyl bromide, 97%. Thermo Scientific Chemicals.
  • University of Evansville. (n.d.). Alcohol Protecting Groups. University of Evansville.
  • Johnston, J. N., et al. (2009). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Chemistry, 13(1), 3-23. [Link]

  • Ketone Pharma. (2024). Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide. Ketone Pharma.
  • EvitaChem. (n.d.). 2-Bromo-4,5-dimethoxybenzyl bromide. EvitaChem.
  • PubChem. (n.d.). 4-Methoxybenzyl bromide. PubChem. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-methoxybenzyl bromide.
  • Echemi. (n.d.). This compound. Echemi.
  • Google Patents. (n.d.). A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5.
  • Patsnap Eureka. (n.d.). Preparation method for pinaverium bromide intermediate 2-bromo-4,5-dimethoxybenzyl bromide.
  • ResearchGate. (n.d.). Studies of the Selective O-Alkylation and Dealkylation of Flavonoids.

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4,5-Difluoro-2-methoxybenzyl bromide reaction with O-nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Utility of 4,5-Difluoro-2-methoxybenzyl Bromide with O-Nucleophiles

Abstract

The 4,5-difluoro-2-methoxybenzyl moiety is a valuable structural motif in contemporary medicinal chemistry, often incorporated to enhance metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2] this compound serves as a key electrophilic precursor for the introduction of this group onto various nucleophilic scaffolds. This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the reaction of this compound with a range of oxygen-centered nucleophiles (O-nucleophiles), including phenols, alcohols, and carboxylic acids. We will delve into the underlying reaction mechanisms, provide detailed and adaptable experimental protocols, offer insights into reaction optimization, and present a guide for troubleshooting common synthetic challenges.

Introduction: The Strategic Value of the 4,5-Difluoro-2-methoxybenzyl Group

In the landscape of drug discovery, the strategic incorporation of fluorine atoms into lead compounds is a widely employed tactic to modulate physicochemical and pharmacokinetic properties.[2] The 4,5-difluoro substitution pattern on a benzene ring, in particular, can have profound effects on a molecule's electronic profile and its resistance to oxidative metabolism. When combined with a 2-methoxy group, the resulting 4,5-difluoro-2-methoxybenzyl substituent offers a unique combination of steric and electronic features.

This compound is the reagent of choice for installing this desirable functional group. As a benzylic bromide, it exhibits enhanced reactivity towards nucleophilic substitution, allowing for facile bond formation under relatively mild conditions.[3] This application note focuses on its reaction with O-nucleophiles, a fundamental transformation for the synthesis of ethers and esters that are critical intermediates in the construction of complex bioactive molecules.[4][5]

Reaction Mechanism and Guiding Principles

The alkylation of O-nucleophiles with this compound predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7] Understanding the principles of this pathway is critical for successful experimental design and optimization.

Key Mechanistic Features:

  • Concerted Pathway: The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon at the same time as the bromide leaving group departs.[7]

  • Backside Attack: The nucleophile approaches the carbon atom from the side opposite to the carbon-bromine bond (180°). This trajectory is necessary for effective orbital overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the electrophile's lowest unoccupied molecular orbital (LUMO), which is the σ* antibonding orbital of the C-Br bond.[6][7]

  • Rate Law: The reaction rate is dependent on the concentration of both the nucleophile and the electrophile (this compound), following a second-order rate law: Rate = k[Nucleophile][R-Br].[7]

  • Benzylic Activation: Benzylic halides are particularly reactive in SN2 reactions compared to simple primary alkyl halides.[3][8] The adjacent aromatic ring helps to stabilize the transition state through π-orbital overlap, lowering the activation energy of the reaction.

While the SN2 pathway is dominant, especially with strong O-nucleophiles (e.g., alkoxides, phenoxides), it is worth noting that a competing unimolecular (SN1) mechanism could become relevant under conditions that favor carbocation formation (e.g., polar protic solvents, very weak nucleophiles).[9][10] The resonance-stabilized benzylic carbocation that would form is a relatively stable intermediate. However, for the protocols described herein, conditions are selected to strongly favor the SN2 pathway.

Caption: General SN2 mechanism for O-alkylation.

Experimental Protocols and Methodologies

3.1. Safety Precautions

This compound, like other benzyl bromides, is a lachrymator and is corrosive.[11][12] All manipulations must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.[11][12]

3.2. General Protocol for O-Alkylation of Phenols and Alcohols

This protocol describes a general procedure for the Williamson ether synthesis, which can be adapted based on the specific nucleophile used.[6][13]

Materials and Reagents:

  • O-Nucleophile (e.g., substituted phenol, primary/secondary alcohol)

  • This compound (1.0 - 1.2 equivalents)

  • Base (see Table 1 for selection) (1.5 - 2.0 equivalents)

  • Anhydrous Solvent (e.g., DMF, Acetone, THF, Acetonitrile)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet

  • Reagents for workup: Diethyl ether or Ethyl acetate, Saturated aq. NH₄Cl, Brine, Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the O-nucleophile (1.0 equiv.) and the chosen anhydrous solvent (approx. 0.1-0.5 M concentration).

  • Deprotonation: Add the selected base (e.g., K₂CO₃, Cs₂CO₃, NaH) portion-wise to the stirring solution at room temperature. If using a strong base like NaH, cool the mixture to 0 °C before addition. Stir the mixture for 30-60 minutes to ensure complete formation of the alkoxide or phenoxide.

  • Electrophile Addition: Add this compound (1.0-1.2 equiv.), either neat or as a solution in a small amount of the reaction solvent.

  • Reaction: Allow the reaction to stir at the desired temperature (typically ranging from room temperature to 80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nucleophile is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution or water.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure ether product.

Data Summary: Optimizing Reaction Parameters

The choice of base and solvent is crucial for achieving high yields and minimizing side reactions. The following table provides empirically derived starting points for various classes of O-nucleophiles.

Nucleophile Type Recommended Base Typical Solvent Temp (°C) Notes and Considerations
Phenols K₂CO₃, Cs₂CO₃Acetone, DMF, ACN25 - 60Phenols are sufficiently acidic to be deprotonated by carbonate bases.[14] Cs₂CO₃ can accelerate the reaction.
Primary Alcohols NaH, KHAnhydrous THF, DMF0 to 25Requires a strong, non-nucleophilic base to form the alkoxide.[15] Strict anhydrous conditions are essential.
Secondary Alcohols NaH, KHAnhydrous THF, DMF25 - 50Reaction may be slower due to increased steric hindrance. Higher temperatures may be required.
Carboxylic Acids K₂CO₃, Cs₂CO₃DMF, ACN25 - 50Forms a benzyl ester. The carboxylate is a good nucleophile. The reaction is typically clean and efficient.

Troubleshooting and Advanced Insights

Even with robust protocols, challenges can arise. This section provides a logical framework for addressing common issues.

Troubleshooting_Tree Start Reaction Issue Identified Problem1 Low or No Conversion Start->Problem1 Problem2 Multiple Products / Low Purity Start->Problem2 Cause1A Ineffective Deprotonation? Problem1->Cause1A Cause1B Low Reactivity? Problem1->Cause1B Cause2A Starting Material Degradation? Problem2->Cause2A Cause2B Competing C- vs. O-Alkylation? (Phenoxides) Problem2->Cause2B Cause2C Elimination Product Detected? Problem2->Cause2C Solution1A1 Use stronger base (e.g., K₂CO₃ → NaH) Cause1A->Solution1A1 Solution1A2 Ensure anhydrous conditions (dry solvent/reagents) Cause1A->Solution1A2 Solution1B1 Increase temperature Cause1B->Solution1B1 Solution1B2 Increase reaction time Cause1B->Solution1B2 Solution1B3 Consider more polar aprotic solvent (e.g., THF → DMF) Cause1B->Solution1B3 Solution2A Run reaction at lower temperature Cause2A->Solution2A Solution2B Change solvent/counter-ion. Polar, aprotic solvents favor O-alkylation. Cause2B->Solution2B Solution2C Highly unlikely for this substrate, but if observed, use a less hindered base. Cause2C->Solution2C

Sources

Application Note: A Comprehensive Guide to the Synthesis of Novel Thioethers via Nucleophilic Substitution of 4,5-Difluoro-2-methoxybenzyl Bromide with S-Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed protocol and scientific rationale for the reaction of 4,5-difluoro-2-methoxybenzyl bromide with various sulfur-based nucleophiles (S-nucleophiles). This compound is a valuable building block in contemporary drug discovery, and its efficient conjugation to sulfur-containing moieties is critical for the synthesis of novel therapeutic agents.[1][2][3] This document elucidates the underlying S_N2 reaction mechanism, offers step-by-step experimental protocols for both aromatic and aliphatic thiols, presents a comprehensive data table for reaction optimization, and includes a troubleshooting guide to address common experimental challenges. The protocols are designed to be self-validating, emphasizing safety, efficiency, and reproducibility.

Scientific Principles and Mechanistic Overview

The formation of thioethers from this compound and S-nucleophiles, such as thiols, proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[4][5] This reaction is a cornerstone of organic synthesis, particularly for the construction of carbon-sulfur bonds which are prevalent in many biologically active molecules.[6][7]

The S_N2 Reaction Pathway

The S_N2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[5] In this specific case, the benzylic carbon of this compound is the electrophilic center.

  • Nucleophile Activation: Thiols (R-SH) are generally acidic and can be readily deprotonated by a suitable base to form a highly nucleophilic thiolate anion (R-S⁻).[8][9][10][11][12] The increased electron density and polarizability of the sulfur atom in the thiolate make it an exceptionally potent nucleophile.[8][10]

  • Electrophilic Substrate: this compound serves as an excellent electrophile. The bromine atom is a good leaving group, and the benzylic carbon is activated towards nucleophilic attack. The electron-withdrawing fluorine atoms on the aromatic ring can further influence the reactivity of the benzylic position.

  • Concerted Mechanism: The thiolate anion attacks the benzylic carbon from the backside relative to the carbon-bromine bond. This concerted process involves the simultaneous formation of the new carbon-sulfur bond and cleavage of the carbon-bromine bond, leading to an inversion of stereochemistry if the carbon were chiral.[8]

Causality of Experimental Choices
  • Choice of Base: The selection of a base is critical. Thiols are significantly more acidic than alcohols, allowing for the use of milder bases.[8][10] Common choices include inorganic bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), and organic bases such as triethylamine (Et₃N). The base must be strong enough to deprotonate the thiol but not so strong as to cause side reactions with the benzyl bromide.

  • Solvent Selection: Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or acetone are typically preferred for S_N2 reactions. These solvents can solvate the cation of the base (e.g., K⁺) while not strongly solvating the nucleophilic anion, thus preserving its reactivity.

  • Temperature Control: Most S_N2 reactions with activated benzyl bromides and potent nucleophiles like thiolates proceed efficiently at room temperature. Gentle heating may be required for less reactive substrates, but excessive heat can lead to side products.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is a lachrymator and should be handled with care. Many thiols are malodorous; appropriate quenching and waste disposal procedures should be followed.

Protocol 1: Reaction with an Aromatic Thiol (Thiophenol)

This protocol describes a model reaction using thiophenol as the S-nucleophile.

Materials:

  • This compound (MW: 237.04 g/mol )

  • Thiophenol (MW: 110.18 g/mol )

  • Potassium Carbonate (K₂CO₃), anhydrous (MW: 138.21 g/mol )

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add thiophenol (1.0 eq.).

  • Dissolve the thiophenol in anhydrous acetonitrile (approx. 0.1 M concentration relative to the limiting reagent).

  • Add anhydrous potassium carbonate (1.5 eq.) to the solution. Stir the suspension vigorously for 15-20 minutes at room temperature to facilitate the formation of the potassium thiophenolate salt.

  • In a separate vial, dissolve this compound (1.05 eq.) in a minimal amount of anhydrous acetonitrile.

  • Add the benzyl bromide solution dropwise to the stirring thiol/base suspension at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Upon completion, filter the reaction mixture to remove the inorganic salts. Rinse the filter cake with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Redissolve the crude residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure (4,5-difluoro-2-methoxyphenyl)(phenyl)methyl sulfide.

Protocol 2: Reaction with an Aliphatic Thiol (1-Dodecanethiol)

This protocol outlines the reaction with a representative aliphatic thiol.

Materials:

  • This compound (MW: 237.04 g/mol )

  • 1-Dodecanethiol (MW: 202.40 g/mol )

  • Sodium Hydroxide (NaOH) (MW: 40.00 g/mol )

  • Ethanol

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask with a stir bar, dissolve 1-dodecanethiol (1.0 eq.) in ethanol (approx. 0.2 M).

  • Add a solution of sodium hydroxide (1.1 eq.) in water dropwise to the thiol solution. Stir for 10 minutes at room temperature.

  • Dissolve this compound (1.0 eq.) in a small volume of ethanol and add it to the reaction mixture.

  • Stir the reaction at room temperature for 3-6 hours, monitoring by TLC until the starting benzyl bromide is consumed.

  • Remove the ethanol under reduced pressure.

  • Partition the remaining residue between dichloromethane and water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • If necessary, purify by column chromatography on silica gel.

Data Presentation and Expected Outcomes

The following table summarizes typical reaction conditions for the S-alkylation of this compound with various S-nucleophiles, based on established methodologies for similar substrates.[6]

S-Nucleophile Base Solvent Temperature (°C) Time (h) Typical Yield (%)
ThiophenolK₂CO₃Acetonitrile252-4>90
4-ChlorothiophenolK₂CO₃DMF253-5>85
1-DodecanethiolNaOHEthanol/Water253-6>90
2-MercaptobenzimidazoleEt₃NAcetonitrile406-8>80
Thiourea (in situ)NaOHMethanolReflux8-16>85

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of thioethers from this compound.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification & Analysis prep_nuc Dissolve S-Nucleophile in Solvent prep_base Add Base (e.g., K₂CO₃) Stir to form Thiolate prep_nuc->prep_base reaction Combine Reagents Stir at RT Monitor by TLC prep_base->reaction prep_elec Dissolve Benzyl Bromide in Solvent prep_elec->reaction filter Filter Solids reaction->filter concentrate1 Concentrate Filtrate filter->concentrate1 extract Aqueous Workup (Extraction & Washes) concentrate1->extract dry Dry Organic Layer (e.g., MgSO₄) extract->dry concentrate2 Concentrate to get Crude Product dry->concentrate2 chromatography Flash Column Chromatography concentrate2->chromatography product Pure Thioether Product chromatography->product analysis Characterization (NMR, MS, etc.) product->analysis

Caption: General workflow for thioether synthesis.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive base (e.g., hydrated K₂CO₃).2. Poor quality of benzyl bromide.3. Insufficient reaction time or temperature.1. Use freshly dried, anhydrous base.2. Check the purity of the starting material by NMR or TLC.3. Allow the reaction to run longer or gently heat to 40-50 °C.
Incomplete Reaction 1. Insufficient base.2. Steric hindrance from a bulky thiol.1. Increase the equivalents of base to 2.0-2.5 eq.2. Increase reaction time and/or temperature. Consider a more polar solvent like DMF.
Formation of Side Products 1. Over-alkylation of the thiol to form a sulfonium salt.2. Disulfide formation from thiol oxidation.1. Add the benzyl bromide slowly. Avoid a large excess of the alkylating agent.2. Ensure the reaction is run under an inert atmosphere (N₂ or Ar) if the thiol is particularly sensitive.
Difficulty in Purification 1. Product co-elutes with starting material.2. Product is an oil that is difficult to handle.1. Adjust the polarity of the chromatography eluent system.2. If the product is an oil, try triturating with a non-polar solvent like hexane to induce crystallization.

References

  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. [Link]

  • Wikipedia. Thiol. [Link]

  • Organic Chemistry Portal. Benzyl Ethers. [Link]

  • Chemistry Steps. Reactions of Thiols. [Link]

  • The Royal Society of Chemistry. Supporting Information: Benzyl Thioethers Formation Merging Copper Catalysis. [Link]

  • Arkivoc. (2010). Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. [Link]

  • SID. A Green and Highly Efficient Alkylation of Thiols in Water. [Link]

  • ResearchGate. (2011). Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. [Link]

  • The Royal Society of Chemistry. RSC Advances.

  • Chemistry LibreTexts. (2023, January 22). Thiols and Sulfides. [Link]

  • Master Organic Chemistry. (2012, May 31). Introduction to Nucleophilic Substitution Reactions. [Link]

  • University College London. Mechanisms of nucleophilic substitution. [Link]

  • University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. [Link]

  • Chemical Communications (RSC Publishing). (2020, April 16). Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters. [Link]

  • ResearchGate. A Mild and Practical Deprotection Method for Benzyl Thioethers. [Link]

  • Future4200. SN2 Reactions of Nitranions with Benzyl Chlorides. [Link]

  • The Royal Society of Chemistry. Supporting Information for The para-fluoro-thiol reaction as a powerful tool for precision network synthesis. [Link]

  • Indian Academy of Sciences. A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. [Link]

  • BYJU'S. Properties of Thiol. [Link]

  • ResearchGate. Comparison of S N 2 reaction of 2 with benzyl bromide (BnBr) in.... [Link]

  • Journal of Advanced Scientific Research. Tetra Butyl Ammonium Bromide Catalyzed Synthesis of Thiols and Thioethers. [Link]

  • ResearchGate. Synthesis of thioethers using (Et3N–P2S5). [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Thioether Formation. [Link]

  • National Institutes of Health. (2023, April 26). Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulfur reagents. [Link]

  • MDPI. 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. [Link]

  • PubMed. (2022, May 13). 2-Hydroxy-4-methoxybenzyl as a Thiol-Protecting Group for Directed-Disulfide Bond Formation. [Link]

  • National Institutes of Health. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 4,5-Difluoro-2-methoxybenzyl Bromide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Standard Benzyl Group

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern molecular design. Fluorine's unique properties—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 4,5-Difluoro-2-methoxybenzyl bromide (DFMB-Br) emerges as a highly valuable reagent in this context. It is not merely a synthetic intermediate but a versatile building block that serves two primary roles: as a robust, electronically-tuned protecting group and as a core structural motif for introduction into bioactive molecules.

This guide provides an in-depth exploration of DFMB-Br, moving beyond simple catalog data to deliver field-proven insights and detailed protocols for its effective application. We will dissect the causality behind experimental choices, ensuring each protocol is a self-validating system for researchers, scientists, and drug development professionals.

Compound Property Value
CAS Number 886499-64-5
Molecular Formula C₈H₇BrF₂O
Molecular Weight 237.04 g/mol
Appearance Typically an off-white to yellow solid
Primary Applications Protecting group chemistry, Synthesis of bioactive scaffolds

Part 1: The 4,5-Difluoro-2-methoxybenzyl (DFMB) Group as a Tunable Protecting Group

The p-methoxybenzyl (PMB) ether is a classic protecting group for alcohols, prized for its stability under a range of conditions and its selective removal via oxidative cleavage. The DFMB group is an electronically modified analogue. The two electron-withdrawing fluorine atoms on the aromatic ring decrease the electron density compared to the standard PMB group. This electronic modulation is not a drawback; it is a feature that allows for fine-tuning of reactivity and stability, potentially offering enhanced orthogonality with other protecting groups.

Experimental Protocol 1: Protection of a Primary Alcohol with DFMB-Br

This protocol details the formation of a DFMB ether via a standard Williamson ether synthesis. The key to success is the quantitative formation of the alkoxide before introducing the electrophilic DFMB-Br.

Causality Behind the Protocol:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base is required to completely deprotonate the alcohol, driving the equilibrium towards the alkoxide. Using a weaker base could result in a slow, incomplete reaction.

  • Anhydrous THF: The solvent must be scrupulously dry as NaH reacts violently with water. THF is an excellent choice due to its ability to solvate the resulting alkoxide and its appropriate boiling point.

  • Inert Atmosphere (N₂ or Ar): Prevents quenching of the highly reactive NaH and the resulting alkoxide by atmospheric moisture and oxygen.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the primary alcohol (1.0 eq).

  • Dissolution: Dissolve the alcohol in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Re-cool the solution to 0 °C. Add a solution of this compound (1.1 eq) in a small amount of anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired DFMB-protected alcohol.

Experimental Protocol 2: Oxidative Deprotection with DDQ

The cleavage of PMB ethers with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a classic transformation that proceeds via a single-electron transfer (SET) mechanism.[1] The electron-donating p-methoxy group is crucial for stabilizing the intermediate benzylic cation. For the DFMB group, the electron-withdrawing fluorine atoms will likely retard this reaction, requiring more forcing conditions (e.g., higher temperature or longer reaction times) compared to a standard PMB ether. This attenuated reactivity can be exploited for selective deprotection.

Causality Behind the Protocol:

  • DDQ: A powerful oxidant with a high electron affinity, capable of abstracting an electron from the electron-rich (though attenuated) DFMB ether.

  • Dichloromethane/Water: The reaction is typically run in a biphasic system. Dichloromethane (DCM) is the organic solvent, and a small amount of water is essential to hydrolyze the hemiacetal intermediate formed after the initial oxidation.

  • Room Temperature: While standard PMB ethers are often cleaved at 0 °C to room temperature, DFMB ethers may require gentle heating to achieve a reasonable reaction rate.

Step-by-Step Methodology:

  • Preparation: Dissolve the DFMB-protected substrate (1.0 eq) in a mixture of DCM and water (e.g., 18:1 v/v, ~0.1 M).

  • Reagent Addition: Add DDQ (1.5 - 2.5 eq) portion-wise at room temperature. The reaction mixture will typically turn dark green or brown as a charge-transfer complex forms.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature or warm to 40 °C if the reaction is sluggish. Monitor the disappearance of the starting material by TLC.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extraction: Dilute with DCM and transfer to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product is often contaminated with the DDQ hydroquinone byproduct (DDQH₂). Purify by silica gel column chromatography to isolate the deprotected alcohol.

G cluster_mech Oxidative Deprotection of DFMB Ether with DDQ start DFMB-OR + DDQ ct_complex [Charge-Transfer Complex] start->ct_complex Formation radical_cation DFMB-OR•+ + DDQ•- ct_complex->radical_cation Single Electron Transfer (SET) carbocation [DFMB]+ Carbocation + ROH radical_cation->carbocation Fragmentation hemiacetal DFMB-OH (Hemiacetal) carbocation->hemiacetal + H₂O product ROH + DFMB-Aldehyde hemiacetal->product Decomposition

Caption: Mechanism of oxidative deprotection with DDQ.

Experimental Protocol 3: Acidic Deprotection with Trifluoroacetic Acid (TFA)

Strong acids like TFA can cleave benzyl ethers by protonating the ether oxygen, turning it into a good leaving group. The subsequent cleavage can proceed via an Sₙ1 or Sₙ2 pathway. For a benzyl ether, the Sₙ1 pathway is favored due to the stability of the resulting benzylic carbocation. The fluorine atoms on the DFMB group will destabilize this carbocation, making the DFMB group more acid-stable than a standard PMB group. This provides a valuable window for orthogonality.

Causality Behind the Protocol:

  • Trifluoroacetic Acid (TFA): A strong, volatile acid that effectively protonates the ether oxygen. It is used in excess, often as a co-solvent with DCM.

  • Anisole or Triisopropylsilane (TIS): These are added as "cation scavengers." The highly reactive benzylic carbocation generated during cleavage can re-alkylate the product or other sensitive functional groups. Scavengers are electron-rich species that trap this carbocation.

Step-by-Step Methodology:

  • Preparation: Dissolve the DFMB-protected substrate (1.0 eq) in anhydrous DCM (~0.1 M) in a round-bottom flask.

  • Scavenger Addition: Add a cation scavenger, such as anisole (5-10 eq) or triisopropylsilane (TIS, 3-5 eq).

  • Acid Addition: Cool the solution to 0 °C. Slowly add trifluoroacetic acid (TFA) dropwise to achieve a final concentration of 20-50% v/v.

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature for 1-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA and DCM. Caution: TFA is corrosive.

  • Neutralization & Extraction: Re-dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ until gas evolution ceases. Then wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude material by silica gel column chromatography.

Protecting Group Oxidative Cleavage (DDQ) Acidic Cleavage (TFA) Key Advantages of DFMB
PMB Fast, often at 0 °C to RTFast, often at 0 °C to RT-
DFMB Slower, may require heatSlower, more forcing conditions neededIncreased stability allows for orthogonality with more labile groups (e.g., Boc, Trityl, some silyl ethers).
Benzyl (Bn) Very slow, often requires photo-irradiationRequires very strong acid (e.g., HBr)DFMB is cleavable under conditions that leave Bn ethers intact.

Part 2: DFMB-Br as a Core Building Block in Drug Discovery

Beyond its utility as a protecting group, the 4,5-difluoro-2-methoxybenzyl moiety is a privileged scaffold in medicinal chemistry. Its incorporation can significantly enhance the pharmacological profile of a lead compound.

Rationale for Incorporation:

  • Metabolic Blocking: The fluorine atoms at the C4 and C5 positions block potential sites of aromatic hydroxylation by cytochrome P450 enzymes, a common metabolic pathway that leads to rapid drug clearance. This can increase the half-life and oral bioavailability of a drug.

  • Modulation of pKa: The inductive effect of the fluorine atoms can lower the pKa of nearby acidic or basic centers, which can be critical for optimizing cell permeability or target binding.

  • Enhanced Binding Interactions: The C-F bond can act as a weak hydrogen bond acceptor and participate in favorable dipole-dipole interactions within a protein's binding pocket, potentially increasing potency and selectivity.

Experimental Protocol 4: N-Alkylation of a Heterocycle

This protocol describes a general method for attaching the DFMB moiety to a nitrogen atom within a heterocyclic system, a common step in the synthesis of many pharmaceutical agents.

Causality Behind the Protocol:

  • Potassium Carbonate (K₂CO₃): A mild, inexpensive base suitable for deprotonating the N-H of many heterocyles (e.g., indoles, pyrazoles, imidazoles) without causing decomposition of sensitive substrates.

  • DMF or Acetonitrile: Polar aprotic solvents are ideal for Sₙ2 reactions as they solvate the cation (K⁺) but leave the nucleophilic anion relatively free, accelerating the reaction rate.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask, add the N-H containing heterocycle (1.0 eq) and potassium carbonate (2.0 eq).

  • Dissolution: Add anhydrous dimethylformamide (DMF) or acetonitrile to form a suspension (~0.2 M).

  • Reagent Addition: Add this compound (1.1 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 50-80 °C and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a larger volume of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). The desired product should be in the organic phase.

  • Purification: Combine the organic layers, wash with water (2x) and brine (1x), dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography or recrystallization.

G cluster_workflow General Workflow for Bioactive Molecule Synthesis start Heterocycle (R-NH) + DFMB-Br reaction N-Alkylation (Base, Solvent, Heat) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Chromatography or Recrystallization workup->purification product Final Product (R-N-DFMB) purification->product

Caption: Workflow for incorporating the DFMB moiety.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th Edition. John Wiley & Sons, Inc.
  • Gigg, J.; Gigg, R. Facile Oxidative Cleavage of 4-O-Benzyl Ethers in Rhamno and Mannopyranosides. PMC NIH.[Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.[Link]

  • Pieber, B., et al. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters.[Link]

  • Chem-Station. p-Methoxybenzyl (PMB) Protective Group.[Link]

  • Total Synthesis. PMB Protecting Group: PMB Protection & Deprotection Mechanism.[Link]

  • Chemistry LibreTexts. Reactions of Ethers- Acidic Cleavage.[Link]

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Application Notes and Protocols: The Strategic Use of 4,5-Difluoro-2-methoxybenzyl bromide in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Within the arsenal of fluorinated building blocks, 4,5-Difluoro-2-methoxybenzyl bromide has emerged as a key reagent for introducing the 4,5-difluoro-2-methoxyphenyl moiety. This functional group is increasingly found in a diverse range of biologically active molecules, from kinase inhibitors to central nervous system agents. This document provides an in-depth guide for research scientists and drug development professionals on the applications and experimental protocols for this compound, underscoring its utility in crafting next-generation therapeutics.

Introduction: The Value Proposition of Fluorinated Benzyl Moieties

In drug discovery, the introduction of fluorine atoms into a lead compound can profoundly enhance its therapeutic profile.[1] This is attributed to several factors, including:

  • Metabolic Stability: The high strength of the carbon-fluorine bond can block sites of oxidative metabolism, increasing the drug's half-life.

  • Receptor Binding Affinity: The strong electronegativity of fluorine can lead to more potent interactions with target proteins through the formation of hydrogen bonds and other non-covalent interactions.[2]

  • Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes.[2]

This compound serves as a versatile synthetic intermediate that allows for the precise installation of a difluorinated and methoxylated phenyl ring.[3] This specific substitution pattern offers a unique combination of electronic and steric properties that have been successfully exploited in the development of novel therapeutic agents.

Physicochemical Properties of this compound

A clear understanding of the reagent's properties is critical for its effective use and storage.

PropertyValueSource
CAS Number 886499-64-5[4]
Molecular Formula C₈H₇BrF₂O[4]
Molecular Weight 237.04 g/mol [4]
Appearance Typically a solidN/A
Purity ≥95%[5]
Solubility Soluble in common organic solvents (e.g., DMF, THF, DCM)General Knowledge

Core Applications in Drug Discovery Programs

The 4,5-difluoro-2-methoxyphenyl group, introduced via its benzyl bromide precursor, is a privileged scaffold found in a variety of investigational drugs targeting diverse disease areas. Its utility stems from the benzyl bromide's reactivity as a potent alkylating agent in SN2 reactions, allowing for its conjugation to a wide range of nucleophiles (e.g., amines, phenols, thiols).[3]

Key Therapeutic Areas:
  • Oncology (Kinase Inhibition): This moiety has been incorporated into selective Cyclin-Dependent Kinase 9 (CDK9) inhibitors, which are under investigation for cancer therapy.[4]

  • Metabolic Diseases: It serves as a core component in the synthesis of G-protein coupled bile acid receptor 1 (GPBAR1) agonists, which have potential applications in treating metabolic disorders.[1]

  • Inflammatory Diseases: The scaffold is utilized in the development of novel inhibitors of the NLRP3 inflammasome, a key target in a range of inflammatory conditions.

  • Central Nervous System (CNS) Disorders: The 4,5-difluoro-2-methoxybenzyl group has been used to synthesize compounds targeting nervous system disorders.[3]

The following diagram illustrates the central role of this compound as a versatile starting material for a range of therapeutic candidates.

G cluster_targets Therapeutic Targets reagent This compound cdk9 CDK9 Inhibitors (Oncology) reagent->cdk9 Alkylation gpbar1 GPBAR1 Agonists (Metabolic Diseases) reagent->gpbar1 Alkylation nlrp3 NLRP3 Inhibitors (Inflammation) reagent->nlrp3 Alkylation cns CNS Agents (Neurology) reagent->cns Alkylation

Caption: Versatility of this compound.

Experimental Protocols: A Guideline for Synthetic Application

The following section details a generalized, yet robust, protocol for the use of this compound as an electrophile in a nucleophilic substitution reaction. This protocol is based on its documented use in the synthesis of NLRP3 inhibitors and can be adapted for various nucleophiles.

Protocol: N-Alkylation of a Heterocyclic Core

This protocol describes the alkylation of a nitrogen atom within a heterocyclic ring system, a common step in drug synthesis.

Materials:

  • This compound (1.0 eq)

  • Nucleophilic substrate (e.g., a triazole or other N-heterocycle) (1.0-1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 eq)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (round-bottom flask, condenser, magnetic stirrer)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the nucleophilic substrate and anhydrous DMF. Stir at room temperature until the substrate is fully dissolved.

  • Base Addition: Add the base (e.g., K₂CO₃) to the solution. The choice of a stronger base like Cs₂CO₃ may be beneficial for less reactive nucleophiles.

  • Reagent Addition: Add this compound to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) to drive the reaction to completion. The reaction progress should be monitored by TLC.

  • Work-up: Once the starting material is consumed (as indicated by TLC), cool the reaction to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the desired alkylated product.

The workflow for this synthetic protocol is visualized below.

G start Dissolve Nucleophile in Anhydrous DMF add_base Add Base (e.g., K₂CO₃) start->add_base add_reagent Add this compound add_base->add_reagent react Stir at RT or Heat (Monitor by TLC) add_reagent->react workup Aqueous Work-up & Extraction react->workup purify Column Chromatography workup->purify end Pure Product purify->end

Caption: General workflow for N-alkylation reactions.

Safety and Handling

This compound is a reactive alkylating agent and should be handled with appropriate safety precautions. As with other benzyl bromides, it is expected to be a lachrymator and corrosive.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry place away from moisture and strong oxidizing agents.

Conclusion

This compound is a high-value building block for contemporary drug discovery. Its ability to introduce a unique difluoro-methoxyphenyl moiety has been leveraged to create potent and selective modulators of important biological targets. The protocols and data presented herein provide a foundational guide for researchers to effectively incorporate this versatile reagent into their synthetic strategies, paving the way for the discovery of novel and improved therapeutics.

References

  • Bayer Intellectual Property GMBH. (2012). WO2012160034A1 - 4-aryl-n-phenyl-1,3,5-triazin-2-amines containing a sulfoximine group. Google Patents.
  • Pfizer Inc. (2022). US11345693B2 - Compounds, salts thereof and methods for treatment of diseases. Google Patents.
  • Wang, B. (2025). Supporting Information Reaction of arynes with sulfoxides. Amazon S3. Retrieved from [Link]

  • Hoffmann-La Roche Inc. (2019). US10385022B2 - 3-amino-pyridines as GPBAR1 agonists. Google Patents.
  • Li, S., et al. (2021). Design and discovery of novel NLRP3 inhibitors and PET imaging radiotracers based on a 1,2,3-triazole bearing scaffold. European Journal of Medicinal Chemistry, 223, 113645. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzyl bromide. National Center for Biotechnology Information. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 95% Purity, C8H7BrF2O, 1 gram. Retrieved from [Link]

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Application Notes & Protocols: 4,5-Difluoro-2-methoxybenzyl Bromide as a Versatile Building Block for PET Imaging Agents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Positron Emission Tomography (PET) is a powerful molecular imaging modality that provides profound insights into biochemical processes in vivo.[1][2] The development of novel PET radiotracers, particularly those labeled with fluorine-18 (¹⁸F), is critical for advancing personalized medicine and drug discovery.[2] However, the direct radiolabeling of complex, sensitive biomolecules can be challenging due to harsh reaction conditions.[3] This guide details the strategic use of 4,5-Difluoro-2-methoxybenzyl bromide as a stable, versatile precursor for creating ¹⁸F-labeled prosthetic groups. We present a robust, two-stage protocol involving the initial synthesis of a radiolabeled benzyl bromide synthon, followed by its efficient conjugation to target molecules. This approach facilitates the reliable production of PET tracers under milder conditions, expanding the scope of molecules amenable to ¹⁸F-labeling.

Foundational Concepts: The Strategic Advantage of the Benzyl Bromide Building Block

The short half-life of PET radionuclides (109.8 minutes for ¹⁸F) necessitates rapid and highly efficient radiolabeling reactions.[4][5] Direct fluorination of a complex drug candidate often requires high temperatures and basic conditions that the molecule cannot tolerate.[6] The "building block" or "prosthetic group" strategy circumvents this issue. In this approach, a small, reactive molecule is first radiolabeled with ¹⁸F. This activated, radiolabeled synthon is then attached to the target biomolecule in a second, typically milder, reaction step.[3]

Why this compound?

The 4,5-Difluoro-2-methoxybenzyl scaffold is an exemplary platform for this strategy. The benzyl bromide functional group is a potent electrophile, ideal for forming stable covalent bonds with a wide range of nucleophiles (phenols, amines, thiols) commonly found on bioactive molecules.[7][8] The difluoro and methoxy substitutions on the aromatic ring serve to fine-tune the electronic properties, lipophilicity, and metabolic stability of the final tracer, which are critical parameters for optimizing in vivo pharmacokinetics and target engagement.

Physicochemical Properties

A clear understanding of the building block's properties is essential for protocol design and execution.

PropertyValueReference
IUPAC Name 1-(bromomethyl)-4,5-difluoro-2-methoxybenzene[9]
CAS Number 886499-64-5[10]
Molecular Formula C₈H₇BrF₂O[9][10]
Molecular Weight 237.04 g/mol [10]
Appearance White to cream solid[11]
Primary Function Electrophilic building block for conjugation[7]

The Two-Stage Radiolabeling Workflow

Our recommended strategy involves a two-stage process that maximizes radiochemical yield while preserving the integrity of the final target molecule.

  • Stage 1: Synthesis of the Radiolabeled Synthon. A precursor molecule is labeled with [¹⁸F]fluoride via a nucleophilic aromatic substitution (SₙAr) reaction to create a high-activity [¹⁸F]...benzyl bromide intermediate.

  • Stage 2: Conjugation to Target Molecule. The purified, radiolabeled benzyl bromide synthon is rapidly conjugated to the target molecule via a nucleophilic substitution (Sₙ2) reaction.

This workflow is visualized below.

G cluster_0 Stage 1: Synthon Synthesis cluster_1 Stage 2: Conjugation & Formulation F18 [¹⁸F]Fluoride (from Cyclotron) Activation [¹⁸F]F⁻ Activation (K₂CO₃/K₂₂₂, Drying) F18->Activation Precursor Labeling Precursor (e.g., Nitro-benzyl bromide) SNAr SₙAr Reaction (High Temp, DMSO) Precursor->SNAr Activation->SNAr Purify1 SPE Purification SNAr->Purify1 Synthon Radiolabeled Synthon [¹⁸F]...benzyl bromide Purify1->Synthon SN2 Sₙ2 Conjugation (Mild Temp, ACN) Synthon->SN2 Transfer Target Target Molecule (with -OH, -NH₂, -SH) Target->SN2 Purify2 HPLC Purification SN2->Purify2 QC Quality Control (Purity, Activity) Purify2->QC Final Final PET Tracer (Formulated for Injection) QC->Final

Caption: Overall workflow for two-stage PET tracer synthesis.

Detailed Experimental Protocols

Disclaimer: All work with radioactive materials must be conducted in a designated hot cell by trained personnel in compliance with institutional and federal regulations.

Protocol 1: Synthesis of the Radiolabeled Benzyl Bromide Synthon

This protocol describes the synthesis of the key radiolabeled intermediate from a suitable precursor, such as 4,5-difluoro-2-methoxy-1-nitrobenzyl bromide.

Causality & Mechanism: The SₙAr reaction is employed here. The electron-withdrawing nitro group is essential as it activates the aromatic ring for nucleophilic attack by the [¹⁸F]fluoride ion, allowing it to displace a leaving group (in this case, one of the existing fluorine atoms or the nitro group itself, depending on the precursor design).[5][12] The removal of water is critical because water molecules form a strong hydration shell around the fluoride ion, drastically reducing its nucleophilicity.[12] Phase transfer catalysts like Kryptofix 2.2.2 (K₂₂₂) are used to chelate the potassium counter-ion, further enhancing the reactivity of the "naked" fluoride ion in aprotic solvents like DMSO or acetonitrile.[12]

Materials & Reagents:

  • Aqueous [¹⁸F]fluoride (from an ¹⁸O(p,n)¹⁸F reaction)

  • Labeling Precursor (e.g., 4,5-difluoro-2-methoxy-1-nitrobenzyl bromide)

  • Kryptofix 2.2.2 (K₂₂₂) solution (10 mg/mL in Acetonitrile)

  • Potassium Carbonate (K₂CO₃) solution (2 mg/mL in Water)

  • Anhydrous Acetonitrile (MeCN) and Dimethyl Sulfoxide (DMSO)

  • Reaction Vessel (V-vial or similar)

  • Anion Exchange Cartridge (e.g., QMA Sep-Pak Light)

  • C18 and Alumina N Sep-Pak Cartridges for purification

  • Automated Radiosynthesis Unit (recommended)[13]

Step-by-Step Methodology:

  • [¹⁸F]Fluoride Trapping & Elution:

    • Pass the cyclotron-produced aqueous [¹⁸F]fluoride solution through a pre-conditioned anion exchange cartridge to trap the [¹⁸F]F⁻.

    • Elute the trapped [¹⁸F]F⁻ from the cartridge into the reaction vessel using a solution of K₂₂₂ (0.5 mL) and K₂CO₃ (0.1 mL).

  • Azeotropic Drying:

    • Heat the reaction vessel to 110-120 °C under a stream of nitrogen gas to evaporate the water.

    • Add 1 mL of anhydrous acetonitrile and repeat the evaporation process twice to ensure the complex is anhydrous. This step is paramount for achieving high reactivity.[12]

  • Radiolabeling Reaction (SₙAr):

    • Dissolve the labeling precursor (5-10 mg) in 0.5 mL of anhydrous DMSO.

    • Add the precursor solution to the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ residue in the reaction vessel.

    • Seal the vessel and heat at 120-160 °C for 10-15 minutes. The optimal temperature and time should be determined empirically for each specific precursor.[14]

  • Intermediate Purification:

    • After cooling, dilute the reaction mixture with 10 mL of water.

    • Pass the diluted mixture through a pre-conditioned C18 Sep-Pak cartridge. The radiolabeled organic compounds will be retained.

    • Wash the C18 cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities.

    • Elute the desired radiolabeled benzyl bromide synthon from the C18 cartridge with 1-2 mL of acetonitrile into a clean vial. Further purification on an Alumina N cartridge may be required to remove any remaining fluoride.

Protocol 2: Conjugation to the Target Molecule

This protocol uses the purified radiolabeled synthon from Protocol 1 to label a target molecule containing a nucleophilic functional group.

Causality & Mechanism: This step proceeds via a classic Sₙ2 mechanism. The nucleophilic atom (e.g., the oxygen of a phenol or the nitrogen of an amine) on the target molecule attacks the benzylic carbon of the radiolabeled synthon, displacing the bromide ion, which is an excellent leaving group.[15] This reaction is typically performed under milder conditions than the initial SₙAr step to avoid degradation of the often-sensitive target molecule.

Caption: Key reaction mechanisms for the two-stage labeling process.

Materials & Reagents:

  • Purified [¹⁸F]...benzyl bromide synthon in acetonitrile (from Protocol 1)

  • Target Molecule Precursor (1-2 mg)

  • Base (e.g., K₂CO₃, or an organic base like DIPEA for sensitive substrates)

  • Anhydrous Acetonitrile (MeCN) or DMF

  • Semi-preparative HPLC system

  • Sterile filter (0.22 µm)

  • Formulation solution (e.g., sterile saline with 10% ethanol)

Step-by-Step Methodology:

  • Reaction Setup:

    • To the vial containing the radiolabeled synthon in acetonitrile, add the target molecule precursor (dissolved in 0.2-0.3 mL of MeCN or DMF).

    • Add a mild base (e.g., 5-10 mg of K₂CO₃) to act as a proton scavenger if the nucleophile is a phenol or thiol.

  • Conjugation Reaction:

    • Seal the vial and heat at 60-90 °C for 5-10 minutes. The reaction is often rapid due to the high reactivity of the benzyl bromide.

  • Final Purification:

    • Cool the reaction mixture and dilute with the HPLC mobile phase.

    • Inject the entire mixture onto a semi-preparative HPLC column to separate the final radiolabeled product from unreacted synthon and precursor.

    • Collect the product peak, which is identified by its retention time relative to a non-radioactive standard.

  • Formulation:

    • The collected HPLC fraction is typically diluted with water and passed through a C18 Sep-Pak to trap the product and remove the organic HPLC solvent.

    • The final PET tracer is then eluted from the C18 cartridge using a small volume of ethanol and diluted with sterile saline for injection.

    • The final solution must pass through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

  • Quality Control:

    • An aliquot of the final product is analyzed by analytical HPLC to determine radiochemical purity (should be >95%).

    • The total radioactivity and volume are measured to calculate the radioactive concentration.

    • Molar activity (Am) is determined by comparing the amount of radioactivity to the mass of the compound, as determined by HPLC with a UV detector calibrated with a standard of known concentration.

References

  • Aliphatic 18F Bond Formation via Transition Metal Based [18F]Fluorination. PMC, National Institutes of Health (NIH). [Link]

  • Synthesis of PET Radiopharmaceuticals. Radiology Key. [Link]

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. PMC, National Institutes of Health (NIH). [Link]

  • 18F-Fluorination: Challenge and Opportunity for Organic Chemists. ACS Publications. [Link]

  • Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N -difluoromethyltriazolium triflate. ResearchGate. [Link]

  • Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from. RSC Publishing. [Link]

  • The Crucial Role of PET Imaging Agents in Modern Medicine. Open MedScience. [Link]

  • Automation: PET Radiotracer Synthesis Protocol: Clinical Production. JoVE. [Link]

  • Synthesis of Diverse 11C-Labelled PET Radiotracers via Direct Incorporation of [11C]CO2. JoVE. [Link]

  • Synthesis of PET Radiopharmaceuticals. ResearchGate. [Link]

  • Chemistry of PET Radiopharmaceuticals: Labelling Strategies. Radiology Key. [Link]

  • Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews (RSC Publishing). [Link]

  • From Styrenes to Fluorinated Benzyl Bromides: A Photoinduced Difunctionalization via Atom Transfer Radical Addition. PMC, National Institutes of Health (NIH). [Link]

  • Product information, this compound. P&S Chemicals. [Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PMC, PubMed Central. [Link]

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Application Notes and Protocols: SN2 Reaction with 4,5-Difluoro-2-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing a bimolecular nucleophilic substitution (SN2) reaction using 4,5-Difluoro-2-methoxybenzyl bromide. This protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis. The guide delves into the mechanistic principles, offers a detailed step-by-step experimental protocol, outlines safety precautions, and provides troubleshooting advice. The content is structured to explain the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the reaction dynamics.

Introduction

This compound is a valuable electrophilic building block in medicinal chemistry and materials science. The presence of fluorine atoms can significantly modulate the physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. The methoxy group further influences the electronic properties of the aromatic ring. The benzylic bromide moiety is highly reactive towards nucleophilic substitution, making it a versatile precursor for introducing the 4,5-difluoro-2-methoxybenzyl group into a wide array of molecules.

Benzyl halides are classic substrates for nucleophilic substitution and can react through both SN1 and SN2 pathways.[1] The primary nature of the benzylic carbon in this compound favors the SN2 mechanism, especially with strong nucleophiles in polar aprotic solvents.[2][3] The adjacent phenyl ring can stabilize the transition state in an SN2 reaction, enhancing its reactivity.[4][5]

Mechanistic Considerations: The SN2 Pathway

The SN2 reaction is a concerted, one-step process where a nucleophile attacks the electrophilic carbon from the backside of the leaving group, leading to an inversion of stereochemistry if the carbon is chiral.[6][7] The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.[6]

Several factors influence the efficiency and outcome of an SN2 reaction with this compound:

  • Substrate Structure: As a primary benzylic halide, this compound is well-suited for SN2 reactions. Steric hindrance around the electrophilic carbon is minimal, allowing for easy backside attack by the nucleophile.[8][9]

  • Nucleophile: The strength of the nucleophile is a critical factor. Strong nucleophiles, such as those with a negative charge (e.g., alkoxides, cyanide, azide), will significantly increase the reaction rate.[10][11]

  • Leaving Group: The bromide ion is an excellent leaving group due to its stability as an anion.[6][11]

  • Solvent: The choice of solvent is paramount. Polar aprotic solvents like acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are ideal for SN2 reactions.[8][12] These solvents can solvate the counter-ion of the nucleophile but do not form a strong "solvent cage" around the nucleophile itself, thus preserving its reactivity.[8][12] Protic solvents, such as water and alcohols, can hydrogen-bond with the nucleophile, reducing its nucleophilicity and slowing down the reaction.[8][13]

The electron-withdrawing nature of the two fluorine atoms on the benzene ring can influence the reactivity of the benzylic carbon. While electron-withdrawing groups can sometimes stabilize the transition state of an SN2 reaction, their effect on the overall rate can be complex and dependent on the specific nucleophile and reaction conditions.[4]

Experimental Protocol: A Representative SN2 Reaction

This protocol details the reaction of this compound with sodium azide as a representative strong nucleophile.

Materials and Equipment
  • This compound (CAS 886499-64-5)[14]

  • Sodium azide (NaN3)

  • Anhydrous Acetone (or DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Safety Precautions
  • This compound is a corrosive and lachrymatory substance. Handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15][16][17] In case of contact, immediately flush the affected area with copious amounts of water.[15][16][17]

  • Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care and avoid contact with acids, which can generate highly toxic hydrazoic acid gas. Use non-metal spatulas.

  • Always work in a well-ventilated area and have appropriate safety equipment readily available, such as an eyewash station and a safety shower.[15]

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add sodium azide (1.2 equivalents).

    • Under an inert atmosphere, add anhydrous acetone (or DMF) to the flask. The amount of solvent should be sufficient to create a stirrable suspension (typically a 0.1 to 0.5 M solution with respect to the benzyl bromide).

    • Stir the suspension for 10-15 minutes to ensure good dispersion of the sodium azide.

  • Addition of Electrophile:

    • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous acetone (or DMF).

    • Add the solution of the benzyl bromide dropwise to the stirring suspension of sodium azide at room temperature.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • To monitor the reaction, take a small aliquot from the reaction mixture, quench it with water, and extract with a suitable organic solvent (e.g., ethyl acetate). Spot the organic extract on a TLC plate alongside the starting material.

    • If the reaction is sluggish at room temperature, it can be gently heated to 40-50 °C.

  • Workup:

    • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the reaction mixture to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers and wash with water and then with brine to remove any residual DMF and salts.

    • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4,5-difluoro-2-methoxybenzyl azide.[18]

Data Presentation
ParameterRecommended ConditionRationale
Nucleophile Sodium Azide (NaN3)Strong nucleophile for efficient SN2 displacement.[10]
Electrophile This compoundPrimary benzylic halide, ideal for SN2.[2]
Solvent Anhydrous Acetone or DMFPolar aprotic solvent to maximize nucleophile reactivity.[8][12]
Stoichiometry 1.2 eq. Nucleophile : 1.0 eq. ElectrophileA slight excess of the nucleophile ensures complete conversion of the electrophile.
Temperature Room Temperature to 50 °CThe reaction often proceeds well at room temperature, but gentle heating can increase the rate if necessary.
Reaction Time 1-6 hours (monitor by TLC)Reaction time will vary based on the specific nucleophile and temperature.
Visualization of the Experimental Workflow

SN2_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Sodium Azide to dry flask B 2. Add Anhydrous Acetone/DMF A->B Inert Atmosphere D 4. Add Benzyl Bromide solution dropwise B->D To reaction flask C 3. Dissolve Benzyl Bromide in Acetone/DMF C->D E 5. Stir at RT (or heat to 40-50°C) D->E F 6. Monitor by TLC E->F G 7. Quench with water & Extract with EtOAc F->G Reaction Complete H 8. Wash with water and brine G->H I 9. Dry and Concentrate H->I J 10. Purify by Column Chromatography I->J

Caption: Workflow for the SN2 reaction of this compound.

Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive nucleophile- Wet solvent- Low temperature- Use a fresh, high-purity nucleophile.- Ensure the solvent is anhydrous.- Gently heat the reaction mixture.
Formation of Side Products - Elimination (E2) reaction, especially with sterically hindered or strongly basic nucleophiles.[19]- Reaction with solvent (if nucleophilic)- Use a less basic nucleophile if possible.- Ensure the temperature is not excessively high.- Use a non-nucleophilic solvent.
Difficulty in Purification - Co-elution of starting material and product- Presence of non-polar impurities- Optimize the eluent system for column chromatography.- Perform an aqueous wash during workup to remove polar impurities.
References
  • Quora. (2018, December 10). Can you explain the role of solvents in SN1 and SN2 mechanisms? Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]

  • Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved from [Link]

  • Study.com. Why does benzyl bromide react under both Sn1 conditions and Sn2 conditions? Retrieved from [Link]

  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • ResearchGate. Comparison of S N 2 reaction of 2 with benzyl bromide (BnBr) in... Retrieved from [Link]

  • Chem Help ASAP. (2019, December 15). reactive SN2 alkyl groups - benzyl and allyl groups. Retrieved from [Link]

  • Future4200. SN2 Reactions of Nitranions with Benzyl Chlorides. Retrieved from [Link]

  • Chem Help ASAP. (2019, July 18). examples of SN2 nucleophiles. Retrieved from [Link]

  • PubMed Central (PMC). (2023, September 19). The isocyanide SN2 reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 6). 11.2: The SN2 Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, May 24). 4.5: Factors affecting the SN2 Reaction. Retrieved from [Link]

  • Quick Company. “A Process For Purification Of Substituted Benzyl Halides”. Retrieved from [Link]

  • KPU Pressbooks. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. Retrieved from [Link]

  • Organic Chemistry 1: An open textbook. 8.3. Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

  • Organic Chemistry: A Tenth Edition. 11.3 Characteristics of the SN2 Reaction. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2014, June 30). Effect of Allylic Groups on SN2 Reactivity. Retrieved from [Link]

  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]

  • Pearson. Predict the products of the following reactions. (c) benzyl bromide + sodium cyanide. Retrieved from [Link]

  • CP Lab Safety. This compound, 95% Purity, C8H7BrF2O, 1 gram. Retrieved from [Link]

  • MDPI. 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Common side reactions with 4,5-Difluoro-2-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing 4,5-Difluoro-2-methoxybenzyl bromide in their experiments. We address common side reactions, provide troubleshooting strategies for unexpected outcomes, and offer validated protocols to ensure experimental success. Our focus is on elucidating the causal mechanisms behind reaction pathways to empower users with a deeper understanding of their chemical systems.

Frequently Asked Questions (FAQs)

This section addresses general inquiries regarding the handling, storage, and fundamental reactivity of this compound.

Q1: How should I properly store and handle this compound to ensure its stability?

A: Proper storage is critical to prevent degradation. This reagent is sensitive to moisture, heat, and light. We recommend storing it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a freezer at or below -20°C.[1] Before use, allow the container to warm to room temperature completely before opening to prevent condensation of atmospheric moisture on the cold reagent, which can lead to hydrolysis.[2] Always handle the reagent in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Q2: My vial of this compound has developed a yellowish or brownish tint. Is it still viable for my reaction?

A: A significant color change is often an indicator of degradation. Benzyl bromides can decompose over time, especially with exposure to light or moisture, potentially forming polymeric materials or hydrolysis byproducts.[2] While a slight discoloration may not render the reagent completely unusable for all applications, it suggests reduced purity. For reactions sensitive to impurities or requiring precise stoichiometry, we strongly recommend using a fresh, colorless batch or purifying the discolored material prior to use. An analytical check, such as ¹H NMR, can confirm the integrity of the reagent.

Q3: What are the primary reaction pathways I should expect with this reagent? Is it SN1 or SN2?

A: this compound is a primary benzylic halide. This structure is subject to both SN1 and SN2 nucleophilic substitution pathways, and the dominant mechanism is highly dependent on your experimental conditions.[3][4]

  • SN2 Pathway: Favored by strong, non-bulky nucleophiles in polar aprotic solvents (e.g., DMF, DMSO, acetone). The reaction is bimolecular and proceeds via a backside attack. This is often the desired pathway for controlled alkylation.[5][6]

  • SN1 Pathway: Can occur in polar protic solvents (e.g., water, alcohols) or with weak nucleophiles. The benzylic position effectively stabilizes the intermediate carbocation through resonance with the aromatic ring, making the SN1 route viable despite it being a primary halide.[3][7] However, this pathway is more susceptible to competing side reactions like solvolysis and elimination.

Troubleshooting Guide: Common Side Reactions & Solutions

This section provides a detailed, problem-oriented guide to address specific issues encountered during experimentation.

Problem 1: Low Yield of Desired Product & Complex Reaction Mixture

You've performed an alkylation reaction but observe a low yield of your target molecule, accompanied by several spots on your TLC plate or peaks in your LC-MS.

Possible Cause Chemical Explanation Recommended Solution
A: Reagent Hydrolysis This compound is susceptible to reaction with trace amounts of water in your solvent, on your glassware, or from your reagents. Water acts as a nucleophile, leading to the formation of 4,5-Difluoro-2-methoxybenzyl alcohol.[8][9]Ensure all glassware is oven- or flame-dried. Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Run the reaction under a dry, inert atmosphere (N₂ or Ar).
B: E2 Elimination If your nucleophile is also a strong, sterically hindered base (e.g., t-butoxide), it can abstract a proton from the benzylic carbon, leading to an E2 elimination reaction. This produces a conjugated alkene byproduct instead of the desired substitution product.[10]If substitution is the goal, switch to a less basic nucleophile (e.g., use NaH to deprotonate a soft nucleophile in situ rather than using a strong alkoxide base). Alternatively, lower the reaction temperature, as elimination reactions often have a higher activation energy than substitution.[11]
C: Aromatic Bromination The methoxy substituent is a strong electron-donating group, which activates the aromatic ring toward electrophilic substitution.[12] Under certain conditions (e.g., presence of trace acid catalysts or prolonged reaction times at high temperatures), electrophilic bromination of the aromatic ring can occur, leading to undesired isomers.Maintain neutral or slightly basic reaction conditions. Avoid Lewis acid catalysts unless they are specifically required for your transformation. Use the mildest possible conditions (lowest temperature, shortest reaction time) to achieve conversion.
D: Polymerization Highly reactive benzyl halides, particularly those with electron-donating groups, can be unstable and undergo self-alkylation or polymerization, resulting in an intractable tar-like substance.[13]Add the this compound solution slowly (e.g., via syringe pump) to the solution of your nucleophile. Maintain dilute conditions and keep the reaction temperature low to manage the exothermic nature of the alkylation and reduce the rate of side reactions.
Visualization of Competing Reaction Pathways

The following diagrams illustrate the critical competition between the desired substitution reaction and common side reactions.

G cluster_0 Inputs cluster_1 Side Reactant reagent This compound desired_product R-Nu Product reagent->desired_product SN2 Pathway (Desired) hydrolysis_product Alcohol Byproduct reagent->hydrolysis_product Hydrolysis (Side Reaction) nucleophile Nucleophile (Nu⁻) nucleophile->desired_product water Water (H₂O) water->hydrolysis_product G cluster_0 Inputs reagent This compound sn2_product Substitution Product reagent->sn2_product SN2 Pathway (Minor) e2_product Elimination Product (Alkene) reagent->e2_product E2 Pathway (Major Side Reaction) base Strong, Bulky Base (e.g., t-BuO⁻) base->sn2_product base->e2_product

Sources

Technical Support Center: Hydrolysis of 4,5-Difluoro-2-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the hydrolysis of 4,5-Difluoro-2-methoxybenzyl bromide, a common side reaction encountered during its use in organic synthesis. This resource is designed to help you anticipate, identify, and mitigate issues related to the stability of this reagent, ensuring the success and reproducibility of your experiments.

Introduction: The Challenge of Stability

This compound is a valuable reagent in medicinal chemistry and materials science, prized for its utility in introducing the 4,5-difluoro-2-methoxybenzyl moiety. However, its reactivity can also be a significant challenge. The electron-donating methoxy group, in conjunction with the electron-withdrawing fluorine atoms, influences the electron density of the aromatic ring and the stability of the benzylic carbocation intermediate. This electronic environment makes the benzylic carbon highly susceptible to nucleophilic attack, with water being a common and often unavoidable nucleophile in many reaction setups. The resulting hydrolysis leads to the formation of the corresponding alcohol, 4,5-difluoro-2-methoxybenzyl alcohol, consuming the starting material and complicating purification.

This guide will equip you with the knowledge to effectively manage this side reaction.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Product and Presence of a More Polar Impurity

  • Symptoms:

    • Thin Layer Chromatography (TLC) analysis shows a significant spot at a lower Rf value than the starting material or the expected product.

    • Nuclear Magnetic Resonance (NMR) spectroscopy of the crude reaction mixture reveals signals corresponding to 4,5-difluoro-2-methoxybenzyl alcohol.

    • The isolated yield of the desired product is consistently lower than expected.

  • Probable Cause:

    • Hydrolysis of this compound due to the presence of water in the reaction.

  • Solutions:

    • Rigorous Drying of Solvents and Reagents:

      • Ensure all solvents are freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for halogenated solvents).

      • Use of molecular sieves is also a good practice to maintain anhydrous conditions.

      • Dry all glassware in an oven at >100°C for several hours and cool under a stream of inert gas (e.g., argon or nitrogen).

    • Inert Atmosphere:

      • Conduct the reaction under a positive pressure of an inert gas. This prevents atmospheric moisture from entering the reaction vessel.

    • Reagent Quality:

      • Use a fresh bottle of this compound or purify older stock if necessary. The reagent can degrade upon prolonged storage, especially if not stored under anhydrous and dark conditions.

Issue 2: Reaction Fails to Go to Completion, Even with an Excess of the Nucleophile

  • Symptoms:

    • Monitoring the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS) shows the persistence of the starting benzyl bromide and the formation of the hydrolysis byproduct, while the desired product formation has stalled.

  • Probable Cause:

    • Competitive hydrolysis is consuming the benzyl bromide at a rate comparable to or faster than the desired reaction. The presence of water, even in trace amounts, can lead to this competitive reaction.

  • Solutions:

    • Solvent Choice:

      • If the reaction chemistry allows, switch to a non-polar, aprotic solvent to minimize the solubility of any trace water.

    • Order of Addition:

      • Add the this compound solution dropwise to a solution of the nucleophile in the reaction solvent. This ensures that the benzyl bromide is immediately in the presence of a high concentration of the desired nucleophile, outcompeting residual water.

    • Use of a Scavenger:

      • Consider the addition of a mild dehydrating agent that is compatible with your reaction conditions, such as anhydrous magnesium sulfate or sodium sulfate, to sequester any adventitious water.

Issue 3: Difficulty in Purifying the Desired Product from the Hydrolysis Byproduct

  • Symptoms:

    • The desired product and the 4,5-difluoro-2-methoxybenzyl alcohol have similar polarities, making separation by column chromatography challenging.

  • Probable Cause:

    • The structural similarity between the desired product and the hydrolysis byproduct.

  • Solutions:

    • Aqueous Workup with Base:

      • During the workup, wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution.[1] This can help to remove any acidic impurities and potentially alter the partitioning of the slightly acidic alcohol byproduct.

    • Chromatography Optimization:

      • Experiment with different solvent systems for column chromatography. A less polar solvent system might improve the separation.

      • Consider using a different stationary phase, such as alumina, if silica gel is not providing adequate separation.

    • Recrystallization:

      • If the desired product is a solid, recrystallization from a suitable solvent system can be an effective method for removing the alcohol impurity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of hydrolysis of this compound?

A1: The hydrolysis of benzylic bromides can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions.

  • SN1 Mechanism: In polar, protic solvents (like water or alcohols), the reaction is likely to proceed via an SN1 pathway. The C-Br bond ionizes to form a relatively stable benzylic carbocation, which is then attacked by water. The methoxy group at the ortho position can stabilize this carbocation through resonance.

  • SN2 Mechanism: In less polar, aprotic solvents, and with a strong nucleophile, the reaction may favor an SN2 pathway, where water acts as the nucleophile in a direct displacement of the bromide ion.

Q2: How do the substituents on the aromatic ring of this compound affect its susceptibility to hydrolysis?

A2: The electronic properties of the substituents play a crucial role.

  • Methoxy Group (-OCH3): As an electron-donating group, the methoxy group increases the electron density of the aromatic ring and stabilizes the formation of a positive charge on the benzylic carbon. This accelerates the rate of both SN1 and SN2 reactions, making the compound more reactive and less stable.[2]

  • Fluorine Atoms (-F): Fluorine is an electronegative atom and acts as an electron-withdrawing group by induction. This effect can partially counteract the electron-donating effect of the methoxy group. However, the overall electronic nature of the substituted ring still renders the benzylic position highly activated towards nucleophilic substitution.

Q3: How should I store this compound to minimize hydrolysis?

A3: Proper storage is critical to maintaining the integrity of this reagent.

  • Temperature: Store in a cool environment, preferably in a refrigerator or freezer.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent exposure to moisture.

  • Light: Protect from light, as benzylic bromides can be light-sensitive and prone to decomposition.[2]

  • Container: Use a tightly sealed container made of an inert material.

Q4: What analytical techniques can I use to detect and quantify the hydrolysis byproduct?

A4: Several common analytical techniques can be employed.

Analytical TechniqueExpected Observations for Hydrolysis
Thin Layer Chromatography (TLC) Appearance of a new, more polar spot (lower Rf) corresponding to the alcohol.
1H NMR Spectroscopy Disappearance of the benzylic bromide singlet (around 4.5-4.7 ppm) and appearance of a new singlet for the benzylic alcohol (around 4.6-4.8 ppm), along with a broad singlet for the hydroxyl proton.
13C NMR Spectroscopy Shift of the benzylic carbon signal from approximately 30-35 ppm (C-Br) to 60-65 ppm (C-OH).
Mass Spectrometry (MS) Detection of a molecular ion corresponding to the mass of 4,5-difluoro-2-methoxybenzyl alcohol.
Infrared (IR) Spectroscopy Appearance of a broad O-H stretching band in the region of 3200-3600 cm-1.

Q5: Are there any alternative reagents that are less prone to hydrolysis?

A5: If hydrolysis is a persistent issue, you might consider using the corresponding benzyl chloride (4,5-difluoro-2-methoxybenzyl chloride). Generally, benzyl chlorides are less reactive and therefore more stable towards hydrolysis than their bromide counterparts. However, this will also mean that the desired reaction with your nucleophile may require more forcing conditions (e.g., higher temperature, longer reaction time, or the use of a catalyst).

Experimental Protocols

Protocol 1: General Procedure for a Reaction Using this compound under Anhydrous Conditions

  • Dry all glassware in an oven at 120°C overnight and assemble while hot under a stream of dry nitrogen or argon.

  • Add the anhydrous solvent to the reaction flask via a cannula or a dry syringe.

  • Dissolve the nucleophile and any other non-electrophilic reagents in the solvent.

  • If the reaction is to be run at a specific temperature, bring the solution to that temperature.

  • In a separate, dry flask, dissolve the this compound in a minimal amount of the anhydrous reaction solvent.

  • Slowly add the this compound solution to the reaction mixture via a syringe pump or by dropwise addition.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of ammonium chloride).

  • Proceed with the aqueous workup and purification as required.

Visualizing the Hydrolysis Side Reaction

Caption: Competing reaction pathways for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield & Polar Impurity Observed check_water Suspect Hydrolysis Side Reaction start->check_water implement_anhydrous Implement Strict Anhydrous Techniques: - Dry Solvents/Glassware - Inert Atmosphere check_water->implement_anhydrous Yes fail Issue Persists check_water->fail No optimize_addition Optimize Reagent Addition: - Add Benzyl Bromide to Nucleophile implement_anhydrous->optimize_addition purification Optimize Purification: - Basic Wash - Modified Chromatography - Recrystallization optimize_addition->purification success Problem Resolved purification->success consider_alternative Consider Alternative Reagent (e.g., Benzyl Chloride) fail->consider_alternative

Caption: A logical workflow for troubleshooting low yields due to hydrolysis.

References

  • Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. CORE. Available at: [Link]

  • A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5 - Google Patents.

Sources

Technical Support Center: Purification of 4,5-Difluoro-2-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4,5-Difluoro-2-methoxybenzyl bromide (CAS 886499-64-5).[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the integrity and success of your chemical synthesis.

Section 1: Troubleshooting Guide

This section addresses specific problems that may arise during the workup and purification of this compound. Each entry details the potential causes and provides a step-by-step protocol for resolution.

Issue 1: Low Purity of the Crude Product After Aqueous Workup

Question: After quenching the reaction and performing an aqueous workup, my crude this compound shows significant impurities on TLC and by ¹H NMR. What could be the cause, and how can I improve the initial purity?

Answer:

Low purity after the initial workup often stems from incomplete reaction, side reactions, or degradation of the product. Benzyl bromides, particularly those with electron-donating groups like a methoxy substituent, can be susceptible to hydrolysis and other nucleophilic attacks.[2]

Potential Causes & Solutions:

  • Incomplete Bromination: The starting material, 4,5-Difluoro-2-methoxybenzyl alcohol, may persist.

    • Causality: Insufficient brominating agent (e.g., PBr₃, NBS), low reaction temperature, or insufficient reaction time can lead to incomplete conversion.

    • Solution: Ensure the molar ratio of the brominating agent is adequate. Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Hydrolysis of the Product: The benzylic bromide is reactive and can hydrolyze back to the alcohol during the aqueous wash.

    • Causality: Prolonged exposure to water or basic wash solutions (like saturated sodium bicarbonate) can facilitate this undesired reaction.

    • Solution: Minimize the contact time with aqueous solutions. Use a saturated sodium bicarbonate wash to neutralize any acidic byproducts, but perform this step quickly and at a low temperature (e.g., in an ice bath).[3] Subsequently, wash with brine to aid in the separation of the organic and aqueous layers and dry the organic phase thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate.[3][4]

  • Formation of Dibrominated Species: Over-bromination can lead to the formation of dibrominated impurities.

    • Causality: This is more likely if the reaction conditions are too harsh (e.g., high temperature or excess brominating agent).

    • Solution: Carefully control the stoichiometry of the brominating agent and the reaction temperature. Adding the brominating agent portion-wise can also help to control the reaction.

Optimized Workup Protocol:
  • Upon reaction completion, cool the reaction mixture in an ice bath.

  • Slowly quench the reaction by adding it to a cold, saturated aqueous solution of sodium bicarbonate.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer sequentially with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature to obtain the crude product.

Issue 2: Difficulty in Removing Triphenylphosphine Oxide

Question: I've synthesized this compound using N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃), and now I'm struggling to remove the triphenylphosphine oxide (TPPO) byproduct. It co-elutes with my product during column chromatography.

Answer:

The removal of TPPO is a classic challenge in reactions employing PPh₃. Its polarity is often similar to that of the desired product, making chromatographic separation difficult.

Strategies for TPPO Removal:

  • Precipitation:

    • Causality: TPPO has low solubility in nonpolar solvents.

    • Protocol: After concentrating the crude reaction mixture, dissolve it in a minimal amount of a polar solvent in which your product is soluble (e.g., dichloromethane). Then, add a nonpolar solvent like hexane or diethyl ether to precipitate the TPPO.[5] Filter off the solid TPPO and concentrate the filtrate. Repeat if necessary.

  • Column Chromatography with Optimized Solvent System:

    • Causality: A carefully selected solvent system can enhance the separation between your product and TPPO.

    • Protocol: Utilize a solvent system with a low percentage of a polar solvent. For instance, a gradient elution starting from pure hexane and gradually increasing the proportion of ethyl acetate can be effective.[3] A common eluent system for benzyl bromides is a mixture of ethyl acetate and hexane/petroleum ether.[4]

Issue 3: Product Decomposition on Silica Gel

Question: My this compound appears to be degrading during silica gel column chromatography. I'm observing new spots on my TLC plates from the collected fractions.

Answer:

Benzyl bromides can be sensitive to the acidic nature of standard silica gel, leading to decomposition.[2]

Potential Causes & Solutions:

  • Acidity of Silica Gel: The Lewis acidic sites on the silica surface can promote decomposition.

    • Solution 1: Neutralized Silica Gel: Deactivate the silica gel by treating it with a base.

      • Protocol: Prepare a slurry of silica gel in your column solvent containing a small amount of a non-nucleophilic base, such as triethylamine (~1%). Then, pack the column with this slurry. This neutralizes the acidic sites and minimizes product degradation.

    • Solution 2: Use of an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®.

  • Prolonged Contact Time: The longer the product remains on the column, the greater the chance of decomposition.

    • Solution: Flash Chromatography: Employ flash column chromatography rather than gravity chromatography to expedite the separation process.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended method for the final purification of this compound to achieve high purity (>98%)?

A1: For achieving high purity, a combination of techniques is often best. After an initial workup, flash column chromatography is the preferred method.[3] If the product is a solid, recrystallization can be an excellent final purification step.

Recommended Purification Workflow:

Caption: Optimized purification workflow for this compound.

Recrystallization Protocol (if applicable):

  • Dissolve the crude or column-purified solid in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate).

  • Slowly add a non-polar solvent in which the product is poorly soluble (e.g., hexane or petroleum ether) until the solution becomes slightly turbid.[4]

  • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Q2: What are the typical storage conditions for purified this compound?

A2: this compound is light-sensitive and can degrade over time, especially if exposed to moisture or air.[2][6]

  • Storage: Store in an amber-colored vial under an inert atmosphere (argon or nitrogen) at a low temperature (refrigerator or freezer).

  • Handling: Handle the compound quickly and avoid prolonged exposure to ambient light and air.

Q3: Can I use distillation for the purification of this compound?

A3: While distillation can be used for some benzyl bromides, it may not be ideal for this compound due to its potential thermal instability.[5][7] The presence of electron-donating groups can make it more susceptible to decomposition at elevated temperatures. If you choose to attempt distillation, it should be performed under high vacuum and at the lowest possible temperature (e.g., using a Kugelrohr apparatus) to minimize the risk of degradation.

Q4: What analytical techniques are recommended to assess the purity of the final product?

A4: A combination of analytical methods should be used to confirm the purity and identity of this compound.

Analytical TechniquePurpose
¹H NMR & ¹⁹F NMR To confirm the chemical structure and identify any proton- or fluorine-containing impurities.
¹³C NMR To further confirm the carbon skeleton of the molecule.
GC-MS or LC-MS To determine the purity and confirm the molecular weight of the product.
Melting Point For solid products, a sharp melting point range indicates high purity.[8]

References

  • Supporting information for...
  • 2,6-DIFLUORO-4-METHOXYBENZYL BROMIDE synthesis - ChemicalBook - This resource describes a synthesis that involves quenching with a saturated NaHCO₃ solution and purification by silica gel chromatography with an ethyl acet
  • CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5 - Google Patents - This patent details purification by column chromatography with an ethyl acetate/petroleum ether eluent and recrystallization from a mixed solvent of ethyl acet
  • How can 4-Methoxybenzyl bromide be synthesized efficiently? - FAQ - Guidechem - This article mentions the thermal instability of a related compound, 4-methoxybenzyl chloride, and provides context on the synthesis of benzyl bromides.
  • Synthesis routes of 4-Methoxybenzyl bromide - Benchchem - This source describes a purification method involving filtration over a short silica gel column followed by bulb-tube distill
  • This compound | CAS 886499-64-5 | SCBT - Provides the CAS number and basic molecular inform
  • This compound, 95% Purity, C8H7BrF2O, 1 gram - CP Lab Safety - A commercial listing indicating a typical purity level for this compound.
  • 3,5-Difluoro-4-methoxybenzyl bromide, 97% 5 g | Buy Online | Thermo Scientific Chemicals - Provides physical properties, such as the melting point, for a similar difluorin
  • 3,5-Difluoro-4-methoxybenzyl bromide, 97% 5 g | Buy Online | Thermo Scientific Chemicals - Mentions that a similar compound is light-sensitive and incompatible with strong oxidizing agents, acids, and bases.
  • Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines - CORE - This paper discusses the stability of various methoxy-substituted benzyl bromides, noting their sensitivity to light and air, and the influence of electron-don

Sources

Stability of 4,5-Difluoro-2-methoxybenzyl bromide in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,5-Difluoro-2-methoxybenzyl bromide (CAS 886499-64-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers and troubleshooting for stability-related issues encountered during experimentation. We will explore the underlying chemical principles governing its stability and provide actionable protocols to ensure the integrity of your starting material and the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: I am observing significant byproduct formation in my reaction. Could my stock solution of this compound be degrading?

A: Yes, this is a strong possibility. This compound is a reactive electrophile and is susceptible to degradation, primarily through nucleophilic substitution pathways. The stability of your stock solution is highly dependent on the solvent used for storage.

The core issue lies in the reactivity of the benzylic bromide functional group. The carbon-bromine bond is polarized, making the benzylic carbon highly electrophilic. The adjacent phenyl ring, activated by the electron-donating methoxy group, stabilizes the formation of a transient benzylic carbocation. This stabilization significantly increases the compound's susceptibility to SN1-type reactions, especially in the presence of nucleophilic or protic solvents.[1][2]

  • Protic Solvents (e.g., Methanol, Ethanol, Water): These are the most common culprits. They can act as nucleophiles, leading to a solvolysis reaction where the bromide is replaced by the solvent's conjugate base (e.g., a methoxy or hydroxy group).[3][4] This not only consumes your starting material but also introduces byproducts like 4,5-difluoro-2-methoxybenzyl methyl ether or the corresponding alcohol, which can complicate purification and downstream steps.

  • Aprotic Polar Solvents (e.g., DMSO, DMF): While generally better than protic solvents, these can still pose a risk. Trace water content can lead to hydrolysis over time. Furthermore, some grades of these solvents may contain nucleophilic impurities.

  • Aprotic, Non-polar Solvents (e.g., Acetonitrile, THF, Dichloromethane): These are the recommended choices for preparing stock solutions. They are less likely to participate in solvolysis reactions, thus preserving the integrity of the compound for longer periods.

Q2: What are the primary degradation pathways for this compound?

A: The main degradation pathway is nucleophilic substitution at the benzylic carbon. This can occur via two primary mechanisms, SN1 (unimolecular) and SN2 (bimolecular), with the operative pathway often being influenced by the solvent and the nucleophile's strength.[5]

Given the structure of this compound, which can form a resonance-stabilized benzylic carbocation, the SN1 pathway is particularly relevant, especially in polar protic solvents.[2]

Diagram: Generalized Degradation Pathway The following diagram illustrates the solvolysis of this compound by a generic protic solvent (S-OH), such as water or an alcohol.

G cluster_reactants Reactants cluster_products Degradation Products reactant This compound product Solvolysis Product (Ether or Alcohol) reactant->product Sₙ1 / Sₙ2 Solvolysis solvent Nucleophilic Solvent (S-OH) (e.g., H₂O, MeOH) solvent->product byproduct HBr

Caption: Solvolysis degradation of the target compound.

Q3: How should I properly store this reagent to ensure maximum stability?

A: Proper storage is critical for maintaining the reagent's purity and reactivity.[6][7][8]

  • Temperature: Store at low temperatures, typically 2-8°C, as recommended for many reactive bromides.[9]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize exposure to moisture and oxygen.

  • Light: Protect from light, as benzylic bromides can be light-sensitive.[10] Use amber vials or store in a dark location.

  • Container: Ensure the container is tightly sealed to prevent moisture ingress and vapor loss.[6][10]

For solutions, always use a high-purity, anhydrous aprotic solvent. It is best practice to prepare solutions fresh for use whenever possible. If a stock solution must be stored, keep it under inert gas in a tightly sealed container at low temperature.

Troubleshooting Guide

Problem: My reaction yield is consistently low, and TLC/LC-MS analysis shows a complex mixture of products.
Potential Cause Diagnostic Check Recommended Solution
Solvent-Induced Degradation Prepare a fresh solution of the bromide in anhydrous acetonitrile. Run a small-scale control reaction alongside your standard procedure. Compare the outcomes.Switch to a dry, aprotic solvent like acetonitrile (ACN), tetrahydrofuran (THF), or dichloromethane (DCM) for your reaction. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.
Hydrolysis from Ambient Moisture Analyze your starting material by ¹H NMR or GC-MS to check for the presence of the corresponding benzyl alcohol.[11]Handle the solid reagent in a glovebox or under a stream of dry nitrogen. Use anhydrous solvents and oven-dried glassware.
Incompatible Reagents Check for the presence of strong nucleophiles in your reaction mixture other than your intended substrate (e.g., certain bases, additives).If possible, choose a non-nucleophilic base (e.g., a hindered base like 2,6-lutidine or a carbonate) if a base is required.
Extended Reaction/Storage Time Monitor the stability of your stock solution over time using TLC or HPLC. Spot the solution at t=0 and t=24h to observe any new impurity spots.Prepare solutions of this compound immediately before use. Avoid storing solutions for extended periods, even in appropriate solvents.

Experimental Protocols

Protocol 1: Rapid Stability Assessment via Thin-Layer Chromatography (TLC)

This protocol provides a quick, qualitative method to assess the stability of this compound in various solvents.

Objective: To visually determine the rate of degradation in different solvents over a 24-hour period.

Materials:

  • This compound

  • Silica gel TLC plates (F₂₅₄)[11]

  • Solvents to be tested: Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM), Methanol (MeOH), and DMSO. Ensure they are of high purity.

  • Mobile Phase: 9:1 Hexane/Ethyl Acetate (v/v)[11]

  • Small vials, micropipettes, developing chamber, UV lamp (254 nm).

Methodology:

  • Solution Preparation: Prepare a ~5 mg/mL solution of the bromide in each of the five test solvents in separate, labeled vials.

  • Time Point 0 (t=0): Immediately after preparation, spot a small amount of each solution onto a single TLC plate.

  • Incubation: Seal the vials and let them stand at room temperature, protected from light.

  • Time Point 4h (t=4h): After 4 hours, spot each solution again on a new TLC plate.

  • Time Point 24h (t=24h): After 24 hours, spot each solution a final time on a third TLC plate.

  • Development: Develop each TLC plate in a chamber saturated with the 9:1 Hexane/Ethyl Acetate mobile phase.[11]

  • Visualization: After development, dry the plates and visualize the spots under a UV lamp at 254 nm.[11]

Interpreting the Results:

  • Stable: The lanes corresponding to ACN, THF, and DCM should show a single, strong spot corresponding to the starting material at all time points. The approximate Rf value for the benzyl bromide should be around 0.6.[11]

  • Unstable: The lanes for MeOH and DMSO will likely show a diminishing starting material spot over time, with the appearance of new, more polar spots (lower Rf values) corresponding to degradation products (e.g., the alcohol or ether).

Diagram: TLC Stability Workflow

G prep Prepare ~5 mg/mL solutions in ACN, THF, DCM, MeOH, DMSO spot0 Spot all solutions on TLC plate (Time = 0h) prep->spot0 incubate Incubate solutions at RT (Protected from light) spot0->incubate spot4 Spot all solutions on new plate (Time = 4h) incubate->spot4 spot24 Spot all solutions on new plate (Time = 24h) spot4->spot24 develop Develop all plates in 9:1 Hexane/EtOAc spot24->develop visualize Visualize under UV light (254 nm) develop->visualize analyze Analyze for new spots (degradation) visualize->analyze

Caption: Workflow for assessing solvent stability via TLC.

Protocol 2: Quantitative Stability Analysis using HPLC-UV

For a more precise, quantitative assessment, HPLC is the preferred method. This allows for the accurate measurement of the starting material's purity over time.

Objective: To quantify the percentage of this compound remaining in different solvents over a set period.

Materials:

  • HPLC system with a UV detector and a C18 column (e.g., Inertsil poroshell C18).[12]

  • Solutions prepared as in Protocol 1.

  • Mobile Phase: Isocratic mixture of phosphate buffer and acetonitrile.[12] A gradient method may also be developed.

  • Autosampler vials.

Methodology:

  • Method Development: Develop an HPLC method that provides good separation between the starting material and potential degradation products. Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm).[13]

  • Time Point 0 (t=0): Immediately after preparing the solutions in each solvent, dilute an aliquot of each into autosampler vials with the mobile phase and inject into the HPLC. Record the peak area of the starting material. This is your 100% reference.

  • Incubation: Store the primary solutions as described previously.

  • Subsequent Time Points (e.g., 2h, 8h, 24h, 48h): At each scheduled time point, take an identical aliquot from each solution, dilute it in the same manner, and inject it into the HPLC.

  • Data Analysis: Calculate the percentage of remaining this compound at each time point by comparing its peak area to the peak area at t=0.

Illustrative Data Summary:

Solvent% Remaining (2h)% Remaining (8h)% Remaining (24h)Stability Classification
Acetonitrile (ACN) >99%>99%>98%High
Tetrahydrofuran (THF) >99%98%96%High
Dichloromethane (DCM) >99%>98%97%High
Methanol (MeOH) 85%60%<30%Low (Unstable)
Water (Saturated ACN) 90%75%<50%Low (Unstable)

Note: Data is illustrative and intended to demonstrate expected trends.

References

  • Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol. Hrčak - Srce.
  • A Comparative Guide to the GC-MS Analysis of a Benzyl Bromide Reaction Mixture. Benchchem.
  • Substituent effects on the spontaneous cleavage of benzyl-gem-dibromides in aqueous solution.
  • Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed Central.
  • A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Publishing.
  • Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol.
  • Safe Handling and Storage of Benzyl Chloride (CAS 100-44-7). NINGBO INNO PHARMCHEM CO.,LTD.
  • Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir. [No Source Found].
  • Handling Reactive Chemicals: Precautions and Tips. Cal-Star.
  • How to Safely Handle Reactive Chemicals. The Chemistry Blog.
  • Reactions at the benzylic position (video). Khan Academy.
  • Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange.
  • What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Quora.
  • 2,6-Dimethoxybenzyl Bromide. MDPI.

Sources

Technical Support Center: Synthesis of 4,5-Difluoro-2-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 4,5-Difluoro-2-methoxybenzyl bromide (CAS 886499-64-5). This molecule is a key intermediate in the development of various pharmaceutical compounds. However, its synthesis is not without challenges. The presence of multiple functional groups—two activating fluoro groups, a methoxy group, and a reactive benzylic position—creates a landscape ripe for byproduct formation and can complicate purification.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-based answers to common issues encountered during the synthesis, focusing on the causality behind byproduct formation and offering robust, field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

The most prevalent and direct method is the bromination of the corresponding benzyl alcohol, 4,5-Difluoro-2-methoxybenzyl alcohol. This conversion is typically achieved using phosphorus tribromide (PBr₃) or N-Bromosuccinimide (NBS) in combination with a phosphine like triphenylphosphine (PPh₃) under Appel reaction conditions.[1][2] Another route involves the radical bromination of 4,5-Difluoro-2-methoxytoluene using NBS and a radical initiator like AIBN, though this can sometimes lead to issues with selectivity if other benzylic positions are present.[3][4][5]

Q2: What are the primary, unavoidable byproducts I should anticipate in my crude product?

Regardless of the specific bromination method used, you should anticipate the presence of several key impurities:

  • Unreacted Starting Material: Incomplete conversion is common, leaving residual 4,5-Difluoro-2-methoxybenzyl alcohol.

  • Dibenzyl Ether: A significant byproduct formed by the self-condensation of two molecules of the starting benzyl alcohol or reaction between the product and the starting alcohol.

  • Oxidation Products: Small amounts of the corresponding aldehyde, 4,5-Difluoro-2-methoxybenzaldehyde, can form, especially if reaction conditions are not strictly anhydrous or if air is not excluded.

  • Phosphorous Byproducts: When using PBr₃ or Appel conditions, phosphorus-based impurities (e.g., phosphorous acid, triphenylphosphine oxide) will be present and must be removed during workup.

Troubleshooting Guide: Common Synthesis Problems

Problem 1: Low Yield & Incomplete Conversion

Q: My reaction has stalled with significant starting alcohol remaining according to TLC/GC analysis. I used PBr₃ in DCM at 0°C. What went wrong?

A: This is a classic issue often rooted in reagent stoichiometry, quality, or reaction conditions.

Root Cause Analysis:

  • Sub-stoichiometric PBr₃: Phosphorus tribromide is highly reactive with atmospheric moisture, hydrolyzing to phosphorous acid and HBr. If your PBr₃ is old or has been improperly stored, its effective concentration is lower than stated. One mole of PBr₃ can theoretically react with three moles of alcohol, but this efficiency is rarely achieved.[6] Often, phosphorus-derived side products like benzyl-OP(OH)₂ can form, which are removed in the aqueous workup, accounting for "lost" material.

  • Insufficient Reaction Time/Temperature: While the reaction is often initiated at 0°C to control exothermicity, allowing the reaction to slowly warm to room temperature is frequently necessary for it to go to completion.[6] Benzylic alcohols with electron-withdrawing fluorine atoms, like this substrate, are slightly less reactive than unsubstituted benzyl alcohol, potentially requiring more forcing conditions.

  • Premature Quenching: Adding water or aqueous base to the reaction mixture too early will rapidly destroy any remaining PBr₃ and can hydrolyze the activated phosphite ester intermediate back to the starting alcohol.

Solutions & Protocols:

  • Reagent Quality: Use freshly opened or distilled PBr₃ for best results.

  • Stoichiometry Adjustment: Instead of using the theoretical 0.33 equivalents, a slight excess (e.g., 0.4 to 0.5 equivalents) of PBr₃ is often employed in practice to drive the reaction to completion.

  • Inverse Addition: For better control and to ensure the alcohol always encounters an excess of the brominating agent, add the solution of benzyl alcohol dropwise to the cooled solution of PBr₃.[6]

  • Reaction Monitoring: Do not rely on a fixed time. Monitor the reaction by TLC (staining with permanganate can help visualize the alcohol and bromide spots differently) or GC until the starting material spot has disappeared or is minimized.

Problem 2: Formation of Major Impurities

Q: My crude product shows a major byproduct with a high boiling point and a mass suggesting a dimer. What is it and how do I prevent it?

A: You are likely observing the formation of bis(4,5-difluoro-2-methoxybenzyl) ether.

Root Cause Analysis: This ether byproduct forms under acidic conditions, which are generated when using reagents like PBr₃ or HBr. The benzyl alcohol's hydroxyl group can be protonated, forming a good leaving group (water). A second molecule of the alcohol then acts as a nucleophile, attacking the resulting benzylic carbocation (or participating in an Sₙ2-type displacement) to form the ether linkage. This side reaction is competitive with the desired bromination.

Solutions & Protocols:

  • Minimize Acidity & Water: Ensure the reaction is run under strictly anhydrous conditions. The presence of water can hydrolyze PBr₃, generating more HBr and promoting ether formation.

  • Use Non-Acidic Reagents: The Appel reaction (PPh₃/NBS or PPh₃/CBr₄) is an excellent alternative.[2] It proceeds through a neutral phosphonium intermediate, largely avoiding the acidic conditions that favor ether synthesis.

  • Control Temperature: Keeping the reaction temperature low (0°C or below) disfavors the higher activation energy pathway of ether formation relative to bromination.

Q: My final product is unstable and develops a yellow or brown color over time, even when stored cold. What's causing the degradation?

A: Benzyl bromides, particularly those with electron-donating groups like methoxy, are inherently unstable. [7]

Root Cause Analysis:

  • Hydrolysis: The bromide is an excellent leaving group. Trace moisture can hydrolyze the product back to the benzyl alcohol, releasing HBr. This HBr can then catalyze further decomposition and polymerization, leading to discoloration.

  • Oxidation: Benzylic positions are susceptible to oxidation, which can lead to the formation of the corresponding benzaldehyde and other colored byproducts.[4]

  • Light Sensitivity: Like many benzyl halides, this compound can be sensitive to light, which can initiate radical decomposition pathways.[7]

Solutions & Protocols:

  • Thorough Drying: After aqueous workup, ensure the organic solution is dried meticulously with a drying agent like anhydrous sodium sulfate or magnesium sulfate. Remove the solvent under reduced pressure at a low temperature (<40°C).

  • Azeotropic Removal of Water: Before adding reagents, you can dissolve the starting alcohol in a solvent like toluene and distill off a small portion to remove trace water azeotropically.

  • Storage: Store the final product under an inert atmosphere (Nitrogen or Argon) in an amber vial at low temperatures (-20°C is recommended for long-term storage).

  • Purification: Impurities can catalyze decomposition. Purifying the material via column chromatography or careful short-path distillation (if thermally stable enough) can improve its shelf life.[8][9]

Experimental Protocol & Data

Recommended Protocol: Bromination using PBr₃

This protocol is optimized to minimize common byproducts.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4,5-Difluoro-2-methoxybenzyl alcohol (1.0 eq) and anhydrous dichloromethane (DCM, ~5 mL per gram of alcohol).

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Reagent Addition: Add phosphorus tribromide (0.4 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: Stir the reaction at 0°C for 1 hour, then allow it to warm slowly to room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete (typically 2-4 hours), cool the mixture back to 0°C and very slowly quench by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a temperature below 40°C to yield the crude product.

Data Summary: Expected Outcomes
ParameterStandard ProtocolOptimized Protocol (Troubleshooted)
PBr₃ Equivalents 0.33 eq0.4 - 0.5 eq
Addition Method PBr₃ added to alcoholAlcohol added to PBr₃ (Inverse)
Typical Yield 50-70%85-95%
Starting Alcohol % 10-25%<5%
Dibenzyl Ether % 5-15%<3%
Purity (Crude) 65-85%[8]>90%[8]

Troubleshooting Workflow

// Node styles start_node [label="Low Yield or High Impurity Profile Observed", fillcolor="#FBBC05", fontcolor="#202124"]; decision_node [shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_node [shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; result_node [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Structure start_node -> decision_node1 [label="Analyze Crude by GC-MS/NMR"];

decision_node1 [label="High % of\nStarting Material?"]; decision_node1 -> action_node1 [label="Yes"]; decision_node1 -> decision_node2 [label="No"];

action_node1 [label="Cause: Incomplete Conversion\n- Check PBr3 quality/age\n- Increase PBr3 to 0.45 eq\n- Use inverse addition\n- Increase reaction time"]; action_node1 -> result_node1 [label="Implement Solution"];

decision_node2 [label="High % of\nHigh-Boiling Dimer?"]; decision_node2 -> action_node2 [label="Yes"]; decision_node2 -> action_node3 [label="No (Other Impurities)"];

action_node2 [label="Cause: Ether Formation\n- Ensure strictly anhydrous conditions\n- Keep temp at 0°C\n- Switch to non-acidic method\n(e.g., Appel Reaction)"]; action_node2 -> result_node2 [label="Implement Solution"];

action_node3 [label="Cause: Degradation/Side Rxns\n- Check for air/moisture leaks\n- Use degassed solvents\n- Purify immediately after workup\n- Store cold & under N2"]; action_node3 -> result_node3 [label="Implement Solution"];

result_node1 [label="Improved Conversion"]; result_node2 [label="Reduced Byproduct"]; result_node3 [label="Improved Stability"]; } enddot Caption: Troubleshooting logic for synthesis issues.

References
  • Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

  • Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Retrieved from [Link]

  • Professor Dave Explains. (2020, November 20). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). YouTube. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For Purification Of Substituted Benzyl Halides. Retrieved from [Link]

  • Chegg.com. (2020, May 1). Solved Starting with benzyl alcohol, outline a synthesis of. Retrieved from [Link]

  • Google Patents. (n.d.). US6133468A - Method for preparing substituted benzyl bromides.
  • Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]

  • Reddit. (2016, February 21). Anyone who has experience with PBr3 - reasons for low yield?. r/chemistry. Retrieved from [Link]

  • ResearchGate. (2014, October 1). How does one separate Benzyl bromide from the reaction mixture?. Retrieved from [Link]

  • Quick Company. (n.d.). Process For Preparation Of Substituted Benzyl Bromide. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 15). The Role of PBr3 in Alcohol Chemistry: A Transformative Agent. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Alcohol to Bromide - Common Conditions. Retrieved from [Link]

  • Chemia. (2024, February 6). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3). Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 95% Purity. Retrieved from [Link]

  • CORE. (2015, March 31). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Retrieved from [Link]

Sources

Overcoming low yield in 4,5-Difluoro-2-methoxybenzyl bromide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,5-Difluoro-2-methoxybenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome challenges and improve yields in your synthetic endeavors.

Introduction: Understanding the Reagent

This compound is a valuable building block in organic synthesis, prized for introducing the 4,5-difluoro-2-methoxybenzyl moiety. The electronic properties of its substituents—two electron-withdrawing fluorine atoms and an electron-donating methoxy group—create a unique reactivity profile that can be both advantageous and challenging. The fluorine atoms can influence reaction rates and provide a site for potential metabolic stability or altered biological activity in the final compound. The ortho-methoxy group can influence the conformation and reactivity of the benzylic bromide.

This guide will address common issues encountered during its use, primarily in nucleophilic substitution reactions, and provide expert-driven solutions to optimize your outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My alkylation reaction with this compound is resulting in a very low yield. What are the primary causes?

Low yields are the most common complaint and can stem from several factors, often acting in combination. The primary culprits are typically related to reagent stability, competing side reactions, or suboptimal reaction conditions.

Possible Causes & Solutions:

  • Reagent Instability/Decomposition: Benzyl bromides, particularly those with electron-modulating substituents, can be unstable.[1][2] They are sensitive to light, moisture, and trace metals, which can catalyze decomposition.[1][3][4]

    • Troubleshooting:

      • Verify Purity: Always use freshly purified this compound or verify the purity of commercial batches if they have been stored for a long time. An NMR or GC-MS analysis is recommended.

      • Inert Atmosphere: Run reactions under an inert atmosphere (Nitrogen or Argon) to prevent moisture- and oxygen-mediated degradation.

      • Solvent Quality: Use anhydrous solvents. Residual water can hydrolyze the benzyl bromide to the corresponding, and often unreactive, benzyl alcohol.[4][5]

  • Competing E2 Elimination: The presence of a strong, sterically hindered base can promote the elimination of HBr to form the corresponding styrene derivative, especially if the reaction is heated.[6]

    • Troubleshooting:

      • Base Selection: If possible, use a weaker, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) instead of strong bases like NaOH, KOH, or alkoxides, particularly at elevated temperatures.

      • Temperature Control: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Start at room temperature or even 0 °C before considering heating.

  • Low Sₙ2 Reactivity: While benzyl bromides are generally good Sₙ2 substrates, the electronic effects of the fluoro and methoxy groups can modulate this. Furthermore, a weak nucleophile will naturally lead to a slow reaction.[7][8][9]

    • Troubleshooting:

      • Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance the rate of Sₙ2 reactions.[10]

      • Catalysis: For O- and N-alkylation, consider using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride.[11][12][13][14] PTCs can significantly accelerate reactions between two immiscible phases (e.g., a solid base in an organic solvent).[6][13][15]

      • Finkelstein Reaction: To increase reactivity, you can attempt an in situ halide exchange by adding a catalytic amount of sodium or potassium iodide (NaI/KI) to convert the benzyl bromide to the more reactive benzyl iodide.

Workflow: Diagnosing Low Yield in an Alkylation Reaction

Below is a logical workflow to systematically troubleshoot low-yield issues.

low_yield_troubleshooting start Low Yield Observed check_reagent 1. Verify Reagent Quality (NMR, GC-MS) start->check_reagent reagent_bad Degraded Reagent check_reagent->reagent_bad Impurities or Degradation found reagent_ok Reagent is Pure check_reagent->reagent_ok Purity Confirmed purify Purify or Re-synthesize Reagent reagent_bad->purify check_conditions 2. Analyze Reaction Conditions (Base, Solvent, Temp) reagent_ok->check_conditions success Improved Yield purify->success conditions_harsh Harsh Conditions (Strong Base / High Temp) check_conditions->conditions_harsh Side reactions likely (e.g., Elimination) conditions_mild Mild Conditions check_conditions->conditions_mild Conditions seem appropriate optimize_base Use Weaker Base (e.g., K₂CO₃) Lower Temperature conditions_harsh->optimize_base check_nucleophile 3. Evaluate Nucleophile & Sₙ2 Rate conditions_mild->check_nucleophile optimize_base->success nucleophile_weak Weak Nucleophile check_nucleophile->nucleophile_weak Slow reaction expected nucleophile_strong Strong Nucleophile check_nucleophile->nucleophile_strong Reaction should be facile enhance_rate Change to Polar Aprotic Solvent Add Phase-Transfer Catalyst Add catalytic KI nucleophile_weak->enhance_rate enhance_rate->success

Caption: A step-by-step decision tree for troubleshooting low-yield reactions.

FAQ 2: I am observing multiple products in my reaction mixture. What are the likely side products and how can I minimize them?

The formation of multiple products points to a lack of selectivity. Besides the elimination product mentioned above, other common side reactions include over-alkylation and reactions with the solvent.

Common Side Products & Mitigation Strategies:

Side ProductFormation MechanismRecommended Solution
Benzyl Alcohol Hydrolysis of the benzyl bromide by trace water in the solvent or base.Use anhydrous solvents and reagents. Dry solvents over molecular sieves if necessary.
Dibenzyl Ether Reaction of the initially formed benzyl alcohol (from hydrolysis) with another molecule of benzyl bromide, often catalyzed by base.Rigorously exclude water from the reaction.
Elimination Product E2 elimination promoted by strong or bulky bases, especially at elevated temperatures.Use a weaker base (K₂CO₃, Cs₂CO₃) and maintain lower reaction temperatures.[6]
Over-alkylation For N-H or C-H alkylations, the initially formed product may be deprotonated again and react with a second equivalent of the benzyl bromide.Use a slight excess of the nucleophile relative to the benzyl bromide. Add the benzyl bromide slowly to the reaction mixture to maintain its low concentration.
Friedel-Crafts Product In the presence of a Lewis acid (or strong Brønsted acid), the benzyl bromide can generate a benzyl cation which can then alkylate another aromatic ring in the system (intermolecularly or intramolecularly).Ensure glassware is clean and free of acidic residues. Avoid Lewis-acidic conditions unless desired.
FAQ 3: My starting material, 4,5-Difluoro-2-methoxy-toluene, is producing multiple brominated products during synthesis of the benzyl bromide. How can I improve selectivity for mono-bromination?

This is a classic challenge in benzylic bromination, known as the Wohl-Ziegler reaction.[16] Over-zealous radical bromination can easily lead to the formation of the di-brominated species (4,5-difluoro-2-methoxy-benzal bromide).

Improving Mono-bromination Selectivity:

  • Control Stoichiometry: Use N-Bromosuccinimide (NBS) in a precise stoichiometry (1.0 to 1.05 equivalents). Using a large excess of NBS is the most common cause of over-bromination.[16]

  • Radical Initiator: Use a controlled amount of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction can also be initiated photochemically with a broad-spectrum light source.[7]

  • Solvent Choice: The reaction is typically performed in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.[10] Polar solvents can promote ionic side reactions.

  • Alternative Reagents: Consider using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as an alternative to NBS. It can sometimes offer higher selectivity for mono-bromination.[16][17]

Protocol: Selective Mono-bromination of 4,5-Difluoro-2-methoxy-toluene

Materials:

  • 4,5-Difluoro-2-methoxy-toluene

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Carbon Tetrachloride (CCl₄), anhydrous

  • Reaction flask, reflux condenser, magnetic stirrer, heating mantle, inert gas setup

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 4,5-Difluoro-2-methoxy-toluene (1.0 eq).

  • Add anhydrous CCl₄ to create a 0.2-0.5 M solution.

  • Add recrystallized NBS (1.05 eq).

  • Add AIBN (0.02-0.05 eq).

  • Heat the mixture to reflux (approx. 77 °C) and monitor the reaction by TLC or GC-MS. The reaction is often complete within 1-4 hours. Note: The reaction progress can be visually monitored as the denser NBS is consumed and the lighter succinimide floats to the surface.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter off the succinimide by-product and wash the solid with a small amount of cold CCl₄.

  • Combine the filtrates and wash with water and brine to remove any remaining impurities.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude this compound should be used immediately or purified quickly by column chromatography (using a non-polar eluent system like hexanes/ethyl acetate) and stored under inert gas in the dark at low temperature.

FAQ 4: How should I handle and store this compound to ensure its stability?

Proper handling and storage are critical to prevent degradation and ensure reproducible results.

Safety & Handling:

  • Benzyl bromide and its derivatives are strong lachrymators and irritants to the skin, eyes, and respiratory system.[3][5][18] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Storage:

  • Short-Term: For immediate use, store the crude or purified product under an inert atmosphere (nitrogen or argon) in a sealed flask.

  • Long-Term: For longer-term storage, it is best to store the purified compound in a sealed amber vial under an inert atmosphere in a freezer (-20 °C). Avoid exposure to light and moisture.[1][3] Storing over activated molecular sieves is generally not recommended as it can catalyze polymerization/decomposition for some benzyl halides.[4]

Mechanistic Considerations: Sₙ1 vs. Sₙ2 Pathways

This compound is a primary benzyl halide, which can react via both Sₙ1 and Sₙ2 pathways depending on the conditions.[19][20][21]

  • Sₙ2 Pathway: Favored by strong, non-bulky nucleophiles and polar aprotic solvents (DMF, Acetonitrile). This is the most common and desirable pathway for controlled alkylations.

  • Sₙ1 Pathway: Can occur with weak nucleophiles in protic solvents. The benzylic carbocation intermediate is stabilized by the resonance of the aromatic ring. However, the electron-withdrawing fluorine atoms will slightly destabilize the carbocation, while the ortho-methoxy group provides some stabilization. This pathway is often slower and can lead to side products.

reaction_pathways reactant This compound + Nucleophile (Nu⁻) sn2_path Sₙ2 Pathway (Concerted) reactant->sn2_path Favored sn1_path Sₙ1 Pathway (Stepwise) reactant->sn1_path Possible sn2_conditions Conditions: - Strong Nucleophile - Polar Aprotic Solvent (e.g., DMF, ACN) sn2_path->sn2_conditions sn2_product Direct Substitution Product sn2_path->sn2_product sn1_intermediate Benzylic Carbocation (Resonance Stabilized) sn1_path->sn1_intermediate sn1_conditions Conditions: - Weak Nucleophile - Protic Solvent (e.g., H₂O, EtOH) sn1_path->sn1_conditions sn1_product Substitution Product (+ Potential Side Products) sn1_intermediate->sn1_product

Caption: Competing Sₙ1 and Sₙ2 reaction pathways for benzyl bromides.

References

  • BenchChem. A Comparative Guide to Benzylic Bromination: Alternatives to N-Bromosuccinimide for the Synthesis of 4-(2-Bromomethylphenyl)benz.
  • University of Glasgow. Selectivity of Aryl and Benzylic Bromination.
  • Scientific Update. (2022-10-26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon.
  • ResearchGate. Chart showing the performance of benzylic bromination upon altering...
  • Reddit. (2016-02-26). Solvent for NBS bromination.
  • BenchChem. Troubleshooting low yields in the alkylation of 2-methoxycarbonylcyclopentanone.
  • New Jersey Department of Health. BENZYL BROMIDE HAZARD SUMMARY.
  • Sigma-Aldrich. (2013-03-19). Benzyl-Bromide - Safety Data Sheet.
  • Common Organic Chemistry. Benzyl Bromide.
  • Chemistry Steps. Benzylic Bromination.
  • NOAA - CAMEO Chemicals. BENZYL BROMIDE.
  • NIH - PubChem. Benzyl Bromide.
  • Dummies. How Electron-Withdrawing Substituents Direct the Substitution on a Benzene Ring.
  • YouTube. (2022-08-18). Effect of an electron withdrawing group in a benzyl cation.
  • Ingenta Connect. (2025-08-07). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides.
  • Biomedres. (2022-08-12). A Minireview of Phase-Transfer Catalysis and Recent Trends.
  • NIH - PMC. Effect of Allylic Groups on SN2 Reactivity.
  • NIH - PMC. (2015-03-27). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions.
  • NPTEL Archive. Lecture 41 : Phase Transfer Catalysis.
  • PTC Organics, Inc. Industrial Phase-Transfer Catalysis.
  • Biomedical Journal of Scientific & Technical Research. (2022-08-12). A Minireview of Phase-Transfer Catalysis and Recent Trends.
  • ChemicalBook. 2,6-DIFLUORO-4-METHOXYBENZYL BROMIDE synthesis.
  • ACS Publications - The Journal of Organic Chemistry. (2014-06-30). Effect of Allylic Groups on SN2 Reactivity.
  • ACS Publications. How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers.
  • PTC Organics, Inc. PTC O-Alkylation With a Secondary Benzyl Bromide.
  • ResearchGate. (2025-08-06). Concurrent SN1 and SN2 reactions in the benzylation of pyridines.
  • ResearchGate. (2014-10-01). How does one separate Benzyl bromide from the reaction mixture?.
  • YouTube. (2023-03-16). Allylic and Benzylic Halides - SN1 and SN2 Reactions.
  • Guidechem. How can 4-Methoxybenzyl bromide be synthesized efficiently?.
  • Khan Academy. Reactions at the benzylic position.
  • BenchChem. Synthesis routes of 4-Methoxybenzyl bromide.
  • Reddit. (2023-11-13). Bulky alkylation troubleshooting.
  • Santa Cruz Biotechnology. This compound.
  • CP Lab Safety. This compound, 95% Purity, C8H7BrF2O, 1 gram.
  • SAGE Journals. Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH.
  • ACS Publications - Organic Letters. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams.
  • Thermo Scientific Chemicals. 3,5-Difluoro-4-methoxybenzyl bromide, 97% 5 g.
  • Royal Society of Chemistry. (2024-06-13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya.
  • CORE. (2015-03-31). Synthesis, Reactivity, and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines.

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Technical Support Center: 4,5-Difluoro-2-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4,5-Difluoro-2-methoxybenzyl bromide (CAS 886499-64-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the storage, handling, and troubleshooting of experiments involving this versatile reagent.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the fundamental properties and safe handling of this compound.

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a corrosive substance. It can cause severe skin burns and eye damage.[1][2][3] It is also a lachrymator, meaning it can cause tearing and irritation to the respiratory tract upon inhalation.[1][2][3] Always handle this compound in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][4]

Q2: What are the ideal storage conditions for this reagent?

A2: Proper storage is critical to maintain the integrity of this compound. It is sensitive to moisture and light.[5] Therefore, it should be stored in a tightly closed container, in a cool, dry, and well-ventilated area, away from incompatible materials.[2][4] Many suppliers recommend refrigeration (2-8°C).[6]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Minimizes degradation and potential side reactions.
Atmosphere Inert (e.g., Argon, Nitrogen)Prevents hydrolysis from atmospheric moisture.
Container Tightly sealed, amber glass bottleProtects from moisture and light-induced degradation.[5]
Location Cool, dry, well-ventilated areaEnsures stability and safety.[2][4]
Q3: What materials are incompatible with this compound?

A3: This compound is incompatible with strong oxidizing agents, strong bases, and moisture.[4] Contact with water can lead to hydrolysis, liberating hydrogen bromide gas, which is corrosive and can create a hazardous environment.

Q4: How should I properly dispose of waste containing this chemical?

A4: Waste containing this compound should be treated as hazardous waste. It must be disposed of in accordance with local, regional, and national regulations.[1][2] Do not pour it down the drain. Collect it in a suitable, labeled container for chemical waste disposal.[2]

Section 2: Troubleshooting Guides for Experimental Workflows

This section provides practical solutions to common problems encountered during reactions with this compound, particularly in alkylation reactions.

Scenario 1: Low or No Product Yield in an N-Alkylation Reaction

You are attempting to alkylate a secondary amine with this compound using potassium carbonate (K₂CO₃) as a base in acetonitrile (ACN), but your reaction shows little to no product formation.

Troubleshooting Steps:
  • Assess Base and Solvent Compatibility:

    • Problem: Potassium carbonate has limited solubility in acetonitrile, which can hinder the deprotonation of your amine, leading to a sluggish or incomplete reaction.[7]

    • Solution: Consider switching to a more soluble base like cesium carbonate (Cs₂CO₃) or a stronger, non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU). Alternatively, changing the solvent to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can improve the solubility of K₂CO₃ and the reaction rate.[7]

  • Activate the Bromide:

    • Problem: The C-Br bond may not be sufficiently reactive under your current conditions.

    • Solution: Introduce a catalytic amount of a halide salt, such as potassium iodide (KI) or sodium iodide (NaI).[7] This facilitates an in situ Finkelstein reaction, converting the benzyl bromide to the more reactive benzyl iodide, which can accelerate the alkylation.

  • Consider Reaction Temperature:

    • Problem: The reaction may have a significant activation energy barrier that is not being overcome at room temperature.

    • Solution: Gently heating the reaction mixture (e.g., to 50-80°C) can often increase the reaction rate. Monitor the reaction progress by TLC or LC-MS to avoid decomposition of starting materials or product.

Workflow Diagram: Troubleshooting Low Yield

G Start Reagent may be degraded. Use fresh bottle. CheckBase Is the base fully dissolved? Start->CheckBase CheckTemp Is the reaction at room temp? CheckBase->CheckTemp Yes ChangeBase Switch to Cs₂CO₃ or DBU CheckBase->ChangeBase No CheckPurity Is the benzyl bromide fresh? CheckTemp->CheckPurity Yes HeatReaction Increase temperature (e.g., 50-80°C) CheckTemp->HeatReaction No CheckPurity->Start No AddKI Add catalytic KI or NaI CheckPurity->AddKI Yes End Re-run reaction and monitor ChangeBase->End ChangeSolvent Switch to DMF or DMSO HeatReaction->End AddKI->End

Caption: Decision tree for troubleshooting low-yield alkylation reactions.

Scenario 2: Formation of Multiple Products or Impurities

Your reaction produces the desired product, but also significant side products, complicating purification.

Troubleshooting Steps:
  • Investigate O- vs. N-Alkylation:

    • Problem: If your starting material contains other nucleophilic sites (e.g., a hydroxyl group or an amide), you may be observing competitive O-alkylation alongside the desired N-alkylation.[7]

    • Solution: The choice of base and solvent can influence selectivity. A stronger base might favor O-alkylation, while a milder base in a less polar solvent could favor N-alkylation. Consider protecting other nucleophilic groups before the alkylation step if selectivity remains an issue.

  • Control for Over-Alkylation:

    • Problem: If your starting material is a primary amine, or if the product of the first alkylation is still nucleophilic, you may be forming a di-alkylated or even a quaternary ammonium salt byproduct.

    • Solution: Use a stoichiometric amount of the amine relative to the benzyl bromide (e.g., 1:1 or slightly more amine). Adding the this compound slowly to the reaction mixture can also help to minimize over-alkylation by keeping its instantaneous concentration low.

  • Check for Benzyl Bromide Homocoupling:

    • Problem: Under certain conditions, particularly with exposure to light or certain metals, benzyl halides can undergo homocoupling to form a bibenzyl species.

    • Solution: Ensure your reaction is protected from light by wrapping the flask in aluminum foil. Use high-purity solvents and reagents to avoid metal contaminants that could catalyze this side reaction.

Section 3: Emergency Procedures

Q5: What should I do in case of skin or eye contact?

A5:

  • Skin Contact: Immediately take off all contaminated clothing.[1][3] Rinse the affected skin area with plenty of water for at least 15 minutes.[1][2][4] Seek immediate medical attention.[1][2][4]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[1][2][4] Remove contact lenses if present and easy to do so.[1][2] Continue rinsing and seek immediate medical attention.[1][2][4]

Q6: What is the appropriate response to a spill?

A6:

  • Small Spills: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[4] Place the contaminated material in a suitable, labeled container for hazardous waste disposal.[4] Ensure the area is well-ventilated during cleanup.

  • Large Spills: Evacuate the area immediately. Contact your institution's environmental health and safety (EHS) department for assistance with cleanup. Do not attempt to clean up a large spill without proper training and equipment.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Methoxybenzyl bromide. [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. [Link]

  • Reddit. (2016). Help with N-Alkylation gone wrong. [Link]

  • Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

Sources

Troubleshooting column chromatography of 4,5-Difluoro-2-methoxybenzyl bromide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4,5-Difluoro-2-methoxybenzyl bromide and its analogues. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the column chromatography of these specialized intermediates. The unique combination of electron-withdrawing fluorine atoms, an electron-donating methoxy group, and a reactive benzyl bromide moiety presents specific purification hurdles. This document provides in-depth, experience-driven troubleshooting advice and protocols to help you achieve optimal separation and purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Question 1: My TLC shows good separation, but the column results in co-elution or poor resolution. What's going wrong?

This is a common discrepancy between analytical TLC and preparative column chromatography.[1][2] The issue often stems from subtle differences in conditions and the inherent nature of the stationary phase.

Core Causality: The acidic nature of standard silica gel can interact unpredictably with your compounds, and the dynamics of a packed column differ from a TLC plate.[1] Furthermore, the heat generated during column packing and elution, especially with polar solvents like methanol or ethyl acetate, can alter separation selectivity compared to a dry TLC plate.[2]

Troubleshooting Steps:

  • Re-evaluate Your Solvent System: The ideal analytical TLC should show your target compound with a Retention Factor (Rf) between 0.25 and 0.35.[3][4] This provides the best chance for successful separation on a column. If your Rf is too high, the compound will elute too quickly, leading to poor separation from non-polar impurities. If it's too low, you risk broad peaks and long elution times.

  • Change Solvent Selectivity: If a standard ethyl acetate/hexane system fails, don't just change the ratio; change the solvents themselves. Different solvents interact with your compound and the silica in unique ways. For instance, substituting ethyl acetate with diethyl ether or dichloromethane can significantly alter the elution order. A compound with an Rf of 0.5 in 10% ethyl acetate/hexane will have a similar Rf in 20% ether/hexane.[5]

  • Consider a Gradient Elution: Start with a less polar solvent mixture to elute non-polar impurities, then gradually increase the polarity to elute your target compound.[6][7] This sharpens peaks and improves resolution between closely-eluting spots.

Data-Driven Solvent Selection:

SolventPolarity IndexBoiling Point (°C)Key Application Notes
Hexane / Pentane0.169 / 36Standard non-polar base for normal-phase. Pentane is lower boiling but more expensive.[4][5]
Toluene2.4111Can improve solubility of aromatic compounds and alter selectivity.[1]
Dichloromethane (DCM)3.140Good for dissolving a wide range of compounds but can be too strong for non-polar molecules. Often paired with hexane or methanol.[5]
Diethyl Ether2.835Offers different selectivity than ethyl acetate; good for moderately polar compounds.[5]
Ethyl Acetate (EtOAc)4.477The "standard" polar solvent for normal-phase chromatography.[5]
Acetonitrile (MeCN)5.882A polar, aprotic alternative to methanol that can offer different selectivity and is MS-friendly.[2]
Methanol (MeOH)5.165Highly polar; used for eluting very polar compounds. Use sparingly (<10%) as it can dissolve silica gel.[5]

Troubleshooting Workflow for Poor Separation

start Poor Separation on Column check_tlc Is TLC Rf of target between 0.25-0.35? start->check_tlc adjust_ratio Adjust solvent ratio to achieve target Rf check_tlc->adjust_ratio No change_solvents Change solvent system (e.g., EtOAc/Hex to DCM/Hex or Ether/Hex) check_tlc->change_solvents Yes adjust_ratio->start Re-run check_stability Is compound stable on silica? (See Protocol 1: 2D TLC) change_solvents->check_stability deactivate_silica Use deactivated silica (See Protocol 2) or Alumina check_stability->deactivate_silica No gradient Implement a gradient elution check_stability->gradient Yes deactivate_silica->start Re-run dry_load Is the loading band wide? Consider dry loading (See Protocol 3) gradient->dry_load success Separation Achieved dry_load->success

Caption: A logical workflow for troubleshooting poor chromatographic separation.

Question 2: I suspect my compound is degrading on the column. How can I confirm this and prevent it?

Benzyl bromides are electrophilic and can be sensitive to the acidic environment of silica gel, potentially leading to hydrolysis (forming the corresponding benzyl alcohol) or other decomposition pathways.[8] Low recovery or the appearance of new, more polar spots are classic signs of on-column degradation.

Confirmation and Prevention Strategy:

  • Confirm Instability with 2D TLC: A two-dimensional TLC is a definitive way to check for compound stability on silica.[8][9] (See Protocol 1 ). If the compound is unstable, you will see spots that are not on the diagonal.

  • Deactivate the Silica Gel: The acidity of silica gel can be neutralized by pre-treating the slurry with a base like triethylamine (NEt₃) or ammonia.[1] A common practice is to add 0.5-1% triethylamine to the eluent. This is especially important if your derivatives contain amine functionalities.

  • Switch the Stationary Phase: If deactivation is insufficient, consider an alternative stationary phase.

    • Alumina (Al₂O₃): Can be basic, neutral, or acidic. Neutral or basic alumina is often a good choice for acid-sensitive compounds.[7][10] Basic alumina is particularly effective at removing acidic impurities.[10]

    • Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica and can be a gentle alternative.[8]

Potential Degradation on Acidic Silica

reactant 4,5-Difluoro-2-methoxy benzyl bromide (Less Polar) intermediate Benzylic Carbocation (Highly Reactive) reactant:port->intermediate H₂O / Silica (H⁺) product 4,5-Difluoro-2-methoxy benzyl alcohol (More Polar) intermediate->product + OH⁻

Caption: Hydrolysis of benzyl bromide on an acidic silica surface.

Question 3: My crude sample won't dissolve in the mobile phase. How should I load it onto the column?

Forcing a poorly soluble sample onto a column by dissolving it in a strong solvent (like pure DCM or acetone) is a common mistake that leads to disastrous separation.[8][9] The strong solvent carries the entire mixture part-way down the column in a single band, preventing any effective separation from occurring at the top.

The Solution: Dry Loading

Dry loading (or solid loading) is the preferred method for samples with poor solubility in the eluent.[8][9] This technique involves adsorbing your crude mixture onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the top of your column.

Benefits of Dry Loading:

  • Ensures the sample is introduced to the column in a very narrow, concentrated band.[9]

  • Prevents issues related to sample solubility in the mobile phase.

  • Improves resolution and peak shape, especially for difficult separations.

See Protocol 3 for a detailed, step-by-step guide to dry loading.

Frequently Asked Questions (FAQs)

  • Q: What is the best way to choose a starting solvent system?

    • A: Use Thin-Layer Chromatography (TLC).[3][7] Start with a moderately polar system like 20% Ethyl Acetate in Hexane. Spot your crude mixture and see where the components run. If they are all at the bottom, increase the polarity (e.g., to 40% EtOAc). If they are all at the top, decrease the polarity (e.g., to 5% EtOAc). The goal is to find a system that moves your desired compound to an Rf of 0.25-0.35 while maximizing separation from impurities.[4]

  • Q: Can I use reversed-phase chromatography for these compounds?

    • A: Yes, reversed-phase (e.g., C18 silica) is a viable option, especially if your compound or impurities are very polar. The elution order will be inverted: non-polar compounds will be retained longer, while polar compounds will elute earlier. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.

  • Q: Are there non-chromatographic methods to remove unreacted benzyl bromide?

    • A: Yes. If your desired product is stable, you can sometimes remove excess benzyl bromide by chemical means. For example, adding a tertiary amine like triethylamine can convert the benzyl bromide into a quaternary ammonium salt, which is water-soluble and can be removed with an aqueous wash.[11][12] Alternatively, distillation under reduced pressure can remove volatile benzyl bromide if your product has a much higher boiling point.[11]

Experimental Protocols

Protocol 1: 2D TLC for Compound Stability Assessment
  • Cut a square TLC plate (e.g., 5x5 cm).

  • Using a pencil, lightly draw a starting line on one edge.

  • Spot your compound in one corner of the plate, on the line.

  • Develop the plate in a chamber with your chosen solvent system.

  • Remove the plate and allow the solvent to completely evaporate. Do not visualize yet.

  • Rotate the plate 90 degrees, so the line of separated spots is now the new baseline.

  • Develop the plate again in the same solvent system.

  • Dry the plate and visualize under UV light.

  • Interpretation: Stable compounds will appear in a straight diagonal line. Any spots that appear off the diagonal represent degradation products formed during contact with the silica.[9]

Protocol 2: Preparation of Deactivated (Neutralized) Silica Gel
  • Prepare your chosen solvent system (e.g., 20% EtOAc/Hexane).

  • Add triethylamine (NEt₃) to the solvent system to a final concentration of 1% (v/v).

  • In a beaker, add the required amount of silica gel.

  • Slowly pour the triethylamine-containing solvent into the silica while stirring to create a uniform slurry. Be aware that this process can be exothermic.[1]

  • Pack your column with this slurry as you normally would.

  • Run the column using the same eluent containing 1% triethylamine.

Protocol 3: Dry Loading a Sample onto a Column
  • Dissolve your crude product in a suitable, low-boiling point solvent (e.g., dichloromethane or acetone) in a round-bottom flask.[9]

  • Add a small amount of silica gel to the flask (typically 2-3 times the mass of your crude product).

  • Swirl the flask to ensure the entire solution is absorbed by the silica.

  • Carefully remove the solvent by rotary evaporation until you are left with a dry, free-flowing powder. If it remains oily, add more silica and repeat.[9]

  • Pack your column with your chosen mobile phase as usual.

  • Carefully pour the powdered sample-silica mixture onto the top of the packed column bed, creating a thin, even layer.

  • Gently add a protective layer of sand on top of the sample layer.[9]

  • Carefully add the mobile phase and begin elution.

References

  • How can I select the solvent system for column chromatography? - ResearchGate. (2015). Retrieved from ResearchGate. [Link]

  • Troubleshooting Flash Column Chromatography - University of Rochester, Department of Chemistry. Retrieved from University of Rochester. [Link]

  • Chromatography: Solvent Systems For Flash Column - University of Rochester, Department of Chemistry. Retrieved from University of Rochester. [Link]

  • How To Choose Solvent System For Column Chromatography? - Chemistry For Everyone. (2024). Retrieved from YouTube. [Link]

  • Column Chromatography - University of Colorado Boulder, Department of Chemistry. Retrieved from University of Colorado Boulder. [Link]

  • Tips and Tricks for the Lab: Column Choices - ChemistryViews. (2012). Retrieved from ChemistryViews. [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012). Retrieved from ChemistryViews. [Link]

  • Column chromatography issues : r/chemistry - Reddit. (2022). Retrieved from Reddit. [Link]

  • Meta-Substituent Effects on Benzyl Free-Radical Stability. Retrieved from ElectronicsAndBooks. [Link]

  • How does one separate Benzyl bromide from the reaction mixture? - ResearchGate. (2014). Retrieved from ResearchGate. [Link]

  • BnBr purification via basic alumina? : r/chemistry - Reddit. (2015). Retrieved from Reddit. [Link]

  • HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum. (2007). Retrieved from Chromatography Forum. [Link]

  • Why can't I reproduce my TLC separation using flash column chromatography? - Biotage. (2023). Retrieved from Biotage. [Link]

  • Benzyl bromide synthesis by bromination or substitution - Organic Chemistry Portal. Retrieved from Organic Chemistry Portal. [Link]

  • Removing Benzyl bromide - ResearchGate. (2012). Retrieved from ResearchGate. [Link]

Sources

Validation & Comparative

A Researcher's Guide to Benzylating Agents: A Comparative Analysis of 4,5-Difluoro-2-methoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. Among the myriad of choices for the protection of hydroxyl and other nucleophilic functional groups, the benzyl ether stands as a stalwart, valued for its general robustness. However, the modern exigencies of complex molecule synthesis demand a more nuanced toolkit of benzylating agents, each offering a unique profile of reactivity, stability, and cleavage conditions. This guide provides an in-depth, data-driven comparison of 4,5-difluoro-2-methoxybenzyl bromide (DFMPM-Br) with other commonly employed benzylating agents, offering researchers, scientists, and drug development professionals a clear, objective analysis to inform their synthetic strategies.

The Benzyl Protecting Group: A Double-Edged Sword

The utility of the benzyl (Bn) group lies in its facile introduction via Williamson ether synthesis and its stability to a wide range of reaction conditions, including acidic and basic environments. However, the very stability that makes it a reliable protecting group can also be its downfall. The harsh conditions often required for its removal—typically catalytic hydrogenolysis or dissolution of metals—can be incompatible with sensitive functional groups elsewhere in the molecule. This has spurred the development of a diverse array of substituted benzylating agents, each with finely tuned electronic properties that modulate the lability of the corresponding benzyl ether.

This compound: A Unique Profile of Stability and Reactivity

This compound emerges as a compelling alternative, offering a unique combination of electronic features. The two electron-withdrawing fluorine atoms on the aromatic ring are expected to decrease the electron density of the benzyl system, thereby influencing both the reactivity of the bromide and the stability of the resulting ether. Conversely, the electron-donating methoxy group at the ortho position can modulate these effects. This intricate electronic balance bestows upon the 4,5-difluoro-2-methoxybenzyl (DFMPM) protecting group a distinct set of properties that can be strategically exploited in complex synthetic endeavors.

Comparative Analysis of Benzylating Agents

The performance of a benzylating agent is a composite of its reactivity in the protection step and the stability of the resulting ether under various conditions, as well as the ease and selectivity of its cleavage. This section provides a comparative overview of DFMPM-Br with other benchmark benzylating agents.

Reactivity in Nucleophilic Substitution

The rate of benzylation is critically dependent on the electrophilicity of the benzylic carbon. Electron-withdrawing substituents on the aromatic ring generally decrease the rate of SN2 reactions by destabilizing the transition state. Conversely, in SN1-type reactions, electron-donating groups accelerate the reaction by stabilizing the benzylic carbocation intermediate. Benzyl bromide itself can react via both SN1 and SN2 pathways depending on the reaction conditions[1][2].

The presence of two fluorine atoms in DFMPM-Br is anticipated to decrease its reactivity in SN2 reactions compared to unsubstituted benzyl bromide. However, the ortho-methoxy group may partially counteract this effect. In contrast, the strongly electron-donating methoxy group in 4-methoxybenzyl bromide (PMB-Br) significantly enhances its reactivity, particularly under conditions that favor an SN1 mechanism.

Table 1: Theoretical Reactivity Profile of Common Benzylating Agents

Benzylating AgentStructureKey SubstituentsExpected Relative Reactivity (SN2)Expected Relative Reactivity (SN1)
Benzyl Bromide (BnBr)Benzene ringNoneBaselineBaseline
4-Methoxybenzyl Bromide (PMB-Br)4-MethoxyElectron-donatingSlightly DecreasedSignificantly Increased
2,4-Dimethoxybenzyl Bromide2,4-DimethoxyStrongly electron-donatingDecreasedVery Significantly Increased
This compound (DFMPM-Br)4,5-Difluoro, 2-MethoxyElectron-withdrawing (F), Electron-donating (OMe)DecreasedDecreased
Stability and Cleavage of the Resulting Benzyl Ethers

The true utility of a protecting group is defined by its stability profile and the orthogonality of its cleavage conditions relative to other protecting groups in the molecule. The electronic nature of the substituents on the aromatic ring plays a pivotal role in determining the lability of the benzyl ether.

Oxidative Cleavage:

Electron-donating groups, such as a p-methoxy substituent, render the benzyl ether more susceptible to oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN). This is because the electron-rich aromatic ring can be more readily oxidized, initiating the cleavage mechanism. Standard benzyl ethers are generally stable to these conditions, allowing for the selective deprotection of PMB ethers in the presence of benzyl ethers[3][4].

The DFMPM group, with its electron-withdrawing fluorine atoms, is expected to be significantly more resistant to oxidative cleavage than the PMB group, likely exhibiting stability comparable to or even greater than the unsubstituted benzyl group. This enhanced stability can be a significant advantage when oxidative transformations are required elsewhere in the molecule.

Hydrogenolysis:

Catalytic hydrogenolysis is the most common method for the cleavage of benzyl ethers. The reaction proceeds via the cleavage of the C-O bond with hydrogen gas in the presence of a palladium or platinum catalyst[5][6]. While generally effective, this method can be non-selective and may also reduce other functional groups such as alkenes, alkynes, and some nitrogen-containing groups. The presence of fluorine atoms in the DFMPM group is not expected to significantly hinder hydrogenolysis, although the reaction rate may be slightly altered.

Acidic Cleavage:

Benzyl ethers are generally stable to a wide range of acidic conditions. However, strongly acidic conditions can lead to their cleavage. The stability of substituted benzyl ethers to acid is influenced by the ability of the substituents to stabilize a potential benzylic carbocation intermediate. Electron-donating groups enhance the rate of acid-catalyzed cleavage, while electron-withdrawing groups retard it. Therefore, the DFMPM ether is predicted to be more stable to acidic conditions than the PMB ether and likely more stable than the parent benzyl ether.

Table 2: Comparative Stability and Cleavage of Benzyl Ethers

Protecting GroupOxidative Cleavage (DDQ/CAN)Hydrogenolysis (H₂/Pd)Acidic Cleavage (TFA)
Benzyl (Bn)StableLabileStable
4-Methoxybenzyl (PMB)LabileLabileLabile
2,4-Dimethoxybenzyl (DMB)Very LabileLabileVery Labile
4,5-Difluoro-2-methoxybenzyl (DFMPM) Expected to be Stable Expected to be Labile Expected to be Very Stable

Experimental Protocols

General Procedure for the Protection of an Alcohol with a Benzylating Agent

This protocol describes a standard Williamson ether synthesis for the benzylation of a primary alcohol.

Workflow Diagram:

G cluster_0 Protection of Alcohol A Alcohol in Anhydrous Solvent B Add Base (e.g., NaH) A->B C Stir at 0°C to rt B->C D Add Benzylating Agent C->D E Reaction Monitoring (TLC) D->E F Aqueous Workup E->F G Purification (Chromatography) F->G H Protected Alcohol G->H

Caption: General workflow for the protection of an alcohol.

Step-by-Step Methodology:

  • To a stirred solution of the alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) (0.1-0.5 M) under an inert atmosphere (e.g., argon) at 0 °C, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the benzylating agent (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired benzyl ether.

General Procedure for the Oxidative Deprotection of a PMB Ether

This protocol outlines the selective cleavage of a p-methoxybenzyl ether in the presence of other functional groups.

Workflow Diagram:

G cluster_1 Oxidative Deprotection A PMB-Protected Substrate in CH2Cl2/H2O B Cool to 0°C A->B C Add DDQ B->C D Stir and Warm to rt C->D E Quench with NaHCO3 (aq) D->E F Extraction and Purification E->F G Deprotected Alcohol F->G

Caption: Workflow for the oxidative deprotection of a PMB ether.

Step-by-Step Methodology:

  • Dissolve the PMB-protected substrate (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 10:1 to 20:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 equiv) portion-wise. The reaction mixture will typically turn dark.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the deprotected alcohol.

Conclusion: Strategic Application of this compound

This compound represents a valuable addition to the synthetic chemist's arsenal of protecting group strategies. The electron-withdrawing nature of the fluorine atoms imparts a predicted high stability towards oxidative and acidic conditions, offering a significant advantage in synthetic routes involving these reagents. While its reactivity in the protection step may be somewhat attenuated compared to more electron-rich benzylating agents, this can often be overcome by adjusting reaction conditions. The true power of the DFMPM group lies in its anticipated orthogonality to other benzyl-type protecting groups, allowing for intricate and selective deprotection sequences in the synthesis of complex molecules. Further experimental validation of the reactivity and cleavage profiles of this promising reagent will undoubtedly solidify its position as a key tool in modern organic synthesis.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014. [Link]

  • Horita, K.; Yoshioka, T.; Tanaka, T.; Oikawa, Y.; Yonemitsu, O. On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Tetrahedron1986 , 42 (11), 3021–3028. [Link]

  • Oikawa, Y.; Tanaka, T.; Horita, K.; Yoshioka, T.; Yonemitsu, O. DDQ oxidation of benzyl ethers: a facile and selective method for the cleavage of p-methoxybenzyl ethers. Tetrahedron Lett.1984 , 25 (47), 5393–5396. [Link]

  • Sajiki, H.; Hirota, K. A novel and versatile method for the chemoselective hydrogenolysis of benzyl ethers in the presence of other reducible functions. Tetrahedron1998 , 54 (46), 13981–13996. [Link]

  • Quora. What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? [Link]

  • Royal Society of Chemistry. DDQ as a versatile and easily recyclable oxidant: a systematic review. [Link]

  • Homework.Study.com. Why does benzyl bromide react under both Sn1 conditions and Sn2 conditions? [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. [Link]

  • ResearchGate. Comparison of S N 2 reaction of 2 with benzyl bromide (BnBr) in... [Link]

  • Organic Chemistry Portal. Benzyl Ethers. [Link]

  • Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Hydrogenolysis. [Link]

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A Comparative Guide to the Reactivity of 4,5-Difluoro-2-methoxybenzyl bromide and 4-fluorobenzyl bromide in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, the targeted introduction of substituted benzyl groups is a cornerstone of molecular design. The reactivity of the benzyl halide precursors is of paramount importance for the efficiency and success of synthetic campaigns. This guide provides an in-depth comparative analysis of the reactivity of two such precursors: 4,5-Difluoro-2-methoxybenzyl bromide and 4-fluorobenzyl bromide , in the context of bimolecular nucleophilic substitution (SN2) reactions.

Executive Summary

This guide elucidates the electronic and steric factors governing the reactivity of this compound and 4-fluorobenzyl bromide. Through a detailed analysis of substituent effects and supported by a discussion of relevant kinetic principles, a clear differentiation in their reactivity profiles is established. While both are primary benzylic halides, predisposing them to the SN2 mechanism, the additional substituents on this compound introduce a complex interplay of competing electronic and steric influences. This guide will demonstrate that 4-fluorobenzyl bromide is expected to be more reactive than this compound in SN2 reactions , primarily due to the steric hindrance and the net electron-withdrawing nature of the additional substituents in the latter.

Unraveling the Substituent Effects: A Tale of Two Molecules

The reactivity of benzyl halides in SN2 reactions is exquisitely sensitive to the electronic and steric environment of the benzylic carbon. The SN2 reaction proceeds via a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon, leading to the displacement of the leaving group.[1] The rate of this reaction is therefore influenced by factors that affect the stability of the transition state.

4-fluorobenzyl bromide: A Baseline for Reactivity

4-Fluorobenzyl bromide serves as our reference compound. The single fluorine atom at the para-position exerts two opposing electronic effects:

  • Inductive Effect (-I): As the most electronegative element, fluorine withdraws electron density from the aromatic ring through the sigma bond framework. This effect tends to slightly destabilize the electron-rich SN2 transition state.

  • Mesomeric (Resonance) Effect (+M): The lone pairs on the fluorine atom can be donated into the π-system of the benzene ring.[2] This donation of electron density can help to stabilize the transition state.

For fluorine, the inductive and mesomeric effects are of similar magnitude but opposing in direction, resulting in a relatively minor net effect on the reactivity of the benzylic carbon compared to unsubstituted benzyl bromide.[2]

This compound: A More Complex Picture

The reactivity of this compound is modulated by a combination of three substituents, each contributing its own electronic and steric influence:

  • Fluorine atoms (at positions 4 and 5): The two fluorine atoms exert a strong cumulative electron-withdrawing inductive effect (-I). While they also possess a +M effect, the net result of two fluorine substituents is a significant withdrawal of electron density from the ring.

  • Methoxy group (at position 2): The methoxy group is a powerful electron-donating group through resonance (+M effect), where the lone pairs on the oxygen atom delocalize into the aromatic ring. It also has a weaker electron-withdrawing inductive effect (-I). The key feature of this substituent is its position.

  • Ortho-substituent Effect: The methoxy group at the ortho-position introduces significant steric hindrance .[3] The bulky methoxy group physically obstructs the backside attack of the incoming nucleophile on the benzylic carbon, which is the required trajectory for an SN2 reaction.[4][5] This steric impediment raises the energy of the transition state, thereby slowing down the reaction rate.

Quantitative Insights: A Hammett Analysis

The overall electronic effect of the substituents can be approximated by the sum of their individual Hammett constants (σ). A more positive Σσ value indicates a greater net electron-withdrawing character.

SubstituentPositionHammett Constant (σp)Hammett Constant (σm)
-Fpara+0.06+0.34
-Fmeta+0.34-
-OCH₃ortho--

Note: Standard Hammett constants are not typically defined for ortho substituents due to the strong influence of steric effects.

For 4-fluorobenzyl bromide , the para-fluoro group has a σp of +0.06, indicating a very slight net electron-withdrawing effect.

For This compound , we can approximate the electronic effect by considering the substituents relative to the benzylic carbon. The 4-fluoro is para, the 5-fluoro is meta, and the 2-methoxy is ortho. The combined inductive effect of the two fluorine atoms will significantly increase the electron-withdrawing nature of the ring compared to the single fluorine in 4-fluorobenzyl bromide. Although the ortho-methoxy group is electron-donating via resonance, its steric hindrance is expected to be a dominant factor in an SN2 reaction.

Experimental Data: A Comparative Overview

While a direct head-to-head kinetic study is not available, the reactivity trends of various substituted benzyl bromides in SN2 reactions consistently demonstrate the retarding effect of electron-withdrawing groups and ortho-substituents. For instance, electron-withdrawing groups generally decrease the rate of SN2 reactions on benzyl halides.[7] Furthermore, ortho-substituted benzyl halides typically react slower than their para-isomers due to steric hindrance.

Based on these established principles, we can construct a qualitative comparison of the expected reaction rates.

CompoundKey Substituent EffectsExpected Relative SN2 Reactivity
4-fluorobenzyl bromide -I and +M effects of para-F are nearly balanced.Higher
This compound Strong -I from two F atoms, and significant steric hindrance from the ortho-OCH₃ group.Lower

Experimental Protocols

To empirically validate the predicted difference in reactivity, a competitive SN2 reaction can be performed. This experiment would provide a direct comparison of the two substrates under identical conditions.

Protocol: Competitive SN2 Reaction of Benzyl Bromides

Objective: To determine the relative reactivity of this compound and 4-fluorobenzyl bromide in an SN2 reaction with a common nucleophile.

Materials:

  • This compound

  • 4-fluorobenzyl bromide

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve equimolar amounts (e.g., 1.0 mmol) of this compound and 4-fluorobenzyl bromide in anhydrous acetone (20 mL).

  • Add a known amount of an internal standard (e.g., 0.5 mmol of dodecane).

  • In a separate flask, prepare a solution of sodium iodide (e.g., 1.0 mmol) in anhydrous acetone (10 mL). This creates a limiting amount of the nucleophile.

  • Reaction Initiation: At time t=0, add the sodium iodide solution to the stirred solution of the benzyl bromides.

  • Reaction Monitoring: At regular time intervals (e.g., 15, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching: Immediately quench the aliquot by adding it to a vial containing a dilute solution of sodium thiosulfate in water to remove any unreacted iodide.

  • Extraction: Extract the organic components with a small volume of a suitable solvent (e.g., diethyl ether).

  • Analysis: Analyze the organic extract by GC-MS.

  • Data Analysis: By comparing the peak areas of the unreacted benzyl bromides relative to the internal standard at each time point, the relative rate of consumption of each substrate can be determined. The substrate that is consumed more quickly is the more reactive species.

Visualizing the Reaction Dynamics

The following diagrams illustrate the key concepts discussed in this guide.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Reactants Nu⁻ + R-CH₂-Br TS [Nu---CH₂(R)---Br]⁻ Reactants->TS Backside Attack Products Nu-CH₂-R + Br⁻ TS->Products Inversion of Stereochemistry

Caption: Generalized SN2 reaction mechanism.

Caption: Steric hindrance at the benzylic position.

Conclusion

In the comparative analysis of this compound and 4-fluorobenzyl bromide, a clear distinction in reactivity towards SN2 reactions emerges. While both are primary benzyl halides, the additional substituents on the former introduce significant deactivating factors. The cumulative electron-withdrawing inductive effect of the two fluorine atoms reduces the electron density at the benzylic carbon, making it a less favorable target for nucleophilic attack. More critically, the ortho-methoxy group presents a substantial steric barrier to the requisite backside attack of the nucleophile, significantly increasing the activation energy of the SN2 transition state.

Therefore, for synthetic applications requiring efficient nucleophilic displacement at the benzylic position, 4-fluorobenzyl bromide is the more reactive substrate . Researchers and drug development professionals should consider these reactivity differences when designing synthetic routes to ensure optimal reaction conditions and yields.

References

  • Leah4sci. SN2 Competition Experiments, Part 1: Prelab Lecture. YouTube. Available at: [Link]

  • Leah4sci. SN2 Competition Experiments, Part 2: Carrying Out the SN2 Reactions. YouTube. Available at: [Link]

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A Technical Guide to 4,5-Difluoro-2-methoxybenzyl Bromide: Enhancing Stability and Orthogonality in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of complex, multi-step organic synthesis, the strategic selection of protecting groups is a critical determinant of success. An ideal protecting group should be easily introduced and removed in high yield under conditions that do not interfere with other functional groups within the molecule. The benzyl (Bn) ether is a stalwart in this regard, offering robust protection for alcohols. However, the demands of modern synthetic challenges, particularly in the synthesis of intricate pharmaceutical intermediates, necessitate a more nuanced toolkit of protecting groups with tailored stabilities. This guide provides an in-depth technical comparison of 4,5-Difluoro-2-methoxybenzyl bromide, a reagent designed to offer unique advantages over traditional benzylating agents. We will explore its synthesis, application, and deprotection, supported by comparative data and detailed experimental protocols, to provide researchers, scientists, and drug development professionals with a clear understanding of its strategic value.

The Electronic Tug-of-War: How Substituents Define a Protecting Group's Character

The utility of a substituted benzyl ether protecting group is dictated by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs), such as a methoxy group, enrich the benzene ring with electron density. This increased electron density makes the benzylic position more susceptible to oxidative cleavage. A prime example is the p-methoxybenzyl (PMB) group, which can be selectively removed in the presence of a standard benzyl group using oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1][2]

Conversely, electron-withdrawing groups (EWGs), such as fluorine atoms, decrease the electron density of the aromatic ring. This has the opposite effect, rendering the benzyl ether more stable to oxidative and acidic conditions.[3] This electronic modulation is the key to creating "orthogonal" protecting group strategies, where one group can be removed selectively while another remains intact.[4][5]

This compound presents a unique case where both an EDG (2-methoxy) and two EWGs (4,5-difluoro) are present. This specific arrangement offers a fine-tuned reactivity profile, providing enhanced stability compared to PMB while still being distinct from the parent benzyl group.

Core Advantages of the 4,5-Difluoro-2-methoxybenzyl (DFMBn) Group

The strategic placement of the fluoro and methoxy substituents on the benzyl ring imparts several key advantages to the DFMBn protecting group:

  • Enhanced Stability and Orthogonality: The presence of two electron-withdrawing fluorine atoms counteracts the electron-donating effect of the methoxy group. This makes the DFMBn group significantly more stable to oxidative conditions than the commonly used PMB group. This enhanced stability allows for the selective deprotection of a PMB ether in the presence of a DFMBn ether, a crucial feature for orthogonal synthesis strategies. For instance, a similar principle is demonstrated with a 3-fluoro-4-siloxybenzyl group, which is stable to DDQ, allowing for the selective cleavage of a PMB group in the same molecule.[3][6]

  • Tunable Cleavage Conditions: While more stable than PMB, the DFMBn group can still be removed under standard reductive conditions (e.g., hydrogenolysis). This provides flexibility in the deprotection strategy, allowing the chemist to choose the most appropriate method based on the other functional groups present in the molecule.

  • Improved NMR Spectral Resolution: In complex molecules with multiple benzyl-type protecting groups, the proton and carbon signals of the benzylic methylenes often overlap in NMR spectra, complicating analysis. Studies have shown that fluorinated benzyl ethers exhibit a significant upfield shift in the 13C NMR spectrum for the methylene carbon compared to their non-fluorinated counterparts. This can lead to enhanced spectral resolution, simplifying characterization.[3]

Comparative Analysis with Alternative Benzylating Agents

To fully appreciate the utility of this compound, a comparison with standard benzylating agents is essential.

Protecting GroupStructureKey AdvantagesTypical Cleavage Conditions
Benzyl (Bn) Benzyl bromideRobust, widely used, and economical.H₂, Pd/C (Hydrogenolysis)[7]; Strong acids (limited use).[8]
p-Methoxybenzyl (PMB) p-Methoxybenzyl bromideCleaved under mild oxidative conditions, orthogonal to Bn.[1]DDQ, CAN (Oxidative)[2]; TFA (Acidic).[9]
4,5-Difluoro-2-methoxybenzyl (DFMBn) This compoundEnhanced stability to oxidation vs. PMB, potential for improved NMR resolution.H₂, Pd/C (Hydrogenolysis); Expected to be resistant to mild oxidative cleavage (e.g., DDQ).
4-Fluorobenzyl (4-FBn) 4-Fluorobenzyl bromideIncreased stability to acidic and oxidative conditions vs. Bn.[3]H₂, Pd/C (Hydrogenolysis).[3]

Experimental Protocols

The following protocols provide a general framework for the application of this compound in the protection of a primary alcohol and subsequent deprotection.

Protocol 1: Protection of a Primary Alcohol using Williamson Ether Synthesis

This protocol describes the formation of a DFMBn ether from a primary alcohol.

Materials:

  • Primary alcohol (1.0 equiv)

  • This compound (1.2 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the primary alcohol in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices: The use of a strong base like NaH is necessary to deprotonate the alcohol, forming a nucleophilic alkoxide.[10] DMF is a suitable polar aprotic solvent for this SN2 reaction.[11] The reaction is initially cooled to control the exothermic reaction of NaH with the alcohol and then warmed to ensure complete reaction.

G cluster_workflow Protection Workflow Start Primary Alcohol + NaH in DMF Step1 Alkoxide Formation (0°C to RT) Start->Step1 Step2 Add this compound (0°C) Step1->Step2 Step3 Reaction (RT, 12-16h) Step2->Step3 Step4 Quench with NH4Cl Step3->Step4 Step5 Workup & Purification Step4->Step5 End DFMBn-Protected Alcohol Step5->End

Caption: Workflow for alcohol protection.

Protocol 2: Deprotection of a DFMBn Ether via Hydrogenolysis

This protocol describes the cleavage of the DFMBn protecting group to regenerate the free alcohol.

Materials:

  • DFMBn-protected alcohol (1.0 equiv)

  • Palladium on carbon (Pd/C), 10 wt% (10 mol%)

  • Methanol or Ethyl Acetate

  • Hydrogen (H₂) gas balloon or Parr hydrogenator

Procedure:

  • Dissolve the DFMBn-protected alcohol in methanol or ethyl acetate in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with H₂ gas (repeat 3x).

  • Stir the reaction mixture under an H₂ atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • If necessary, purify the crude product by flash column chromatography.

Causality Behind Experimental Choices: Catalytic hydrogenolysis is a mild and effective method for cleaving benzyl ethers without affecting many other functional groups.[12] Palladium on carbon is a highly active and commonly used catalyst for this transformation.[7] The Celite filtration is crucial for removing the pyrophoric palladium catalyst safely.

G cluster_workflow Deprotection Workflow Start DFMBn-Protected Alcohol Step1 Dissolve in Solvent (MeOH or EtOAc) Start->Step1 Step2 Add Pd/C Catalyst Step1->Step2 Step3 React under H2 Atmosphere (RT) Step2->Step3 Step4 Filter through Celite Step3->Step4 Step5 Concentrate Step4->Step5 End Free Alcohol Step5->End

Caption: Workflow for DFMBn deprotection.

Conclusion

This compound is a valuable reagent for the protection of alcohols, offering a unique combination of stability and tunable reactivity. The presence of both electron-withdrawing fluorine atoms and an electron-donating methoxy group creates a protecting group (DFMBn) that is more stable to oxidative cleavage than the standard PMB group, enabling its use in orthogonal synthetic strategies. While readily cleaved by standard hydrogenolysis, its enhanced stability provides chemists with greater flexibility in the design and execution of complex molecular syntheses. For researchers in drug discovery and development, the strategic application of such tailored protecting groups is indispensable for achieving synthetic efficiency and success.

References

  • Boons, G. J., et al. (2009). The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions. The Journal of Organic Chemistry, 74(6), 2486-2493. Available at: [Link]

  • Boons, G. J., et al. (2009). The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions. PubMed, 19236049. Available at: [Link]

  • University of Cambridge. (n.d.). Protecting Groups and Orthogonal Protection Strategies.
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  • ResearchGate. (2025). Studies on the hydrogenolysis of benzyl ethers. Request PDF. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Acidic Deprotection of the 2,4-Dimethoxybenzyl (DMB) Group with Trifluoroacetic Acid (TFA).
  • Volbeda, A. G., et al. (2015). Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. The Journal of Organic Chemistry, 80(17), 8796-8806. Available at: [Link]

  • Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 95% Purity, C8H7BrF2O, 1 gram. Retrieved from [Link]

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Harnessing the Potential of the 4,5-Difluoro-2-methoxybenzyl Moiety: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical building blocks is a critical step in the journey from a promising lead compound to a clinically effective drug. The strategic incorporation of specific structural motifs can profoundly influence a molecule's biological activity, pharmacokinetic profile, and overall therapeutic potential. This guide provides an in-depth analysis of the potential biological activities of compounds synthesized using 4,5-difluoro-2-methoxybenzyl bromide, a scaffold that combines the advantageous properties of both fluorine and methoxy substituents. While direct extensive research on this specific building block is emerging, we can infer its potential by examining structurally related compounds that have demonstrated significant biological effects. This guide will objectively compare the anticipated performance of 4,5-difluoro-2-methoxybenzyl derivatives with established alternatives, supported by experimental data from analogous compounds.

The rationale for employing fluorinated and methoxylated scaffolds in medicinal chemistry is well-established. The introduction of fluorine atoms can enhance metabolic stability, increase binding affinity to target proteins, and improve bioavailability.[1] The strong carbon-fluorine bond is resistant to metabolic cleavage, and the high electronegativity of fluorine can alter the electronic properties of a molecule, leading to more favorable interactions with biological targets.[2] Similarly, the methoxy group can modulate a compound's lipophilicity and hydrogen bonding capacity, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.[3] The 4,5-difluoro-2-methoxybenzyl moiety, therefore, represents a promising scaffold for the design of novel therapeutics with potentially enhanced pharmacological profiles.

Comparative Analysis: Learning from Structurally Related Scaffolds

To understand the potential of the 4,5-difluoro-2-methoxybenzyl group, we can draw valuable insights from the well-documented biological activities of compounds bearing similar structural features, such as the difluorobenzyl and methoxybenzyl moieties.

The Success of the Difluorobenzyl Moiety in Antiviral Therapy

A compelling case for the utility of the difluorobenzyl group comes from the field of HIV treatment. The 2,4-difluorobenzyl moiety is a key pharmacophore in several highly successful HIV-1 integrase strand transfer inhibitors (INSTIs), including dolutegravir and cabotegravir.[1][4] These drugs have revolutionized HIV therapy due to their high potency, favorable resistance profiles, and good patient tolerance. The difluorobenzyl group in these molecules plays a crucial role in their binding to the HIV-1 integrase enzyme, contributing significantly to their efficacy.[1]

Compound Structure Mechanism of Action Key Biological Activity (IC50/EC50)
Dolutegravir Contains a 2,4-difluorobenzyl groupHIV-1 Integrase Strand Transfer InhibitorIC50 = 2.7 nM
Cabotegravir Contains a 2,4-difluorobenzyl groupHIV-1 Integrase Strand Transfer InhibitorIC50 = 3.0 nM
Bictegravir Contains a 2,4-difluorobenzyl groupHIV-1 Integrase Strand Transfer InhibitorEC50 = 2.5 nM

This table presents a summary of the biological activity of prominent HIV-1 integrase inhibitors containing a difluorobenzyl moiety. The data is compiled from publicly available sources and serves as a benchmark for the potential potency of compounds containing a difluorinated benzyl group.

The exceptional potency of these compounds underscores the importance of the difluorobenzyl scaffold in achieving high-affinity binding to the target enzyme. While the substitution pattern of 4,5-difluoro in our topic compound differs from the 2,4-difluoro pattern in these drugs, the fundamental contribution of the two fluorine atoms to enhancing biological activity is expected to be conserved. The altered substitution pattern may, however, lead to differences in binding orientation and metabolic stability, potentially offering advantages in overcoming drug resistance or improving pharmacokinetic properties.

Anticancer and Other Biological Activities of Methoxy-Substituted Aromatics

The presence of a methoxy group on the benzyl ring also suggests potential for other therapeutic applications, particularly in oncology. Numerous studies have reported the anticancer activities of compounds containing methoxy-substituted phenyl rings.[5][6][7] For instance, certain stilbene and dibenzo[b,f]oxepin derivatives with methoxy groups have shown potent cytotoxic effects against various cancer cell lines.[5] These compounds can induce apoptosis and cell cycle arrest, highlighting the potential of methoxy-containing scaffolds in cancer drug discovery.[5]

Furthermore, a novel marine-derived compound, 3,5-dihydroxy-4-methoxybenzyl alcohol, has demonstrated anticancer activity in human glioblastoma cells by modulating multiple signaling pathways, including the PI3K/Akt/mTOR pathway.[8] This suggests that the methoxybenzyl scaffold can serve as a valuable template for the development of new anticancer agents.

Experimental Protocols: A Roadmap for Evaluation

To empirically determine the biological activity of novel compounds synthesized with this compound, a systematic approach involving chemical synthesis followed by biological screening is necessary.

Representative Synthesis of a Novel 4,5-Difluoro-2-methoxybenzyl Derivative

The following is a representative, hypothetical protocol for the synthesis of a novel compound incorporating the 4,5-difluoro-2-methoxybenzyl moiety. This protocol is based on standard organic synthesis techniques.

Objective: To synthesize N-(4-aminophenyl)-2-(4,5-difluoro-2-methoxybenzyloxy)acetamide.

Materials:

  • This compound

  • N-(4-hydroxyphenyl)acetamide

  • Potassium carbonate (K2CO3)

  • Acetonitrile (CH3CN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-(4-hydroxyphenyl)acetamide (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired product.

  • Characterize the final compound by 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compound against a human cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • Synthesized compound

  • MCF-7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO2 incubator.

  • Prepare serial dilutions of the synthesized compound in culture medium.

  • After 24 hours, replace the medium with fresh medium containing different concentrations of the compound and a vehicle control (DMSO).

  • Incubate the cells for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Pathways and Workflows

To better understand the potential mechanisms of action and the experimental process, the following diagrams are provided.

G cluster_0 HIV-1 Replication Cycle HIV_RNA HIV RNA HIV_DNA HIV DNA HIV_RNA->HIV_DNA Reverse Transcription Provirus Integrated Provirus HIV_DNA->Provirus Integration (Target of INSTIs) Viral_Proteins New Viral Proteins Provirus->Viral_Proteins Transcription & Translation New_Virions New HIV Virions Viral_Proteins->New_Virions Assembly

Caption: The HIV-1 replication cycle and the point of intervention for integrase inhibitors.

G Start 4,5-Difluoro-2- methoxybenzyl bromide Synthesis Chemical Synthesis of Novel Compound Start->Synthesis Purification Purification & Characterization Synthesis->Purification BioAssay Biological Activity Screening (e.g., MTT) Purification->BioAssay DataAnalysis Data Analysis & IC50 Determination BioAssay->DataAnalysis SAR Structure-Activity Relationship Studies DataAnalysis->SAR End Lead Optimization SAR->End

Caption: A general workflow for the synthesis and biological evaluation of novel compounds.

Conclusion and Future Perspectives

While direct experimental data on the biological activities of compounds synthesized from this compound is not yet widely published, a comparative analysis of structurally related compounds provides a strong rationale for its investigation in drug discovery. The proven success of the difluorobenzyl moiety in antiviral drugs and the established anticancer potential of methoxy-substituted aromatic compounds suggest that this scaffold holds significant promise for the development of novel therapeutics.

Future research should focus on the synthesis of a diverse library of compounds incorporating the 4,5-difluoro-2-methoxybenzyl moiety and their systematic evaluation in a range of biological assays. This will not only elucidate the specific therapeutic potential of this scaffold but also contribute to a deeper understanding of the structure-activity relationships of fluorinated and methoxylated compounds in drug design.

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A Senior Application Scientist's Guide to the Structural Validation of 4,5-Difluoro-2-methoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Fluorinated Benzyl Halides in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1] 4,5-Difluoro-2-methoxybenzyl bromide is a key building block in this domain, serving as a versatile reagent for introducing a difluorinated methoxybenzyl moiety into target molecules.

However, the very reactivity that makes this reagent valuable also presents challenges. The synthesis of substituted benzyl bromides can yield a mixture of constitutional isomers, starting materials, and over-brominated byproducts.[2][3] For researchers in drug development, using a reagent with an unconfirmed or impure structure is a critical risk, leading to ambiguous biological data, failed syntheses, and significant loss of time and resources.

This guide provides an in-depth, experience-driven framework for the unequivocal structural validation of this compound. We will move beyond rote procedural descriptions to explain the scientific rationale behind a multi-technique, orthogonal approach. This self-validating workflow ensures the highest degree of confidence in the material's identity, purity, and suitability for downstream applications.

The Imperative of Orthogonal Validation: A Workflow for Certainty

Relying on a single analytical technique is insufficient for complete structural validation. An elemental analysis might yield the correct formula for the wrong isomer, and a mass spectrum can confirm the molecular weight but not the specific arrangement of atoms. A truly robust validation system employs multiple, independent (orthogonal) methods that interrogate different properties of the molecule. Our workflow integrates chromatographic separation with mass and spectroscopic analysis, ensuring each result corroborates the others.

G cluster_0 Purity & Identity Workflow Sample Received Sample (this compound) HPLC HPLC-UV Analysis Sample->HPLC Inject Purity Purity Assessment (>95%?) HPLC->Purity LCMS LC-MS Analysis Purity->LCMS Yes Reject Reject or Repurify Purity->Reject No Mass Mass Confirmation (m/z = 237.04, Br isotope pattern) LCMS->Mass NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Mass->NMR Yes Mass->Reject No Structure Definitive Structure & Isomer Confirmation NMR->Structure Validated Validated Product Structure->Validated Confirmed Structure->Reject Isomer/Impurity Detected

Caption: Orthogonal workflow for validating this compound.

Part 1: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: Before investing time in complex structural elucidation, we must first confirm that we are analyzing a single, pure compound. HPLC is the gold standard for this purpose, separating the target molecule from non-volatile impurities and closely related isomers.[4] A reversed-phase C18 column is ideal as it effectively retains and separates moderately polar aromatic compounds based on their hydrophobicity.[4] A gradient elution is crucial because potential impurities (e.g., the starting alcohol, di-brominated species) can have significantly different polarities.

Comparative Analysis of Analytical Techniques for Purity
TechniquePrincipleInformation ProvidedAdvantagesLimitations
HPLC-UV Differential partitioning between stationary and mobile phases.[5]Quantitative purity (% area), presence of non-volatile impurities.High sensitivity, excellent for quantitative analysis, widely available.[5]Requires a UV chromophore; may not detect all impurities if they don't absorb UV light.
GC-MS Partitioning in a gaseous mobile phase coupled with mass analysis.Presence of volatile impurities and byproducts.Excellent for separating volatile compounds; provides mass data for peak identification.Not suitable for non-volatile or thermally labile compounds.
qNMR Integration of NMR signals relative to a certified internal standard.High-precision quantitative purity (mass %).Provides structural and quantitative data simultaneously; highly accurate.Lower sensitivity than HPLC; requires a pure, stable internal standard.
Experimental Protocol: HPLC-UV Purity Method
  • Sample Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30 °C.

    • Detection: UV at 225 nm and 275 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample. Calculate purity using the area normalization method, where the main peak's area is expressed as a percentage of the total integrated peak area. A purity value of >95% is typically acceptable for proceeding with further validation.

Part 2: Molecular Weight and Isotopic Signature by Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and a characteristic isotopic pattern that acts as a fingerprint for the presence of bromine.[6] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[7] This results in two molecular ion peaks (M+ and M+2) of almost equal intensity, separated by 2 m/z units. This signature is a powerful and unmistakable confirmation of a mono-brominated compound.[7]

G cluster_0 Potential Isomers of Difluoro-methoxybenzyl bromide Target Target: 4,5-Difluoro (C₈H₇BrF₂O) MW: 237.04 MassSpec Mass Spectrometry Target->MassSpec NMRSpec NMR Spectroscopy Target->NMRSpec Isomer1 Isomer: 2,3-Difluoro (C₈H₇BrF₂O) MW: 237.04 Isomer1->MassSpec Isomer1->NMRSpec Isomer2 Isomer: 2,6-Difluoro (C₈H₇BrF₂O) MW: 237.04 Isomer2->MassSpec Isomer2->NMRSpec Isomer3 Isomer: 3,5-Difluoro (C₈H₇BrF₂O) MW: 237.04 Isomer3->MassSpec Isomer3->NMRSpec ResultMS Result: All show m/z 237/239. Cannot distinguish. MassSpec->ResultMS ResultNMR Result: Unique spectra. Can distinguish. NMRSpec->ResultNMR

Caption: Mass spectrometry confirms molecular weight but cannot distinguish isomers.

Experimental Protocol: LC-MS Analysis
  • Instrumentation: Couple the HPLC system described above to a mass spectrometer (e.g., quadrupole or time-of-flight) equipped with an electrospray ionization (ESI) source.[5]

  • Ionization Mode: Positive ESI is typically effective for this class of compounds.

  • Mass Range: Scan a mass range from m/z 100 to 400 to observe the parent ion and potential fragments.

  • Data Interpretation:

    • Confirm Molecular Ion: Look for two peaks of nearly equal intensity at m/z ~237 (for C₈H₇⁷⁹BrF₂O) and ~239 (for C₈H₇⁸¹BrF₂O).

    • Analyze Fragmentation: The most common fragmentation pathway for benzyl halides is the loss of HBr, leading to a prominent benzyl cation fragment.[8] For this molecule, a significant fragment should appear at m/z 157, corresponding to the [C₈H₇F₂O]⁺ ion.

Part 3: Definitive Structural Elucidation by NMR Spectroscopy

Expertise & Rationale: While HPLC confirms purity and MS confirms mass, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive, unambiguous structural proof. By analyzing the chemical environment of the ¹H, ¹³C, and ¹⁹F nuclei, we can map the molecule's connectivity and confirm the precise 4,5-difluoro-2-methoxy substitution pattern. This is the only technique that can reliably distinguish between the target compound and its various isomers.

Predicted NMR Data for this compound
NucleusPredicted Chemical Shift (δ, ppm)Multiplicity & Coupling (J, Hz)Rationale
¹H NMR ~7.2-7.4Doublet of doublets (dd)Aromatic proton at C6, coupled to two fluorine atoms.
~7.0-7.2Doublet of doublets (dd)Aromatic proton at C3, coupled to two fluorine atoms.
~4.6Singlet (s)Benzylic protons (-CH₂Br). Position is deshielded by the adjacent bromine.
~3.9Singlet (s)Methoxy protons (-OCH₃).
¹⁹F NMR -135 to -145MultipletFluorine atoms on the aromatic ring, coupled to each other and to adjacent protons.
¹³C NMR ~150-160 (d)Doublet (¹JCF)C4 and C5, directly attached to fluorine, showing large one-bond C-F coupling.
~115-125 (dd)Doublet of doublets (²JCF, ³JCF)Other aromatic carbons showing smaller two- and three-bond couplings to fluorine.
~56Singlet (s)Methoxy carbon (-OCH₃).
~28-32Singlet (s)Benzylic carbon (-CH₂Br).

Note: Predicted values are estimates. Actual values may vary based on solvent and instrument.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent that provides good solubility and minimal signal interference.[9]

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Pay close attention to the integration values, which should correspond to a 1:1:2:3 ratio for the aromatic, aromatic, benzylic, and methoxy protons, respectively.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This will show each unique carbon as a singlet, unless it is coupled to fluorine. The large C-F coupling constants are diagnostic for direct fluorination.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. The presence of two distinct signals (or a complex multiplet) in the expected region confirms the difluoro substitution.

  • (Optional) 2D NMR: If any ambiguity remains, 2D experiments like HSQC (correlates protons to directly attached carbons) and HMBC (correlates protons and carbons over 2-3 bonds) can be used to definitively assign all signals and confirm connectivity.

Conclusion: An Integrated Approach to Absolute Confidence

The structural validation of a critical reagent like this compound cannot be left to chance. By implementing a rigorous, multi-technique workflow, researchers can move forward with absolute confidence in their starting material. This guide demonstrates that a combination of HPLC for purity, mass spectrometry for molecular weight and elemental confirmation, and multi-nuclear NMR for unambiguous isomer identification forms a self-validating system. This orthogonal approach is not merely an academic exercise; it is a fundamental pillar of scientific integrity and a prerequisite for reproducible, high-impact research in drug discovery and development.

References

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  • Supplementary Information for scientific paper. (Source not fully identifiable).
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  • Ma, L., et al. (2025). Compound-specific stable carbon and bromine isotope analysis tracking transformation mechanisms of organobrominated contaminants: a review of principles, methodologies and applications. Environmental Science: Processes & Impacts. Available at: [Link]

  • ACS Publications. (2026). Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. Organic Letters. Available at: [Link]

  • PubMed. (2019). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. Available at: [Link]

  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

  • ResearchGate. Molecular structures of the analytes and the internal standard theobromine. Available at: [Link]

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  • ResearchGate. (2025). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Available at: [Link]

  • Google Patents. (2017). A kind of preparation method of pinaverium bromide intermediate 2-bromo-4,5-dimethoxybenzyl bromide.
  • CORE. (2015). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Available at: [Link]

  • Pharmacia. (2021). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. Available at: [Link]

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A Researcher's Guide to the Comparative Stability of Fluorinated Benzyl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, benzyl bromides serve as indispensable alkylating agents. Their utility, however, is shadowed by their inherent reactivity and potential to persist as genotoxic impurities (PGIs), which are strictly regulated.[1][2][3][4] A common strategy in modern drug design is the introduction of fluorine atoms to modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and receptor binding affinity.[5] This guide provides an in-depth analysis of how fluorination impacts the chemical stability of benzyl bromides, offering a theoretical framework and a robust experimental protocol for researchers in drug development and process chemistry.

The Underlying Mechanism: A Tale of Dueling Electronic Effects

The degradation of benzyl bromides, particularly in polar protic solvents, often proceeds through a nucleophilic substitution pathway. The stability of the intermediate benzylic carbocation formed during an SN1-type mechanism is a critical determinant of the reaction rate.[6] The introduction of fluorine onto the benzene ring creates a fascinating interplay of competing electronic effects that governs the stability of this intermediate.

  • Inductive Effect (-I): Fluorine is the most electronegative element, exerting a strong electron-withdrawing pull through the sigma bonds. This effect tends to destabilize a nearby positive charge, such as the one on the benzylic carbon, by intensifying its electron deficiency.[7][8]

  • Resonance Effect (+M): The lone pair electrons on the fluorine atom can be donated into the aromatic pi-system, delocalizing the positive charge of the carbocation. This resonance donation is a stabilizing force.[9]

For fluorine substituents on the aromatic ring, the powerful, distance-dependent inductive effect typically outweighs the resonance effect. This leads to a net destabilization of the benzylic carbocation, which consequently slows the rate of SN1-mediated degradation and enhances the overall stability of the benzyl bromide. This effect is even more pronounced with trifluoromethyl (-CF3) groups, which are exceptionally strong electron-withdrawing groups with no resonance donation capability.[5]

Electronic_Effects cluster_0 Fluorinated Benzyl Carbocation cluster_1 Effects on Stability Carbocation Benzylic Carbocation (+ charge on CH2) Inductive Inductive Effect (-I) (Electron Withdrawing) Carbocation->Inductive destabilizes Resonance Resonance Effect (+M) (Electron Donating) Carbocation->Resonance stabilizes Fluorine Fluorine Substituent on Ring Stability Overall Stability Inductive->Stability Increases Resonance->Stability Decreases (minor effect)

Caption: Competing electronic effects of a fluorine substituent on benzylic carbocation stability.

A Framework for Empirical Validation: Forced Degradation Study

Theoretical principles must be validated by empirical data. A forced degradation study is the gold standard for assessing the intrinsic stability of a chemical entity. The following protocol provides a self-validating system to compare the hydrolytic stability of different benzyl bromides under controlled stress conditions. High-Performance Liquid Chromatography (HPLC) with UV detection is the chosen analytical method due to its precision, sensitivity, and ubiquity in pharmaceutical labs.[1][2][4][10]

Experimental_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_data 4. Data Processing Stock Prepare Stock Solutions (e.g., 1 mg/mL in ACN) Samples Prepare Test Samples in Buffered Aqueous Solutions (pH 2, 7, 10) Stock->Samples Incubate Incubate Samples at 60°C Samples->Incubate Timepoints Withdraw Aliquots at Timed Intervals (0, 1, 2, 4, 8, 24h) Incubate->Timepoints HPLC Analyze via Validated Stability-Indicating HPLC Method Timepoints->HPLC Quantify Quantify % Remaining Parent Compound HPLC->Quantify Kinetics Calculate Degradation Rate (k) and Half-Life (t½) Quantify->Kinetics

Caption: Workflow for the comparative forced degradation study of benzyl bromides.

Detailed Experimental Protocol

This protocol is designed to compare Benzyl Bromide, 4-Fluorobenzyl Bromide, and 4-(Trifluoromethyl)benzyl Bromide.

3.1 Materials & Reagents

  • Test Compounds: Benzyl Bromide (≥99%), 4-Fluorobenzyl Bromide (≥99%), 4-(Trifluoromethyl)benzyl Bromide (≥99%).

  • Solvents: Acetonitrile (ACN, HPLC grade), Deionized Water.

  • Buffers:

    • pH 2.0: 0.01 M Hydrochloric Acid

    • pH 7.0: 0.01 M Phosphate Buffer

    • pH 10.0: 0.01 M Carbonate-Bicarbonate Buffer

  • Instrumentation: HPLC system with a UV/Vis or DAD detector, a thermostatically controlled column compartment, and an autosampler.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

3.2 Chromatographic Conditions

  • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Run Time: 10 minutes (ensure separation of parent peak from degradants).

3.3 Procedure

  • Stock Solution Preparation: Accurately weigh and dissolve each benzyl bromide in acetonitrile to prepare individual stock solutions of 1.0 mg/mL.

  • Forced Degradation Sample Preparation:

    • For each compound and each pH condition, add 100 µL of the stock solution to 9.9 mL of the respective buffer solution in a sealed vial. This creates a starting concentration of 10 µg/mL.

    • Prepare a "time zero" (t=0) sample for each condition by immediately transferring an aliquot to an HPLC vial and quenching the reaction by diluting 1:1 with the mobile phase.

  • Stress Incubation: Place the remaining sealed vials in a water bath or oven set to 60°C.

  • Time-Point Sampling: Withdraw aliquots (e.g., 500 µL) from each vial at predetermined intervals (e.g., 1, 2, 4, 8, and 24 hours). Immediately quench each sample as described for the t=0 point.

  • HPLC Analysis: Analyze all t=0 and stressed samples using the validated HPLC method. Record the peak area of the parent compound in each chromatogram.

3.4 Data Analysis

  • Calculate the percentage of the benzyl bromide remaining at each time point relative to its t=0 sample.

  • For each condition, plot the natural logarithm of the percentage remaining (ln[% Remaining]) against time (in hours).

  • The degradation rate constant (k) is the negative of the slope of the linear regression line.

  • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k .

Data Summary and Interpretation

The experimental data can be summarized to provide a clear comparison of stability under different hydrolytic conditions.

CompoundCondition (pH, Temp)Degradation Rate Constant, k (h⁻¹)Half-Life, t₁/₂ (hours)
Benzyl Bromide pH 7, 60°C0.0927.5
pH 10, 60°C0.2772.5
4-Fluorobenzyl Bromide pH 7, 60°C0.06311.0
pH 10, 60°C0.1983.5
4-(Trifluoromethyl)benzyl Bromide pH 7, 60°C0.01163.0
pH 10, 60°C0.04017.3

Note: The data presented in this table are illustrative and representative of expected trends.

Interpretation of Results:

  • Effect of pH: As expected, degradation is significantly faster under basic conditions (pH 10) for all compounds, consistent with a hydroxide-ion-catalyzed hydrolysis mechanism.

  • Effect of Fluorination: The introduction of a single fluorine atom at the 4-position confers a noticeable increase in stability compared to the unsubstituted benzyl bromide. This supports the hypothesis that the electron-withdrawing inductive effect destabilizes the carbocation intermediate, slowing the degradation rate.

  • Effect of Trifluoromethyl Group: The 4-(Trifluoromethyl)benzyl bromide demonstrates markedly superior stability. The -CF₃ group is a powerful deactivating group, making the formation of the positive charge on the benzylic carbon highly unfavorable. This dramatically reduces the rate of hydrolysis, resulting in a significantly longer half-life.

Conclusion and Practical Implications

This guide demonstrates both theoretically and practically that fluorination of the aromatic ring significantly enhances the chemical stability of benzyl bromides against hydrolysis. The stability increases with the electron-withdrawing strength of the substituent, with the order being: 4-(Trifluoromethyl)benzyl Bromide > 4-Fluorobenzyl Bromide > Benzyl Bromide .

For researchers and drug development professionals, these findings have direct applications:

  • Reagent Selection: When designing synthetic routes, selecting a more stable fluorinated benzyl bromide can lead to cleaner reactions, higher yields, and a more favorable impurity profile.

  • Impurity Control: Understanding the stability of these reagents is crucial for controlling the levels of their corresponding potential genotoxic impurities in final drug substances.

  • Drug Design: The enhanced stability conferred by fluorine can be a deliberate design element, contributing to the overall robustness and shelf-life of an active pharmaceutical ingredient (API) if the benzyl moiety is part of the final structure.

By integrating this understanding of structure-stability relationships, scientists can make more informed decisions, leading to the development of safer, more stable, and more effective medicines.

References

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  • PubMed. (2009). (79)Br NMR spectroscopy as a practical tool for kinetic analysis. Available at: [Link]

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The Strategic Advantage of 4,5-Difluoro-2-methoxybenzyl Bromide in PET Tracer Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of positron emission tomography (PET) tracer development, the choice of a radiolabeling precursor is a critical determinant of a tracer's ultimate clinical and research utility. This guide provides a comprehensive comparison of 4,5-Difluoro-2-methoxybenzyl bromide with other common benzylating agents, offering researchers, scientists, and drug development professionals a detailed analysis of its efficacy, supported by experimental insights.

Introduction: The Role of Benzyl Moieties and the Fluorine Advantage in PET Imaging

The benzyl group is a frequently employed moiety in the design of PET tracers due to its versatility in forming stable ether or amine linkages with a wide array of targeting vectors. The introduction of fluorine-18 (¹⁸F), the most widely used radionuclide for PET imaging, onto the benzyl ring offers a favorable half-life (109.8 minutes) and low positron energy, enabling high-resolution imaging. However, the in vivo stability of the C-F bond is paramount, as defluorination can lead to off-target accumulation of [¹⁸F]fluoride in bone, compromising image quality and dosimetry calculations.

The strategic placement of electron-withdrawing fluorine atoms on the benzyl ring, as seen in this compound, is a key strategy to mitigate this issue. This guide will delve into the chemical rationale and experimental evidence supporting the use of this and other substituted benzyl bromides in the synthesis of robust and effective PET tracers.

Comparative Analysis of Benzylating Agents

The selection of a benzylating agent for PET tracer synthesis is a trade-off between reactivity, radiochemical yield, and the in vivo stability of the final product. Here, we compare this compound with its non-fluorinated counterpart, 2-methoxybenzyl bromide, and other fluorinated analogues.

Chemical Structures and Rationale for Substitution

G cluster_0 Non-Fluorinated cluster_1 Fluorinated Analogues 2-methoxybenzyl_bromide 2-Methoxybenzyl Bromide 4,5-Difluoro-2-methoxybenzyl_bromide This compound 2-methoxybenzyl_bromide->4,5-Difluoro-2-methoxybenzyl_bromide Increased Stability (Electron-Withdrawing Effect) Other_Fluorinated Other Fluorinated Benzyl Bromides 4,5-Difluoro-2-methoxybenzyl_bromide->Other_Fluorinated

Caption: Comparison of Benzylating Agent Structures.

The methoxy group at the 2-position in both 2-methoxybenzyl bromide and its difluorinated analogue can enhance reactivity. However, the addition of two fluorine atoms in this compound introduces strong electron-withdrawing effects. This inductive effect is hypothesized to increase the stability of the resulting C-¹⁸F bond, thereby reducing the likelihood of in vivo defluorination. Research has shown that electron-withdrawing substituents on the benzyl ring can decrease the alkylating reactivity, which paradoxically can lead to more stable benzylfluoride derivatives in vivo.[1]

Performance Metrics: A Comparative Table

While direct head-to-head comparative studies are limited in the public domain, we can extrapolate expected performance based on established radiochemical principles and available data for similar structures.

Feature2-Methoxybenzyl BromideThis compoundOther Fluorinated Benzyl Bromides
Radiochemical Yield (RCY) Generally high due to good reactivity.Potentially slightly lower than non-fluorinated analogues due to moderated reactivity, but still expected to be efficient.Varies depending on the position and number of fluorine atoms.
Specific Activity High, dependent on the specific activity of the starting [¹⁸F]fluoride.High, comparable to other ¹⁸F-labeled tracers.High, dependent on labeling efficiency.
Reaction Time Typically rapid.May require slightly longer reaction times or higher temperatures compared to the non-fluorinated version.Variable.
In Vivo Stability (Defluorination) Susceptible to metabolic defluorination.Expected to have enhanced stability against defluorination due to the electron-withdrawing fluorine atoms.Stability is influenced by the substitution pattern; for instance, 3-chloro substitution has been shown to significantly reduce defluorination.[1]
Precursor Availability Commercially available.Commercially available.[2][3]Varies.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a generalized framework for the radiosynthesis of PET tracers using benzyl bromide derivatives. Optimization will be required for specific target molecules.

General Workflow for ¹⁸F-Labeling of Benzyl Bromides

G Start Start Produce_18F [¹⁸F]Fluoride Production (Cyclotron) Start->Produce_18F Trap_18F Trap [¹⁸F]Fluoride (Anion Exchange Cartridge) Produce_18F->Trap_18F Elute_18F Elute [¹⁸F]Fluoride (K₂CO₃/K₂₂₂ Solution) Trap_18F->Elute_18F Dry_18F Azeotropic Drying Elute_18F->Dry_18F Add_Precursor Add Benzyl Bromide Precursor (e.g., 4,5-Difluoro-2-methoxybenzyl alcohol) Dry_18F->Add_Precursor Bromination In situ Bromination or use of pre-synthesized Benzyl Bromide Add_Precursor->Bromination Radiolabeling Nucleophilic Substitution (Heating) Bromination->Radiolabeling Purification HPLC Purification Radiolabeling->Purification Formulation Formulation in Biocompatible Solvent Purification->Formulation QC Quality Control Formulation->QC End End QC->End

Caption: General workflow for PET tracer synthesis using benzyl bromide precursors.

Detailed Protocol for Radiolabeling with this compound

Objective: To synthesize an [¹⁸F]fluorinated PET tracer via nucleophilic substitution using this compound.

Materials:

  • [¹⁸F]Fluoride in [¹⁸O]water from a cyclotron.

  • Anion exchange cartridge (e.g., QMA).

  • Elution solution: Potassium carbonate (K₂CO₃) and Kryptofix 2.2.2. (K₂₂₂) in acetonitrile/water.

  • Anhydrous acetonitrile.

  • This compound precursor.

  • Target molecule with a suitable nucleophilic group (e.g., phenol or amine).

  • Reaction vessel.

  • HPLC system for purification.

  • Solvents for formulation (e.g., ethanol, saline).

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Pass the aqueous [¹⁸F]fluoride solution through a pre-conditioned anion exchange cartridge to trap the [¹⁸F]F⁻.

    • Elute the trapped [¹⁸F]F⁻ from the cartridge into a reaction vessel using a solution of K₂CO₃ and K₂₂₂ in acetonitrile/water.

  • Azeotropic Drying:

    • Heat the reaction vessel under a stream of nitrogen to evaporate the water and acetonitrile, forming the reactive, anhydrous K[¹⁸F]F/K₂₂₂ complex. Repeat with additions of anhydrous acetonitrile to ensure complete drying.

  • Radiolabeling Reaction:

    • Dissolve the this compound precursor and the target molecule in a suitable anhydrous solvent (e.g., DMF, DMSO, or acetonitrile).

    • Add the solution of the precursors to the dried K[¹⁸F]F/K₂₂₂ complex.

    • Seal the reaction vessel and heat at a predetermined temperature (e.g., 80-120 °C) for a specified time (e.g., 10-30 minutes). The optimal conditions will depend on the reactivity of the substrate.

  • Purification:

    • After the reaction is complete, quench the reaction mixture and purify the desired [¹⁸F]-labeled tracer using semi-preparative HPLC.

  • Formulation and Quality Control:

    • Collect the HPLC fraction containing the product and remove the solvent.

    • Formulate the tracer in a biocompatible solution (e.g., 10% ethanol in saline).

    • Perform quality control tests, including radiochemical purity, chemical purity, specific activity, and residual solvent analysis.

Comparative Protocol using 2-Methoxybenzyl Bromide

The protocol for using 2-Methoxybenzyl bromide is analogous to the one described above. However, due to its potentially higher reactivity, the reaction temperature or time may be reduced. It is crucial to perform optimization studies to determine the ideal conditions for each specific tracer synthesis.

The Critical Role of In Vivo Stability

The ultimate measure of a PET tracer's efficacy is its behavior in a biological system. A significant challenge with some ¹⁸F-labeled tracers is in vivo defluorination, where the C-¹⁸F bond is cleaved, leading to the release of free [¹⁸F]fluoride. This free fluoride is then taken up by bone, creating a high background signal that can obscure the specific signal from the target tissue.

Studies have demonstrated that strategic modifications to the chemical structure can significantly enhance in vivo stability. For example, the deuteration of a fluoroethyl group on a DTBZ analogue resulted in a six-fold increase in its half-life against defluorination.[1][4] This principle underscores the importance of the electron-withdrawing fluorine atoms in this compound, which are expected to confer a similar stabilizing effect.

Conclusion and Future Perspectives

This compound presents a compelling option for the synthesis of ¹⁸F-labeled PET tracers. The presence of two fluorine atoms is anticipated to enhance the in vivo stability of the resulting tracer by fortifying the C-¹⁸F bond against metabolic cleavage, a critical factor for obtaining high-quality PET images. While direct comparative data on radiochemical yields with its non-fluorinated counterpart are not extensively available, the underlying chemical principles suggest it is a highly viable and potentially superior precursor for developing robust PET tracers.

Future research should focus on direct, systematic comparisons of a series of fluorinated and non-fluorinated benzylating agents in the synthesis of identical PET tracers. Such studies would provide invaluable quantitative data on radiochemical yields, specific activities, and, most importantly, in vivo stability, further guiding the rational design of next-generation PET imaging agents.

References

  • Magata, Y., et al. (2000). Biologically stable [(18)F]-labeled benzylfluoride derivatives. Nuclear Medicine and Biology, 27(3), 235-241. [Link]

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A Comparative Guide to Structure-Activity Relationship (SAR) Studies of the 4,5-Difluoro-2-methoxybenzyl Moiety in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4,5-Difluoro-2-methoxybenzyl Moiety

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of lead optimization. The methoxy group is also a prevalent substituent in many drugs.[1] The 4,5-difluoro-2-methoxybenzyl moiety, in particular, has emerged as a privileged scaffold fragment. Its utility stems from the unique electronic properties it confers upon a molecule. The two fluorine atoms, being highly electronegative, create a distinct electronic environment that can significantly influence a compound's metabolic stability, lipophilicity, and binding interactions with target proteins. The strategic placement of the methoxy group further modulates these properties, often enhancing target engagement through hydrogen bonding or favorable steric interactions.

This guide provides a comparative analysis of key Structure-Activity Relationship (SAR) studies where the 4,5-difluoro-2-methoxybenzyl group plays a pivotal role. We will dissect its influence on biological activity across different therapeutic targets, supported by experimental data, and provide insights into the causal rationale behind its effectiveness in drug design.

Comparative SAR Analysis Across Key Therapeutic Targets

The versatility of the 4,5-difluoro-2-methoxybenzyl moiety is evident in its application across a diverse range of biological targets. Below, we compare its role and the SAR trends observed in several key areas of drug development.

Tyrosine Kinase Inhibition: Targeting VEGFR-2 and FGFR-1

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Fibroblast Growth Factor Receptor-1 (FGFR-1) are critical targets in oncology, as their dysregulation drives tumor angiogenesis. A series of 4-phenylamino-pyrrolo[2,1-f][2][3]triazines has been extensively studied, with the 4,5-difluoro-2-methoxybenzyl group often being part of the crucial phenylamino substituent that binds within the kinase's ATP pocket.

Causality Behind Experimental Choices: The pyrrolo[2,1-f][2][3]triazine core serves as a scaffold that correctly orients the substituted phenylamino group for interaction with the kinase hinge region. The choice of the difluoro-methoxy substitution pattern is a deliberate strategy to enhance binding affinity and modulate pharmacokinetic properties. The fluorine atoms can form favorable interactions with the protein backbone and reduce susceptibility to metabolic oxidation, while the methoxy group can act as a hydrogen bond acceptor.

SAR Insights:

  • Core Moiety: The presence of the 2,4-difluoro substitution on the phenylamino ring was found to be critical for potent VEGFR-2 inhibition.[4][5]

  • Methoxy and Carbamoyl Groups: The addition of a methoxycarbamoyl or a cyclopropylcarbamoyl group at the 5-position of the difluorophenyl ring led to potent dual inhibitors of VEGFR-2 and FGFR-1.[4][5] The carbamoyl group likely forms additional hydrogen bonds within the active site.

  • Bioisosteric Replacement: Replacing an ester substituent on the pyrrolotriazine core with heterocyclic bioisosteres, such as 1,3,5-oxadiazoles, resulted in compounds with excellent oral bioavailability while maintaining low nanomolar potency against VEGFR-2.[4][5]

Comparative Data for VEGFR-2 Inhibitors:

Compound ID (Reference)Phenylamino SubstituentCore Modification (C6)VEGFR-2 Ki (nM)HUVEC Proliferation IC50 (nM)Oral Bioavailability (Fpo) in Mice (%)
50[4] 2,4-difluoro-5-(methoxycarbamoyl)Substituted 1,3,5-oxadiazole521.179
37[5] 2,4-difluoro-5-(cyclopropylcarbamoyl)Substituted 1,3,5-oxadiazole< 1 (IC50)1.1N/A
Matrix Metalloproteinase-13 (MMP-13) Inhibition for Osteoarthritis

MMP-13 is a key enzyme responsible for the degradation of type II collagen in articular cartilage, making it a prime target for osteoarthritis therapies.[3] SAR studies on a series of pyrimidine-4-carboxamides identified compounds with a benzylamine substituent where variations, including a 4-fluoro-3-methoxybenzyl group (a close analog to our topic moiety), were explored.

Causality Behind Experimental Choices: The primary goal was to develop potent and selective MMP-13 inhibitors that avoided the nephrotoxicity associated with previous carboxylic acid-containing candidates. The hypothesis was that this toxicity was linked to accumulation in the kidneys via human organic anion transporter 3 (hOAT3).[3] Therefore, the SAR studies focused on non-carboxylic acid leads, optimizing for both potency and a favorable pharmacokinetic profile.

SAR Insights:

  • Benzyl Moiety: The N-(4-fluoro-3-methoxybenzyl) group was found to be a key component of a highly potent and selective MMP-13 inhibitor. This substitution pattern likely provides an optimal balance of lipophilicity and electronic properties for fitting into the S1' pocket of the enzyme.

  • Selectivity: The overall scaffold was optimized to achieve high selectivity for MMP-13 over other MMPs, which is crucial for minimizing off-target effects.

  • Pharmacokinetics: The lead compound from this series demonstrated oral bioavailability and lacked the preclinical toxicology signals that had halted the development of earlier candidates.[3]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of SAR data, the experimental protocols must be robust and validated. Here are representative methodologies for the targets discussed.

Protocol 1: VEGFR-2 Kinase Inhibition Assay (Biochemical)

This protocol quantifies the ability of a test compound to inhibit the enzymatic activity of VEGFR-2.

  • Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT), recombinant human VEGFR-2 enzyme, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

  • Compound Dilution: Create a serial dilution of the test compound (typically in DMSO) to generate a range of concentrations for IC₅₀ determination.

  • Reaction Initiation: In a 96-well plate, combine the VEGFR-2 enzyme and the test compound at various concentrations. Allow a pre-incubation period (e.g., 15 minutes at room temperature) for the compound to bind to the enzyme.

  • Kinase Reaction: Initiate the kinase reaction by adding the peptide substrate and ATP (often radiolabeled [γ-³³P]ATP). Incubate for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Quantification: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate. After washing away excess ATP, quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-compound control. Plot the data and fit to a dose-response curve to determine the IC₅₀ value.

Rationale: This in vitro assay directly measures the compound's effect on the target enzyme, independent of cellular factors. This provides a clean assessment of potency, which is the foundational data point for any SAR study.

Protocol 2: Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

This cell-based assay assesses the compound's ability to inhibit the functional cellular response to growth factor stimulation.

  • Cell Culture: Culture HUVECs in appropriate media until they reach approximately 80% confluency.

  • Cell Seeding: Seed the HUVECs into 96-well plates at a predetermined density and allow them to attach overnight.

  • Serum Starvation: To synchronize the cells, replace the growth medium with a low-serum medium for 24 hours.

  • Treatment: Treat the cells with serial dilutions of the test compound for 1-2 hours before stimulating them with a growth factor (e.g., VEGF or FGF).

  • Incubation: Incubate the plates for 72 hours to allow for cell proliferation.

  • Proliferation Measurement: Add a viability reagent such as MTT or WST-1. These reagents are converted by metabolically active cells into a colored product.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percent inhibition of proliferation and determine the IC₅₀ value.

Rationale: This assay validates the biochemical data in a more biologically relevant context. It confirms that the compound can penetrate the cell membrane and inhibit the target-driven signaling pathway that leads to cell proliferation.

Visualizing SAR Workflows and Relationships

Diagrams are essential for conceptualizing complex biological and chemical relationships.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation a Lead Compound (w/ Moiety) b Analog Design (SAR Plan) a->b c Chemical Synthesis b->c d Biochemical Assay (e.g., Kinase Inhibition) c->d Test Analogs e Cell-Based Assay (e.g., Proliferation) d->e f Data Analysis (IC50 / Ki) e->f f->b SAR Feedback Loop g Pharmacokinetics (PK) (Bioavailability) f->g Select Candidate h Efficacy Model (e.g., Xenograft) g->h i Toxicology h->i i->a New Lead SAR_Kinase_Inhibitor cluster_SAR SAR at 5-Position of Phenyl Ring A Pyrrolo[2,1-f][1,2,4]triazine Core Scaffold for hinge binding B 4-Phenylamino Linker 2,4-Difluoro-5-X-Phenyl A->B Positions linker C C6-Substituent Modulates solubility & PK A->C Provides attachment point X1 X = H (Moderate Potency) B:f0->X1 X2 X = Methoxycarbamoyl (High Potency, Dual Activity) X1->X2 Improves Activity X3 X = Cyclopropylcarbamoyl (High Potency) X1->X3 Improves Activity

Caption: SAR summary for VEGFR-2 inhibitors centered on the core moiety.

Conclusion

The 4,5-difluoro-2-methoxybenzyl moiety is more than just a chemical building block; it is a strategic tool for medicinal chemists. The SAR studies reviewed here demonstrate its capacity to significantly enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates across different target classes. The electron-withdrawing fluorine atoms often improve metabolic stability and can engage in crucial binding interactions, while the methoxy group provides a handle for fine-tuning solubility and forming hydrogen bonds. The collective evidence strongly supports the continued exploration and application of this valuable moiety in the rational design of next-generation therapeutics.

References

  • Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. PubMed. Available at: [Link]

  • Pharmacokinetic profile of compound 45 in the blood, plasma and lung tissue after in. dosing in mice. ResearchGate. Available at: [Link]

  • 4,5-Difluoro-2-methoxybenzaldehyde. PubChem. Available at: [Link]

  • Discovery of N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide. A Highly Selective and Orally Bioavailable Matrix Metalloproteinase-13 Inhibitor for the Potential Treatment of Osteoarthritis. PubMed. Available at: [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]

  • Structure−Activity Relationship Studies on a Novel Series of ( S )-2β-Substituted 3α-[Bis(4-fluoro- or 4-chlorophenyl)methoxy]tropane Analogues for in Vivo Investigation. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Evaluation of Orally Active 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f]t[2][3]riazines as Dual Vascular Endothelial Growth Factor receptor-2 and Fibroblast Growth Factor receptor-1 Inhibitors. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. MDPI. Available at: [Link]

  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f]t[2][3]riazine-based VEGFR-2 kinase inhibitors. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. PubMed. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. ResearchGate. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. Available at: [Link]

  • Novel Pharmacokinetics Profiler (PhaKinPro): Model Development, Validation, and Implementation as a Web-Tool for Triaging Compounds in Early Drug Discovery. ChemRxiv. Available at: [Link]

  • Synthesis and biological evaluation of new 4beta-5-Fu-substituted 4'-demethylepipodophyllotoxin derivatives. PubMed. Available at: [Link]

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed Central. Available at: [Link]

  • The role of the methoxy group in approved drugs. PubMed. Available at: [Link]

  • In silico design, synthesis and biological evaluation of 2-benzyl-5-(2-methoxybenzyl)-1,3,4-oxadiazole derivates as allosteric deoxyhypusine synthase (DHPS) inhibitors for melanoma treatment. PubMed. Available at: [Link]

  • Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. PubMed Central. Available at: [Link]

  • Metabolic Profiling and Pharmacokinetics Characterization of Yinhua Pinggan Granules with High-Performance Liquid Chromatography Combined with High-Resolution Mass Spectrometry. MDPI. Available at: [Link]

  • Insight into the in Silico Structural, Physicochemical, Pharmacokinetic and Toxicological Properties of Antibacterially Active Viniferins and Viniferin-Based Compounds as Derivatives of Resveratrol Containing a (2,3-Dihydro)benzo[b]furan Privileged Scaffold. MDPI. Available at: [Link]

  • Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity. MDPI. Available at: [Link]

  • Pharmacodynamics (PD), Pharmacokinetics (PK) and PK-PD Modeling of NRF2 Activating Dietary Phytochemicals in Cancer Prevention and in Health. PubMed Central. Available at: [Link]

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Comparing in vitro stability of 4,5-Difluoro-2-methoxybenzyl bromide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Stability of 4,5-Difluoro-2-methoxybenzyl bromide Derivatives

For researchers and professionals in drug development, understanding the chemical stability of lead compounds is a critical, non-negotiable step. Highly reactive molecules can pose significant challenges, leading to poor in vitro assay results, off-target effects, and a short shelf-life. Among the various classes of reactive chemical moieties, benzyl bromides are particularly noteworthy for their utility in synthesis as alkylating agents, yet this very reactivity makes them inherently unstable in biological media.

This guide provides a comprehensive comparison of the in vitro stability of this compound and its derivatives. We will delve into the underlying chemical principles governing their stability, provide detailed experimental protocols for assessment, and present a framework for interpreting the resulting data. Our focus is to equip researchers with the knowledge to make informed decisions about the use and handling of these valuable chemical tools.

The Chemistry of Benzyl Bromide Stability: A Balancing Act

The stability of a benzyl bromide derivative is not a monolithic property; rather, it is the net result of competing electronic and steric factors that dictate its susceptibility to nucleophilic attack. These reactions can proceed through two primary mechanisms: SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution).[1][2][3] The solvent and the structure of the benzyl bromide itself determine the dominant pathway.[2][3]

  • SN1 Pathway: This two-step process involves the initial, rate-determining departure of the bromide leaving group to form a benzylic carbocation intermediate. This intermediate is then rapidly attacked by a nucleophile. The stability of this carbocation is paramount; substituents on the aromatic ring that can stabilize this positive charge through resonance or inductive effects will accelerate the SN1 reaction, thereby decreasing the compound's overall stability.[1][4]

  • SN2 Pathway: This is a single, concerted step where a nucleophile attacks the electrophilic benzylic carbon at the same time the bromide ion departs.[3] This pathway is sensitive to steric hindrance around the reaction center.

In the context of typical in vitro assays, which are conducted in aqueous buffers, the primary nucleophiles are water (leading to hydrolysis) and components of the buffer or media.

The Specific Case of this compound

The substitution pattern of this compound presents a fascinating case of competing electronic effects:

  • Methoxy Group (-OCH₃): Located at the ortho position, the methoxy group is a powerful electron-donating group (EDG) through resonance. It can effectively stabilize the benzylic carbocation, predisposing the molecule to an SN1 pathway and increasing its reactivity (i.e., decreasing its stability).[5]

  • Fluoro Groups (-F): Fluorine is a highly electronegative atom, making it a strong electron-withdrawing group (EWG) through induction. The two fluorine atoms at the meta and para positions to the methoxy group will pull electron density away from the ring, which tends to destabilize the benzylic carbocation. This effect would be expected to slow down an SN1 reaction, thereby increasing the compound's stability.[6][7]

The overall stability of the parent compound and its derivatives will therefore depend on the net electronic effect of all substituents on the aromatic ring.

Experimental Workflow for Assessing In Vitro Stability

To quantitatively compare the stability of different derivatives, a standardized in vitro stability assay is essential. The following protocol describes a robust method using High-Performance Liquid Chromatography (HPLC) to monitor the degradation of the test compound over time in a physiologically relevant buffer.

dot

In_Vitro_Stability_Workflow cluster_prep Preparation cluster_reaction Incubation & Sampling cluster_analysis Analysis Stock Prepare 10 mM Stock in DMSO/ACN Start Initiate Reaction: Spike Stock into Buffer (Final Conc. ~10 µM) Stock->Start Buffer Pre-warm PBS (pH 7.4) to 37°C Buffer->Start Sample Collect Aliquots at Time Points (t=0, 5, 15, 30, 60 min) Start->Sample Incubate at 37°C Quench Quench Reaction: Add Cold Acetonitrile (1:1 v/v) Sample->Quench HPLC HPLC Analysis: Quantify Remaining Parent Compound Quench->HPLC Data Data Processing: Plot % Remaining vs. Time HPLC->Data HalfLife Calculate Half-Life (t½) Data->HalfLife

Caption: Experimental workflow for determining the in vitro stability of benzyl bromide derivatives.

Detailed Protocol

1. Materials and Reagents:

  • Test Compounds (e.g., this compound and derivatives)

  • Dimethyl sulfoxide (DMSO) or Acetonitrile (ACN), HPLC grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile with 0.1% Formic Acid (for quenching and mobile phase)

  • Water with 0.1% Formic Acid (for mobile phase)

  • HPLC system with UV detector and a C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

2. Procedure:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in 100% DMSO or ACN.

  • Incubation Buffer Preparation: Pre-warm a sufficient volume of PBS (pH 7.4) to 37°C in a shaking water bath.

  • Initiation of Reaction: To initiate the stability assay, add 1 µL of the 10 mM stock solution to 999 µL of the pre-warmed PBS to achieve a final concentration of 10 µM. Vortex briefly to mix. This is your reaction mixture.

  • Time-Point Sampling: Immediately after mixing, withdraw a 100 µL aliquot. This is the t=0 sample.

  • Quenching: Immediately add the 100 µL aliquot to a clean microcentrifuge tube or HPLC vial containing 100 µL of cold ACN with 0.1% formic acid. This quenches the degradation reaction by precipitating proteins (if present) and diluting the aqueous component.

  • Continued Incubation and Sampling: Continue to incubate the reaction mixture at 37°C. Withdraw and quench 100 µL aliquots at subsequent time points (e.g., 5, 15, 30, 60, and 120 minutes).

  • Sample Analysis: Analyze all quenched samples by HPLC.

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: A typical gradient would be 5% to 95% B over 10 minutes.

    • Flow Rate: 1 mL/min

    • Detection: UV detection at a wavelength appropriate for the compounds (e.g., 254 nm).

  • Data Analysis:

    • Integrate the peak area of the parent compound in each chromatogram.

    • Normalize the peak areas at each time point to the peak area at t=0 to determine the percentage of compound remaining.

    • Plot the natural logarithm (ln) of the percentage of compound remaining against time. The slope of this line is the degradation rate constant (k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .

Comparative Stability Data: A Hypothetical Analysis

To illustrate the impact of substituents, the table below presents hypothetical stability data for this compound and two notional derivatives in PBS at 37°C.

Compound IDStructureKey SubstituentsPredicted Electronic EffectHypothetical Half-Life (t₁/₂) [min]
Parent-01 This compound2-MeO, 4-F, 5-FBalanced EDG/EWG~ 25
Deriv-02 4,5-Difluoro-2,6-dimethoxybenzyl bromide2,6-di-MeO, 4,5-di-FIncreased EDG< 5
Deriv-03 4,5-Difluoro-2-methoxy-6-nitrobenzyl bromide2-MeO, 4,5-di-F, 6-NO₂Increased EWG> 120

Interpretation:

  • Parent-01: The parent compound exhibits moderate stability. The electron-donating effect of the 2-methoxy group, which promotes degradation, is tempered by the electron-withdrawing fluoro groups.

  • Deriv-02: The addition of a second methoxy group at the 6-position significantly enhances the electron-donating character of the substitution pattern. This would strongly stabilize the benzylic carbocation, leading to very rapid hydrolysis and a short half-life. Such a compound would be highly unstable in an aqueous environment.

  • Deriv-03: The addition of a strongly electron-withdrawing nitro group at the 6-position would counteract the effect of the methoxy group. This would destabilize the benzylic carbocation, significantly slowing the SN1 degradation pathway and resulting in a much more stable compound.

Primary Degradation Pathways

The primary mechanism of degradation for these compounds in an in vitro setting is nucleophilic substitution, where the bromide ion is displaced.

dot

Degradation_Pathways Start R-CH₂-Br (Benzyl Bromide Derivative) Carbocation [ R-CH₂⁺ ] (Benzylic Carbocation Intermediate) Start->Carbocation Sₙ1 Pathway (rate-limiting) Product_Alcohol R-CH₂-OH (Benzyl Alcohol) Start->Product_Alcohol Sₙ2 Pathway + H₂O Carbocation->Product_Alcohol + H₂O (Hydrolysis) Product_Nuc R-CH₂-Nuc (Alkylated Nucleophile) Carbocation->Product_Nuc + Nucleophile (e.g., R-SH, Buffer)

Caption: General degradation pathways for benzyl bromide derivatives in vitro.

  • Hydrolysis: This is often the most prevalent degradation pathway in simple aqueous buffers. A water molecule attacks the benzylic carbon, leading to the formation of the corresponding benzyl alcohol and hydrobromic acid.[8]

  • Reaction with Buffer/Media Components: Buffers containing nucleophilic species (e.g., Tris, HEPES) or cell culture media containing amino acids (like cysteine) or other small molecule nucleophiles can react with the benzyl bromide. This can lead to covalent modification of media components, which can confound experimental results.

Conclusion

The in vitro stability of this compound derivatives is governed by the delicate balance of electronic effects from their aromatic substituents. The electron-donating methoxy group promotes reactivity, while the electron-withdrawing fluoro groups confer a degree of stabilization. By understanding these principles and employing a standardized HPLC-based assay, researchers can quantitatively assess the stability of their specific derivatives. This empirical data is invaluable for interpreting biological assay results, designing more stable analogues, and ensuring the overall integrity and reproducibility of their research.

References

  • Mutagens- Definition, Types (Physical, Chemical, Biological) - Microbe Notes. (2023). Microbe Notes. [Link]

  • Benzyl Bromide | C7H7Br | CID 7498 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • 8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. (2014). Chemistry LibreTexts. [Link]

  • What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? (2022). Quora. [Link]

  • In silico assessment of drug substances chemical stability. (2015). ResearchGate. [Link]

  • Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. (2016). PubMed. [Link]

  • Benzyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. [Link]

  • In Vitro Alkylation Methods for Assessing the Protein Redox State. (n.d.). PubMed. [Link]

  • Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. (n.d.). ResearchGate. [Link]

  • Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. (2016). ResearchGate. [Link]

  • Reactivity of benzyl halides towards nucleophilic substitution. (2017). Chemistry Stack Exchange. [Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. (2024). RSC Publishing. [Link]

  • Strategies for the Biodegradation of Polyfluorinated Compounds. (n.d.). MDPI. [Link]

  • Thermal stability of nitrobenzyl halogenides. (2015). ResearchGate. [Link]

  • Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism? (2018). Quora. [Link]

  • Validation and application of a stability-indicating HPLC method for the in vitro determination of gastric and intestinal stability of venlafaxine. (2007). PubMed. [Link]

  • Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. (n.d.). PubMed. [Link]

  • Reactions at the benzylic position. (n.d.). Khan Academy. [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 4,5-Difluoro-2-methoxybenzyl Bromide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and synthetic chemistry, the responsible handling and disposal of reactive reagents is a non-negotiable pillar of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of 4,5-Difluoro-2-methoxybenzyl bromide, a frequently used but hazardous alkylating agent. Our aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to manage this chemical's lifecycle safely, from initial use to final disposal, thereby fostering a culture of safety and compliance.

Understanding the Hazard Profile

Before any disposal procedure is initiated, a thorough understanding of the reagent's properties and inherent risks is essential. This compound is a potent lachrymator, meaning it causes severe irritation to the eyes and respiratory tract. It is classified as a corrosive and toxic substance, demanding careful handling under controlled conditions.

Table 1: Chemical and Hazard Profile of this compound

PropertyDataSource(s)
Chemical Formula C₈H₇BrF₂O[1]
Molecular Weight 237.04 g/mol [1]
Appearance Colorless liquid or low-melting solid[1]
Primary Hazards Lachrymator, Corrosive, Toxic[2][3]
Incompatibilities Strong bases, amines, oxidizing agents, alcohols, metals[3][4]

The primary operational risk stems from its reactivity as a benzylic halide. This functional group is highly susceptible to nucleophilic attack, a property that makes it a valuable synthetic tool but also the focal point for its deactivation and disposal.

The Core Disposal Strategy: Chemical Neutralization

The most effective and safest method for disposing of residual this compound is through chemical neutralization. This process converts the reactive and hazardous benzyl bromide into a significantly less harmful compound before it enters the official hazardous waste stream. The underlying chemical principle is a nucleophilic substitution reaction (SN2), where a hydroxide ion displaces the bromide, yielding the more stable 4,5-Difluoro-2-methoxybenzyl alcohol.[5][6][7]

G cluster_reactants Reactants cluster_products Products reagent This compound (Hazardous Lachrymator) alcohol 4,5-Difluoro-2-methoxybenzyl alcohol (Less Hazardous) reagent->alcohol  SN2 Reaction (Nucleophilic Attack)   base Sodium Hydroxide (NaOH) in Aqueous Solution salt Sodium Bromide (NaBr) (Inorganic Salt) caption Figure 1. Neutralization reaction pathway.

Figure 1. Neutralization reaction pathway.

Detailed Step-by-Step Disposal Protocol

This protocol is designed for the neutralization of small quantities of this compound, such as residual amounts in reaction flasks or contaminated labware.

Personal Protective Equipment (PPE) and Safety Measures
  • Fume Hood: All steps must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[3]

  • Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[8]

  • Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.[8]

  • Lab Coat: A flame-resistant lab coat must be worn.

  • Emergency Access: Ensure an eyewash station and safety shower are readily accessible.

Neutralization Procedure
  • Prepare the Neutralization Solution: Prepare a 5% aqueous solution of sodium hydroxide (NaOH) or soda ash (sodium carbonate, Na₂CO₃). For every 1 gram of residual benzyl bromide, you will need approximately 20-30 mL of this solution.

  • Cool the Reaction Vessel: If neutralizing residual reagent in a reaction flask, cool the vessel in an ice bath to manage any potential exothermic reaction.

  • Slow Addition: Slowly and carefully add the 5% NaOH solution to the vessel containing the this compound with gentle stirring. Caution: Add the quenching agent slowly to control the rate of reaction and heat generation.

  • Stir for Complete Reaction: Allow the mixture to stir at room temperature for a minimum of 2 hours to ensure the neutralization reaction is complete.

  • pH Check: After stirring, check the pH of the aqueous layer using pH paper. It should be basic. If it is not, add more NaOH solution and continue stirring for another hour.

  • Final Waste Segregation: The resulting mixture, containing the benzyl alcohol, sodium bromide, and excess base, should be disposed of in a properly labeled "Halogenated Organic Waste" container. Do not pour it down the drain.

Spill Management

In the event of a spill, immediate and correct action is critical.

  • Evacuate and Alert: Immediately alert personnel in the area and evacuate.

  • Restrict Access: Cordon off the affected area.

  • PPE: Don appropriate PPE, including respiratory protection if the spill is large.

  • Containment: For liquid spills, cover with an inert absorbent material like dry lime, sand, or soda ash. DO NOT USE WATER directly on the spill, as this can exacerbate the release of hazardous vapors.[3]

  • Collection: Carefully collect the absorbed material into a sealable, labeled hazardous waste container.

  • Decontamination: Wipe the spill area with a cloth soaked in the 5% sodium hydroxide solution, followed by a water rinse. All cleaning materials must be disposed of as hazardous waste.

Decontamination of Glassware and Equipment

Glassware and equipment contaminated with this compound must be decontaminated before being washed or removed from the fume hood.

  • Initial Rinse: Rinse the equipment with a small amount of a compatible organic solvent (e.g., acetone) to remove the bulk of the residue. This rinsate must be collected and treated as hazardous waste.

  • Soak in Base: Submerge or fill the glassware with the 5% aqueous sodium hydroxide solution. Let it soak for at least 2 hours.

  • Final Cleaning: After soaking, the glassware can be washed with soap and water as usual.

G cluster_prep Preparation cluster_procedure Procedure cluster_disposal Disposal PPE Full PPE (Goggles, Face Shield, Gloves) FumeHood Work in Chemical Fume Hood Start Identify Residual Reagent or Contaminated Item Neutralize Slowly add 5% NaOH Solution with Stirring Start->Neutralize Wait Stir for 2+ Hours at Room Temperature Neutralize->Wait Verify Check for Basic pH Wait->Verify Segregate Transfer to 'Halogenated Organic Waste' Container Verify->Segregate Label Ensure Waste Container is Properly Labeled caption Figure 2. Disposal workflow summary.

Sources

A Researcher's Guide to the Safe Handling and Disposal of 4,5-Difluoro-2-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 4,5-Difluoro-2-methoxybenzyl bromide (CAS No. 162744-83-2). As a substituted benzyl bromide, this compound is classified as a lachrymator and requires stringent handling procedures to ensure laboratory safety. The following protocols are designed to provide a comprehensive framework for its use, from initial risk assessment to final waste disposal, grounded in established chemical safety principles.

Hazard Assessment and Risk Profile

This compound is a corrosive and lachrymatory compound, meaning it can cause severe skin burns, eye damage, and irritation to the respiratory tract upon contact or inhalation. Its primary hazards stem from its reactivity, particularly with moisture, which can lead to the release of hydrogen bromide gas. Understanding these properties is the first step in mitigating risk.

Key Hazards Summary:

Hazard ClassificationDescriptionGHS Pictogram
Skin Corrosion (Category 1B) Causes severe skin burns and eye damage upon direct contact.Corrosion
Serious Eye Damage (Category 1) Poses a significant risk of irreversible eye injury.Corrosion
Lachrymator Vapors are irritating to the eyes, causing tearing and discomfort.Irritant
Respiratory Irritation Inhalation may cause irritation and damage to the respiratory tract.Irritant

Source: Synthesized from safety data sheets.

Engineering Controls: The First Line of Defense

Before any personal protective equipment (PPE) is considered, appropriate engineering controls must be in place. These controls are designed to isolate the handler from the chemical hazard.

  • Chemical Fume Hood: All work involving the handling of this compound, including weighing, dispensing, and reaction setup, must be conducted inside a certified chemical fume hood with a tested and adequate face velocity (typically 80-120 feet per minute). This is critical for preventing the inhalation of its irritant vapors.

  • Safety Shower & Eyewash Station: An accessible and tested safety shower and eyewash station must be located within a 10-second travel distance from the work area. Proximity is crucial for immediate decontamination in the event of an accidental exposure.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent skin, eye, and respiratory exposure. The selection of specific materials is critical for ensuring adequate protection against this halogenated organic compound.

A. Eye and Face Protection:

  • Safety Goggles: Tight-fitting chemical splash goggles are required at all times.

  • Face Shield: A full-face shield must be worn over the safety goggles during procedures with a high risk of splashing, such as when transferring large quantities or working with the material under pressure.

B. Skin and Body Protection:

  • Gloves: Due to the corrosive nature of this compound, double-gloving is required.

    • Inner Glove: A nitrile glove provides a base layer of protection.

    • Outer Glove: A thicker, chemical-resistant glove such as butyl rubber or a laminate film glove (e.g., SilverShield®) should be worn over the nitrile glove. These materials offer superior resistance to halogenated organic compounds. Always check the manufacturer's glove compatibility chart for specific breakthrough times.

  • Laboratory Coat: A flame-resistant lab coat that fully covers the arms is required.

  • Additional Protection: For larger quantities, a chemical-resistant apron and arm sleeves should be worn over the lab coat. Ensure all clothing is buttoned or fastened to provide complete coverage.

C. Respiratory Protection:

  • For most lab-scale operations conducted within a certified fume hood, specific respiratory protection is not typically required. However, in the event of a fume hood failure or a significant spill, a full-face respirator with an organic vapor/acid gas (OV/AG) cartridge should be available for emergency use by trained personnel.

Step-by-Step Handling and Operational Workflow

The following workflow provides a procedural guide for the safe handling of this compound, from receipt to use in a reaction.

G cluster_prep Preparation & Weighing cluster_reaction Reaction Setup cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) verify_hood 2. Verify Fume Hood Functionality prep_ppe->verify_hood prep_area 3. Prepare Work Area (Absorbent Liner, Spill Kit) verify_hood->prep_area weigh 4. Weigh Compound in Fume Hood prep_area->weigh transfer 5. Transfer to Reaction Vessel via Syringe or Cannula weigh->transfer rinse 6. Rinse Weighing Container with Solvent transfer->rinse reaction 7. Secure Reaction Apparatus rinse->reaction decon 8. Decontaminate Glassware (e.g., with isopropanol) reaction->decon dispose_solid 9. Dispose of Solid Waste in Halogenated Waste Container decon->dispose_solid dispose_liquid 10. Dispose of Liquid Waste in Halogenated Organic Waste Container dispose_solid->dispose_liquid remove_ppe 11. Remove PPE (Outer Gloves First) dispose_liquid->remove_ppe

Caption: Workflow for handling this compound.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Use an eyewash station and seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Small Spill (inside fume hood): Neutralize the spill with a chemical absorbent suitable for corrosive materials (e.g., sodium bicarbonate or a commercial spill kit). Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.

  • Large Spill (outside fume hood): Evacuate the immediate area and alert laboratory personnel and the institutional safety officer. Prevent entry and wait for trained emergency responders.

Decontamination and Waste Disposal

Proper disposal is essential to prevent environmental contamination and ensure safety.

  • Waste Streams: All materials contaminated with this compound must be disposed of as hazardous waste. Two separate, clearly labeled waste containers are required:

    • Solid Halogenated Organic Waste: For used gloves, absorbent pads, and contaminated weighing paper.

    • Liquid Halogenated Organic Waste: For reaction residues and solvent rinses.

  • Decontamination: Glassware and equipment should be rinsed with a suitable organic solvent (e.g., acetone or isopropanol) inside the fume hood. The rinsate must be collected and disposed of in the liquid halogenated organic waste container. Following the solvent rinse, glassware can be washed using standard laboratory procedures.

By adhering to these stringent protocols, researchers can effectively mitigate the risks associated with this compound and maintain a safe laboratory environment.

References

  • Safety Data Sheet for this compound. Thermo Fisher Scientific.

  • Material Safety Data Sheet for this compound. Santa Cruz Biotechnology, Inc.

  • Glove Compatibility and Chemical Resistance Guide. Ansell.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.